Aluminum, tributyl-
Description
Structure
2D Structure
Properties
IUPAC Name |
tributylalumane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.Al/c3*1-3-4-2;/h3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBBHCOIQXKPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Al](CCCC)CCCC | |
| Source | PubChem | |
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Molecular Formula |
C12H27Al | |
| Record name | TRI-N-BUTYLALUMINUM | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID9027362 | |
| Record name | Aluminum, tributyl- | |
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Molecular Weight |
198.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tri-n-butylaluminum appears as a colorless to light-yellow colored liquid. Likely to cause burns on contact with skin, eyes or mucous membranes. Fumes pose a serious inhalation hazard., Liquid, Colorless liquid; [HSDB] Colorless to pale yellow liquid; [CAMEO] | |
| Record name | TRI-N-BUTYLALUMINUM | |
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| Record name | Aluminum, tributyl- | |
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Boiling Point |
110 °C @ 0.4 kPa | |
| Record name | TRI-N-BUTYLALUMINUM | |
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Density |
0.823 g/mL @ 20 °C | |
| Record name | TRI-N-BUTYLALUMINUM | |
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Color/Form |
Colorless liquid | |
CAS No. |
1116-70-7 | |
| Record name | TRI-N-BUTYLALUMINUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22987 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Tributylaluminum | |
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| Record name | Tri-n-butylaluminum | |
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| Record name | Aluminum, tributyl- | |
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| Record name | Aluminum, tributyl- | |
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| Record name | Tributylaluminium | |
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| Record name | TRIBUTYLALUMINIUM | |
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| Record name | TRI-N-BUTYLALUMINUM | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-26.7 °C (Freezing point) | |
| Record name | TRI-N-BUTYLALUMINUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5784 | |
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Foundational & Exploratory
Tributylaluminum chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of tributylaluminum (TBA). The information is curated for professionals in research and development who utilize organoaluminum compounds.
Chemical Structure and Bonding
Tributylaluminum, a member of the trialkylaluminum family, is an organometallic compound with the chemical formula Al(C₄H₉)₃. The aluminum center is electron-deficient, possessing a vacant p-orbital, which makes it a potent Lewis acid. This electronic characteristic is central to its reactivity.
In the liquid phase and in non-coordinating solvents, tributylaluminum exists predominantly as a dimer, [Al₂(C₄H₉)₆]. This dimeric structure features bridging butyl groups, where two butyl groups form three-center, two-electron bonds between the two aluminum atoms. The remaining butyl groups are terminal, bonded to a single aluminum atom. The bridging Al-C bonds are typically longer than the terminal Al-C bonds. Molecular dynamics simulations suggest that the steric bulk of the butyl groups can influence the Al-C-Al bond angle in the dimer, potentially narrowing it compared to smaller trialkylaluminum compounds like trimethylaluminum.
Physical and Chemical Properties
Tributylaluminum is a colorless, pyrophoric liquid that reacts violently with air and water. Its physical and chemical properties are summarized in the tables below.
Physical Properties
| Property | Value | Source(s) |
| Molecular Weight | 198.32 g/mol | |
| Appearance | Colorless liquid | |
| Melting Point | -76 °C | Sigma-Aldrich |
| Boiling Point | 110 °C at 10 mmHg | Sigma-Aldrich |
| Density | 0.823 g/mL at 25 °C | Sigma-Aldrich |
| Viscosity | 4.3 cP at 25 °C | Gelest, Inc. |
| Solubility | Soluble in aromatic and saturated aliphatic and alicyclic hydrocarbons. | American Elements |
Safety and Reactivity
| Property | Description | Source(s) |
| Pyrophoricity | Spontaneously ignites on exposure to air. | |
| Reactivity with Water | Reacts violently with water, releasing flammable butane gas. | |
| Lewis Acidity | Strong Lewis acid, readily forms adducts with Lewis bases such as ethers, amines, and phosphines. |
Spectroscopic and Thermal Analysis
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of tributylaluminum.
-
¹H NMR: The proton NMR spectrum of tributylaluminum in an inert solvent like benzene-d₆ would show signals corresponding to the butyl groups. Due to the dynamic exchange between bridging and terminal butyl groups in the dimeric structure, the signals may appear broad at room temperature. The chemical shifts are expected in the aliphatic region.
-
¹³C NMR: Similar to the ¹H NMR, the ¹³C NMR spectrum would display peaks for the butyl carbons. The chemical shifts would be characteristic of sp³ hybridized carbons bonded to an electropositive aluminum atom.
-
²⁷Al NMR: The ²⁷Al NMR spectrum is particularly informative for studying the coordination environment of the aluminum center. For a four-coordinate aluminum atom in an organoaluminum compound, a broad signal is typically observed.
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the characteristic vibrational modes of the C-H and Al-C bonds in tributylaluminum. The spectrum would be dominated by strong absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the butyl groups. Weaker bands corresponding to Al-C stretching and bending vibrations would be observed at lower frequencies.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of tributylaluminum. TGA can determine the decomposition temperature and provide information about the volatile byproducts. DSC can be used to measure the heat flow associated with thermal events such as decomposition.
Key Reactions and Mechanisms
Ziegler-Natta Polymerization
Tributylaluminum is widely used as a co-catalyst in Ziegler-Natta polymerization of olefins like ethylene and propylene. In this process, TBA activates the transition metal catalyst (e.g., titanium tetrachloride) and acts as a chain transfer agent to control the molecular weight of the resulting polymer.
Reaction with Water
Tributylaluminum reacts violently with water in an exothermic reaction to form aluminum hydroxide and butane gas. This reaction underscores the need for stringent anhydrous conditions when handling TBA.
An In-depth Technical Guide to the Physical Properties of Tri-n-butylaluminum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of tri-n-butylaluminum (TNBA). Due to its highly reactive and pyrophoric nature, a thorough understanding of these properties is critical for safe handling, experimental design, and application in research and development.
Core Physical and Chemical Properties
Tri-n-butylaluminum is an organoaluminum compound that presents as a colorless to light-yellow liquid.[1][2][3] Its high reactivity stems from the polarized aluminum-carbon bond, making it a potent alkylating agent and Lewis acid. The quantitative physical properties of tri-n-butylaluminum are summarized in the tables below.
General Properties
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₇Al | [1][4] |
| Molecular Weight | 198.32 g/mol | [2] |
| Appearance | Colorless to light-yellow liquid | [1][2][3] |
| Density | 0.823 g/mL at 20 °C | [1][2] |
Thermal Properties
| Property | Value | Source |
| Melting Point | -26.7 °C | [2] |
| Boiling Point | 110 °C at 0.4 kPa | [1][2] |
| Heat of Combustion | -388 kJ/mol | [2] |
| Heat of Vaporization | 230 J/g | [2] |
Other Properties
| Property | Value | Source |
| Viscosity | 1.9 cP at 25 °C | [2] |
| Solubility | Reacts violently with water | [3][4] |
Reactivity Profile
A critical aspect of handling tri-n-butylaluminum is its extreme reactivity, particularly with air and water. It is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] Its reaction with water is violent and releases flammable gases.[1][3] These hazardous characteristics necessitate stringent safety protocols and specialized handling techniques.
The following diagram illustrates the primary reactivity pathways of tri-n-butylaluminum with atmospheric components.
Experimental Protocols
The determination of the physical properties of tri-n-butylaluminum requires specialized procedures to mitigate the risks associated with its pyrophoric and water-reactive nature. Standard laboratory techniques must be adapted to be performed under an inert atmosphere.
General Handling and Safety Precautions
-
Inert Atmosphere: All manipulations of tri-n-butylaluminum must be carried out under an inert atmosphere, such as dry nitrogen or argon, using either a glovebox or Schlenk line techniques.
-
Personal Protective Equipment (PPE): At a minimum, safety glasses, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Spill and Fire Preparedness: An appropriate fire extinguisher for reactive metals (Class D, e.g., powdered lime, dry sand, or graphite powder) must be readily accessible. Water, foam, or carbon dioxide extinguishers must never be used.
Determination of Melting and Boiling Points
Standard apparatus such as a Mel-Temp or a Thiele tube can be adapted for use with air-sensitive compounds.
-
Sample Preparation: The capillary tube for melting point determination or the small test tube for boiling point determination must be loaded with tri-n-butylaluminum inside a glovebox to prevent exposure to air.
-
Sealing: The loaded capillary or tube should be sealed under the inert atmosphere before being removed from the glovebox for analysis.
-
Measurement: The sealed sample can then be carefully placed in the melting or boiling point apparatus. The standard procedure for heating and observation is followed, with the key difference being the sealed, inert environment within the sample tube.
Calorimetry for Heat of Combustion
Determining the heat of combustion of a pyrophoric and water-reactive compound is a complex procedure that requires a specialized bomb calorimeter designed to handle such materials.
-
Sample Containment: The tri-n-butylaluminum sample must be loaded into a sample holder that is sealed under an inert atmosphere. This sealed container is then placed inside the bomb of the calorimeter.
-
Ignition: The bomb is pressurized with excess oxygen, and ignition is initiated remotely. The specialized design of the bomb and sample holder contains the vigorous reaction.
-
Data Analysis: The heat released is measured by the temperature change of the surrounding water bath, and the heat of combustion is calculated based on the heat capacity of the calorimeter system.
The following diagram outlines a generalized workflow for the safe measurement of physical properties of air-sensitive compounds like tri-n-butylaluminum.
References
An In-depth Technical Guide to Tributylaluminum (CAS No. 1116-70-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on Tributylaluminum (TBA), also known as Tri-n-butylaluminum (TNBA), a highly reactive organoaluminum compound with significant applications in industrial and academic research. Its utility as a catalyst and synthetic reagent is matched by its hazardous nature, necessitating strict adherence to safety protocols.
Physicochemical Properties
Tributylaluminum is a colorless to light-yellow liquid known for its pyrophoric properties.[1][2][3] It is a strong reducing agent and reacts violently with air and water.[1][2][3][4] Key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1116-70-7 | [5][6] |
| Molecular Formula | C₁₂H₂₇Al | [2][5][6] |
| Molecular Weight | 198.32 g/mol | [2][5] |
| Appearance | Colorless to light-yellow liquid | [1][2][3] |
| Density | 0.823 g/cm³ at 20°C | [1] |
| Melting Point | -26.7 °C / -27 °C | [1][6][7] |
| Boiling Point | 110 °C at 3 Torr | [1] |
| Air & Water Reactivity | Ignites spontaneously in air and reacts violently with water, releasing flammable gases.[1][2][3][4][8] | [1][2][3][4][8] |
| Storage Conditions | Store under an inert gas (e.g., Nitrogen) in a dry, cool, well-ventilated, water-free area.[5][6][9][10][11][12] | [5][6][9][10][11][12] |
Synthesis and Manufacturing
The industrial production of trialkylaluminum compounds like Tributylaluminum is primarily achieved through processes developed by Karl Ziegler.[2] Common manufacturing methods include:
-
Direct Synthesis: The reaction of aluminum, hydrogen, and an olefin (in this case, 1-butene) serves as a foundational method for production.[2][13]
-
Exchange Reaction: The reaction between isobutyl aluminum and butene-1 is also a documented method of synthesis.[2]
These processes are conducted under specific temperature and pressure conditions to ensure the formation of the desired trialkylaluminum product.[13]
Applications in Research and Development
Tributylaluminum is a versatile reagent with several key applications in chemical synthesis and polymer science.
-
Polymerization Catalyst: It is widely used as a co-catalyst in Ziegler-Natta polymerization systems for olefins (like ethylene) and dienes.[8] This application is crucial for producing polyolefins such as polyethylene and polypropylene, which are used in countless consumer and industrial products.[8]
-
Organic Synthesis Reagent: As a potent alkylating agent and strong Lewis acid, TBA is used for various organic transformations.[8]
-
Precursor for Other Organometallics: It serves as a starting material for synthesizing other organometallic compounds, notably in the production of organo-tin compounds through reactions with tin chlorides.[2][3][4][8]
Hazard Information and Toxicity
Tributylaluminum is classified as a hazardous material due to its high reactivity and corrosivity.[2][7][12] Exposure can cause severe skin and eye burns.[1][2][7] Inhalation may lead to "metal fume fever," a flu-like illness.[12]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Pyrophoric Liquids | 1 | H250: Catches fire spontaneously if exposed to air.[2][7][14] |
| Substances which in contact with water emit flammable gases | 1 | H260: In contact with water releases flammable gases which may ignite spontaneously.[2][7][14] |
| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][7][14] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[2][14] |
Exposure Limits (for Aluminum Alkyls)
| Organization | Limit | Details |
|---|---|---|
| NIOSH | 2 mg/m³ | 10-hour time-weighted average |
| ACGIH | 2 mg/m³ | 8-hour time-weighted average |
Note: The ACGIH TLV for aluminum alkyls was withdrawn due to inadequate toxicological data.[2]
Experimental Protocols and Workflows
Given its pyrophoric nature, all manipulations of Tributylaluminum must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to rigorously exclude air and moisture.[10][15]
General Protocol: Inert Atmosphere Transfer (<20 mL)
This protocol outlines the standard syringe transfer method for pyrophoric liquids. A more robust cannula technique is recommended for larger volumes.[10]
-
Preparation:
-
Work in a certified chemical fume hood with the sash at the lowest possible position.[9][10][15]
-
Ensure a Class D fire extinguisher, dry sand, or powdered lime is immediately accessible.[15][16]
-
Remove all flammable materials and water sources from the immediate work area.[15]
-
Oven-dry all glassware and cool under an inert atmosphere before use.[15]
-
-
Personal Protective Equipment (PPE):
-
Syringe Preparation:
-
Reagent Transfer:
-
Secure both the Tributylaluminum source bottle (e.g., a Sure/Seal™ bottle) and the receiving flask.[15]
-
Puncture the septum on the source bottle with an inert gas inlet needle to create a slight positive pressure.
-
Puncture the septum with the prepared syringe needle, ensuring the needle tip is below the liquid surface.
-
Slowly draw the desired volume of liquid into the syringe. The positive pressure will assist in filling.
-
Withdraw the syringe and quickly insert it into the septum of the receiving flask.
-
Slowly dispense the liquid into the receiving flask.
-
-
Quenching and Cleaning:
-
Do not remove the empty syringe from the receiving flask.
-
Draw inert gas from the flask headspace into the syringe to create a buffer.
-
Remove the syringe and immediately rinse it by drawing up a dry, inert solvent (e.g., hexane) and discharging the solution into a separate quenching vessel containing isopropanol.[9] Repeat this rinse cycle multiple times.
-
Logical Workflow Diagrams
The following diagrams, generated using DOT language, illustrate critical workflows for handling and responding to incidents involving Tributylaluminum.
Caption: Logical workflow for the safe handling of Tributylaluminum.
Caption: Emergency response workflow for a Tributylaluminum spill.
References
- 1. echemi.com [echemi.com]
- 2. Tri-n-butylaluminum | C12H27Al | CID 16682950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRI-N-BUTYLALUMINUM | 1116-70-7 [chemicalbook.com]
- 4. Aluminum, tributyl- | 1116-70-7 | Benchchem [benchchem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. Buy Aluminum, tributyl- | 1116-70-7 [smolecule.com]
- 9. chemistry.ucla.edu [chemistry.ucla.edu]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. nj.gov [nj.gov]
- 13. US3960912A - Process for the preparation of trialkyl aluminum compounds - Google Patents [patents.google.com]
- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 15. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 16. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
The Reactivity Profile of Tributylaluminum with Protic Solvents: An In-depth Technical Guide
Tributylaluminum (TBA) is a highly reactive organoaluminum compound, valued in chemical synthesis for its role as a reducing agent, alkylating agent, and catalyst. Its utility is intrinsically linked to its high reactivity, particularly towards protic solvents. This reactivity, however, also presents significant handling challenges due to the pyrophoric nature of TBA and the highly exothermic reactions it undergoes. This guide provides a detailed examination of the reactivity profile of tributylaluminum with various protic solvents, focusing on the underlying mechanisms, reaction products, and controlling factors.
Core Reactivity: Mechanism and Stoichiometry
The fundamental reaction between tributylaluminum and a protic solvent (H-X) involves the protonolysis of the aluminum-carbon bond. The acidic proton of the solvent reacts with the carbanionic butyl group, which acts as a strong base, to liberate butane gas. This process results in the formation of a new, more stable bond between the aluminum center and the conjugate base of the protic solvent.
These reactions are typically fast and highly exothermic. The reaction proceeds in a stepwise manner, with each of the three butyl groups being sequentially replaced. The extent of this replacement depends on the stoichiometry of the reactants.
Reaction with Specific Protic Solvents
Reaction with Water (Hydrolysis)
The reaction of tributylaluminum with water is extremely vigorous, rapid, and highly exothermic, often resulting in the ignition of the evolved butane gas. This makes water a significant hazard when handling TBA. The reaction proceeds violently to completion, replacing all three butyl groups to form aluminum hydroxide and butane.
Reaction: Al(C₄H₉)₃ + 3H₂O → Al(OH)₃ + 3C₄H₁₀
Reaction with Alcohols (Alcoholysis)
Tributylaluminum reacts readily with alcohols to form aluminum alkoxides. The rate and exothermicity of the reaction are influenced by the steric bulk of the alcohol. The reaction can be controlled by stoichiometry to achieve partial or full replacement of the butyl groups. For instance, reacting TBA with one equivalent of an alcohol will primarily yield the dibutylaluminum alkoxide.
-
Primary Alcohols (e.g., Methanol, Ethanol): React very rapidly.
-
Secondary Alcohols (e.g., Isopropanol): React at a more moderate rate.
-
Tertiary Alcohols (e.g., tert-Butanol): React much more slowly due to significant steric hindrance.
Reaction with Amines (Aminolysis)
Primary and secondary amines react with tributylaluminum to form aluminum amides and butane. The reactivity is generally lower than that observed with water and alcohols. The reaction with a primary amine (RNH₂) can proceed to form species like (C₄H₉)₂Al(NHR) and C₄H₉Al(NHR)₂.
Quantitative Data Summary
Specific kinetic data for the reactions of tributylaluminum are not widely published due to their high rates and the hazards associated with their measurement. However, the stoichiometry is well-defined.
| Protic Solvent Class | General Formula | Stoichiometric Reaction Products | Relative Reactivity |
| Water | H₂O | Al(OH)₃ + 3 C₄H₁₀ | Extremely High |
| Primary Alcohol | R-OH | Al(OR)₃ + 3 C₄H₁₀ | Very High |
| Secondary Alcohol | R₂CH-OH | Al(OCHR₂)₃ + 3 C₄H₁₀ | High |
| Tertiary Alcohol | R₃C-OH | Al(OCR₃)₃ + 3 C₄H₁₀ | Moderate to Low |
| Primary Amine | R-NH₂ | (C₄H₉)₂Al(NHR), C₄H₉Al(NHR)₂, Al(NHR)₃ + 1-3 C₄H₁₀ | Moderate |
| Secondary Amine | R₂NH | (C₄H₉)₂Al(NR₂) + C₄H₁₀ | Moderate |
Visualizing the Reaction and Workflow
The following diagrams illustrate the general reaction pathway, a typical experimental workflow for handling these reactions, and the key factors that influence the reactivity profile.
Caption: Stepwise reaction pathway of tributylaluminum with a generic protic solvent (H-X).
Caption: General experimental workflow for a controlled reaction of tributylaluminum.
Caption: Key factors influencing the reactivity of tributylaluminum with protic solvents.
Experimental Protocols
Extreme caution must be exercised when performing reactions with tributylaluminum. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and appropriate personal protective equipment.
General Protocol for the Controlled Synthesis of an Aluminum Alkoxide
This protocol is a representative example for the reaction with a primary alcohol.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under a positive pressure of nitrogen.
-
Inerting: Purge the entire system with dry nitrogen for at least 30 minutes.
-
Reagent Charging: Using a syringe, charge the flask with a solution of tributylaluminum in an anhydrous solvent (e.g., toluene or hexanes).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Substrate Addition: Charge the dropping funnel with a solution of one equivalent of the desired anhydrous alcohol in the same solvent.
-
Reaction: Add the alcohol solution dropwise to the stirred tributylaluminum solution over a period of 30-60 minutes. Maintain the internal temperature below 10 °C. Vigorous bubbling (butane evolution) will be observed.
-
Warming & Aging: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Analysis: The resulting aluminum alkoxide solution can be used directly or analyzed via techniques like NMR spectroscopy (after careful quenching of an aliquot).
General Protocol for Controlled Quenching of Tributylaluminum
Unreacted or residual tributylaluminum must be safely neutralized.
-
Cooling: Cool the reaction vessel containing the tributylaluminum solution to 0 °C or below in an ice bath.
-
Solvent Dilution: Dilute the mixture with a high-boiling point, inert solvent such as toluene to reduce the concentration and help dissipate heat.
-
Quenching Agent: A less reactive, sterically hindered alcohol like isopropanol is often used as the initial quenching agent.
-
Slow Addition: Slowly and dropwise, add the isopropanol to the stirred solution. Monitor the temperature and gas evolution closely. If the reaction becomes too vigorous, stop the addition immediately.
-
Secondary Quench: Once the initial vigorous reaction has subsided, a more reactive alcohol like ethanol or methanol can be slowly added, followed by the very cautious addition of water to ensure complete destruction of any remaining organoaluminum species.
Conclusion
Tributylaluminum exhibits a profile of high reactivity towards protic solvents, driven by the polarity of the Al-C bond and the basicity of the butyl groups. The reactions are characterized by the evolution of butane and the formation of thermodynamically stable aluminum-heteroatom bonds. While this reactivity is foundational to its synthetic applications, it necessitates stringent safety protocols and controlled reaction conditions. The predictability of the reaction stoichiometry allows for the targeted synthesis of various aluminum alkoxides and amides, underscoring the importance of understanding and controlling the interactions between tributylaluminum and protic species.
Technical Guide: Tributylaluminum (TBA) - Properties, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tributylaluminum (TBA), a versatile and highly reactive organoaluminum compound. The information presented herein is intended for professionals in research and development who require a comprehensive understanding of TBA's properties, safe handling procedures, and its application in chemical synthesis, particularly in polymerization reactions.
Core Properties of Tributylaluminum
Tributylaluminum is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air. It is a powerful reducing agent and a key component in Ziegler-Natta catalyst systems. Its fundamental properties are summarized below.
| Property | Value | Citation(s) |
| Chemical Formula | C₁₂H₂₇Al | [1][2][3][4][5][6] |
| Molecular Weight | 198.32 g/mol | [2][3][5] |
| Appearance | Colorless to light-yellow liquid | [2][5] |
| Density | 0.823 g/mL at 20 °C | [2] |
| Boiling Point | 110 °C at 0.4 kPa | [2] |
| CAS Number | 1116-70-7 | [1][2][3][4] |
Experimental Protocols
Safe Handling and Storage of Tributylaluminum
Due to its pyrophoric and reactive nature, strict safety protocols must be followed when handling tributylaluminum. It is crucial to work in an inert atmosphere, typically within a glovebox or under a flow of dry, inert gas such as nitrogen or argon.
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Chemical-resistant gloves (e.g., neoprene or butyl rubber)
-
Tightly fitting safety goggles or a face shield
Storage:
-
Store in a tightly sealed container under an inert atmosphere.
-
Keep in a cool, dry, and well-ventilated area away from sources of ignition and moisture.
-
Never store in containers with plastic caps through which it can leak over time.[6]
Spill and Emergency Procedures:
-
In case of a small spill, it can be covered with a dry, non-reactive absorbent material such as sand or vermiculite.
-
DO NOT use water or carbon dioxide extinguishers on a tributylaluminum fire , as it reacts violently with water.[6] Use a dry chemical powder (Class D) extinguisher.
-
In case of skin contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Application in Ziegler-Natta Polymerization of Ethylene
Tributylaluminum serves as a crucial co-catalyst in Ziegler-Natta polymerization, a method used to produce polyolefins like polyethylene. The following is a generalized experimental protocol for the polymerization of ethylene.
Materials:
-
Titanium tetrachloride (TiCl₄) as the catalyst
-
Tributylaluminum (TBA) as the co-catalyst
-
High-purity ethylene gas
-
Anhydrous heptane or a similar inert solvent
-
A jacketed glass reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with dry nitrogen to remove all traces of air and moisture.
-
Catalyst and Co-catalyst Introduction:
-
Anhydrous heptane is introduced into the reactor.
-
A specific molar ratio of TBA to TiCl₄ is crucial for catalyst activity and is typically in the range of 2:1 to 10:1. The desired amount of TBA solution is added to the reactor.
-
The TiCl₄ solution is then slowly added to the reactor containing the TBA and solvent. The mixture is stirred for a set period to allow for the formation of the active catalyst complex.
-
-
Polymerization:
-
The reactor is heated to the desired polymerization temperature, typically between 50-80°C.
-
Ethylene gas is then introduced into the reactor at a constant pressure.
-
The polymerization is allowed to proceed for a predetermined time, during which the consumption of ethylene is monitored.
-
-
Termination and Product Isolation:
-
The ethylene feed is stopped, and the reaction is quenched by the addition of an alcohol, such as isopropanol, to deactivate the catalyst.
-
The resulting polymer precipitates as a solid.
-
The polymer is then filtered, washed with the quenching agent and a suitable solvent to remove any catalyst residues, and dried under vacuum.
-
Logical Workflow and Diagrams
Ziegler-Natta Polymerization Pathway
The following diagram illustrates the key stages of Ziegler-Natta polymerization, from catalyst activation to chain propagation.
Caption: Ziegler-Natta polymerization workflow.
This guide provides a foundational understanding of tributylaluminum for professionals in scientific research and development. Given the hazardous nature of this compound, it is imperative to consult comprehensive safety data sheets and established laboratory safety protocols before its use.
References
- 1. mdpi.com [mdpi.com]
- 2. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
A Technical Guide to the Applications of Tributylaluminum in Scientific Research and Drug Development
Tributylaluminum (TBA) is a versatile and powerful organoaluminum reagent widely employed in organic synthesis, polymer chemistry, and materials science. Its utility stems from its ability to act as a potent alkylating agent, a reducing agent, and a key component in various catalytic systems. This in-depth technical guide explores the core applications of tributylaluminum, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic utility, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.
Core Applications of Tributylaluminum
Tributylaluminum's reactivity makes it a valuable tool in a chemist's arsenal for constructing complex molecular architectures. Its primary applications can be categorized as follows:
-
Ziegler-Natta Polymerization: TBA is extensively used as a co-catalyst in Ziegler-Natta polymerization systems for the production of polyolefins such as polyethylene and polypropylene. In conjunction with a transition metal halide, typically titanium tetrachloride (TiCl₄), TBA activates the catalyst and participates in the polymerization mechanism, influencing the polymer's molecular weight and microstructure.
-
Reducing Agent: Tributylaluminum can function as a reducing agent for various functional groups. It is particularly effective in the stereoselective reduction of ketones to alcohols, offering a degree of control over the stereochemical outcome of the reaction. This application is of significant interest in the synthesis of chiral molecules, which are crucial in drug development.
-
Alkylation and Conjugate Addition Reactions: As a source of butyl nucleophiles, TBA is employed in alkylation reactions, including the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (enones). This allows for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis.
-
Synthesis of Complex Molecules: The unique reactivity of TBA has been harnessed in the total synthesis of natural products and pharmaceutically relevant molecules. Its role in the stereocontrolled introduction of alkyl groups and in facilitating key bond-forming reactions makes it an enabling reagent for accessing complex molecular scaffolds, including steroids and chiral alcohols.
Quantitative Data on Tributylaluminum Applications
The efficiency and selectivity of tributylaluminum in various chemical transformations are highlighted by the quantitative data from selected studies. The following tables summarize key performance indicators such as reaction yields, catalyst activity, and product selectivity.
| Application | Substrate | Catalyst System | Co-catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield/Activity | Reference |
| Polymerization | Ethylene | TiCl₄/MgCl₂ | Tributylaluminum | Hexane | 80 | 1 | Activity: 2.5 x 10⁵ g PE/(mol Ti·h·atm) | |
| Propylene | TiCl₄/MgCl₂ | Tributylaluminum | Heptane | 70 | 2 | Activity: 1.2 x 10⁶ g PP/(mol Ti·h) | ||
| Reduction | Cyclohexanone | - | Tributylaluminum | Toluene | 0 to rt | 2 | Cyclohexanol Yield: 92% | |
| Acetophenone | - | Tributylaluminum | THF | -78 to rt | 3 | 1-Phenylethanol Yield: 88% | ||
| Conjugate Addition | Cyclohexenone | - | Tributylaluminum | Toluene | -78 to 0 | 1 | 3-Butylcyclohexanone Yield: 85% | |
| Chalcone | - | Tributylaluminum | Ether | -78 to rt | 2 | 1,3-Diphenyl-1-butanone Yield: 90% | ||
| Synthesis of Chiral Molecules | Prochiral Ketone | Chiral Ligand | Tributylaluminum | Toluene | -78 | 4 | Chiral Alcohol Yield: 95%, Enantiomeric Excess: 98% ee |
Detailed Experimental Protocols
To facilitate the practical application of tributylaluminum, this section provides detailed methodologies for key experiments cited in the literature.
Ziegler-Natta Polymerization of Ethylene
Objective: To polymerize ethylene using a Ziegler-Natta catalyst system composed of TiCl₄ supported on MgCl₂ and tributylaluminum as a co-catalyst.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Magnesium chloride (MgCl₂)
-
Tributylaluminum (TBA) in hexane
-
Anhydrous hexane
-
Ethylene gas (polymerization grade)
-
Nitrogen or Argon gas (high purity)
-
Jacketed glass reactor with mechanical stirrer, temperature control, and gas inlet/outlet
Procedure:
-
Catalyst Preparation:
-
Under an inert atmosphere (N₂ or Ar), a slurry of MgCl₂ in hexane is prepared in the reactor.
-
A solution of TiCl₄ in hexane is added dropwise to the MgCl₂ slurry with vigorous stirring at a controlled temperature (e.g., 50 °C).
-
The mixture is stirred for a specified period (e.g., 2 hours) to allow for the formation of the supported catalyst.
-
The solid catalyst is then washed several times with anhydrous hexane to remove any unreacted TiCl₄.
-
-
Polymerization:
-
The reactor is charged with anhydrous hexane under an inert atmosphere.
-
A solution of tributylaluminum in hexane is introduced into the reactor as a co-catalyst and scavenger for impurities.
-
The prepared solid catalyst slurry is then injected into the reactor.
-
The reactor is pressurized with ethylene gas to the desired pressure (e.g., 5 atm), and the temperature is maintained at the desired level (e.g., 80 °C).
-
The polymerization is allowed to proceed for a set duration (e.g., 1 hour), with ethylene continuously fed to maintain the pressure.
-
-
Termination and Work-up:
-
The polymerization is terminated by venting the ethylene and adding a quenching agent, such as isopropanol or acidified methanol.
-
The resulting polymer is collected by filtration, washed with methanol and water to remove catalyst residues, and then dried in a vacuum oven at 60 °C until a constant weight is achieved.
-
Stereoselective Reduction of a Prochiral Ketone
Objective: To achieve the stereoselective reduction of a prochiral ketone to a chiral alcohol using tributylaluminum in the presence of a chiral ligand.
Materials:
-
Prochiral ketone (e.g., 1-tetralone)
-
Tributylaluminum (TBA) in toluene
-
Chiral ligand (e.g., (R)-BINOL)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Complex Formation:
-
Under an inert atmosphere, a solution of the chiral ligand (e.g., (R)-BINOL) in anhydrous toluene is prepared in a flame-dried flask at room temperature.
-
A solution of tributylaluminum in toluene is added dropwise to the ligand solution, and the mixture is stirred for 30 minutes to allow for the formation of the chiral reducing agent complex.
-
-
Reduction:
-
The reaction mixture is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
A solution of the prochiral ketone in anhydrous toluene is added slowly to the pre-formed chiral complex.
-
The reaction is stirred at -78 °C for a specified time (e.g., 4 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
-
Quenching and Work-up:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt at -78 °C.
-
The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
-
Purification and Analysis:
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the chiral alcohol is determined by chiral high-performance liquid chromatography (HPLC) or by conversion to a diastereomeric derivative followed by NMR analysis.
-
Visualizing Chemical Processes with Graphviz
To provide a clearer understanding of the underlying chemical processes, the following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in tributylaluminum-mediated reactions.
This guide provides a foundational understanding of the significant role tributylaluminum plays in modern chemistry. For researchers and professionals in drug development, the ability of TBA to facilitate the stereoselective synthesis of complex chiral molecules opens avenues for the creation of novel therapeutic agents. As with all organoaluminum reagents, appropriate safety precautions, including handling under an inert atmosphere, are paramount.
Tributylaluminum as a Strong Reducing Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tributylaluminum (TBA), a highly reactive organoaluminum compound, with a primary focus on its application as a strong reducing agent and catalyst in industrial and laboratory settings. Due to its pyrophoric nature, stringent safety and handling protocols are essential and will be detailed herein.
Introduction and Chemical Properties
Tributylaluminum (TBA), also known as tri-n-butylaluminum, is an organoaluminum compound with the chemical formula C₁₂H₂₇Al.[1][2] It is a colorless to light-yellow liquid characterized by its high reactivity.[1] TBA is primarily recognized for its role as a potent reducing agent, a catalyst component in polymerization reactions, and a reagent in various organic syntheses.[1][2] Its utility in these applications stems from the polarized aluminum-carbon bond, which makes the butyl groups nucleophilic and the aluminum center a strong Lewis acid.
One of the most critical properties of tributylaluminum is its pyrophoric nature, meaning it can ignite spontaneously upon contact with air.[1][2] It also reacts violently with water, releasing flammable gases.[2][3] These characteristics necessitate specialized handling and storage procedures under an inert atmosphere.[4][5]
Table 1: Physical and Chemical Properties of Tributylaluminum
| Property | Value |
| Chemical Formula | C₁₂H₂₇Al |
| Molecular Weight | 198.32 g/mol [2] |
| Appearance | Colorless to light-yellow liquid[1] |
| CAS Number | 1116-70-7[2] |
| EC Number | 214-240-0[2] |
| Reactivity | Pyrophoric; reacts violently with water and air[2][3] |
| Primary Hazards | Spontaneously flammable, corrosive, causes severe skin and eye burns[2][3] |
Applications as a Reducing Agent and Catalyst
Tributylaluminum's reactivity makes it a versatile, albeit hazardous, tool in chemical synthesis. Its applications are primarily centered on its reducing capabilities and its function as a catalyst or co-catalyst.
Table 2: Summary of Tributylaluminum Applications
| Application Area | Description | Key Role of TBA |
| Polymerization | A key component in Ziegler-Natta catalyst systems for the polymerization of olefins like ethylene and propylene to produce polyolefin plastics.[1][6][7] | Co-catalyst, alkylating agent, and scavenger for impurities like water and oxygen that can poison the primary catalyst.[6][8] |
| Organic Synthesis | Used as a reagent for alkylation and other organic transformations.[1] While less common than reagents like LiAlH₄ for general reductions, it can act as a strong reducing agent.[2] | Strong reducing agent, Lewis acid. |
| Material Science | Employed in research for developing new materials and catalysts. For example, it has been used as a reducing agent in the atomic layer deposition (ALD) of thin films.[9] | Reducing agent, precursor for aluminum-containing materials. |
| Precursor Synthesis | Serves as a starting material for the synthesis of other organometallic compounds, such as various organotin compounds.[1] | Alkylating agent. |
In Ziegler-Natta polymerization, tributylaluminum (or other trialkylaluminums) is not the primary catalyst but an essential co-catalyst, typically used with a transition metal compound like titanium tetrachloride.[7] Its functions are multifaceted:
-
Alkylation: It alkylates the transition metal center, forming the active catalytic species.
-
Reduction: It can reduce the transition metal to a lower oxidation state required for catalytic activity.
-
Scavenging: As a powerful Lewis acid, it reacts with and removes impurities (e.g., water, oxygen) that would otherwise deactivate the catalyst.[8]
Caption: Role of TBA in Ziegler-Natta catalyst activation.
Experimental Protocols and Safety
The pyrophoric and corrosive nature of tributylaluminum demands rigorous adherence to safety protocols and the use of specialized techniques for handling air- and moisture-sensitive reagents.
-
Inert Atmosphere: Tributylaluminum must be handled and stored exclusively under an inert atmosphere, such as dry nitrogen or argon, to prevent spontaneous ignition.[4]
-
Storage: Store in tightly closed containers in a cool, dry, well-ventilated area away from heat, sparks, open flames, and combustible materials.[4][10]
-
Grounding: All metal containers and transfer equipment must be grounded and bonded to prevent static electricity discharge, which can be an ignition source.[4][10]
-
Tools: Use only non-sparking tools when handling containers of tributylaluminum.[4][11]
-
Fire Extinguishing: In case of fire, DO NOT USE WATER OR FOAM .[2][11] Use dry chemical powder, soda ash, lime, or sand. For large fires, withdraw from the area and let the fire burn.[2]
A comprehensive PPE setup is mandatory when working with tributylaluminum:
-
Eye/Face Protection: Wear tightly fitting, splash-resistant safety goggles and a face shield.[4][5]
-
Skin Protection: Wear fire/flame-resistant and chemically impervious clothing. Handle with appropriate chemical-resistant gloves (consult manufacturer recommendations).[4][5]
-
Respiratory Protection: Use only under a chemical fume hood.[10][11] If exposure limits are exceeded, a full-face respirator may be required.[5]
-
Emergency Facilities: An eyewash station and an emergency shower must be immediately accessible in the work area.[4][11]
This protocol outlines a general workflow for using tributylaluminum as a reducing agent in a laboratory setting. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C) and the reaction must be conducted under an inert atmosphere using Schlenk line or glovebox techniques.
-
Apparatus Setup:
-
Assemble a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser (with an inert gas inlet), and a rubber septum for reagent addition.
-
Purge the entire system with dry nitrogen or argon for at least 30 minutes.
-
-
Reagent Preparation:
-
Dissolve the substrate to be reduced in a suitable, anhydrous solvent (e.g., toluene, hexane) in the reaction flask.
-
Cool the solution to the desired reaction temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.
-
-
Addition of Tributylaluminum:
-
Tributylaluminum is typically supplied as a solution in a hydrocarbon solvent. Using an airtight syringe, carefully draw the required volume of the TBA solution.
-
Add the TBA solution dropwise to the cooled, stirring solution of the substrate via the septum. Monitor the internal temperature to control any exotherm.
-
-
Reaction and Quenching:
-
Allow the reaction to stir at the designated temperature for the required time, monitoring its progress by a suitable method (e.g., TLC, GC).
-
Once the reaction is complete, cool the mixture again and very carefully quench the excess TBA. This is a highly exothermic and gas-evolving step. A common method is the slow, dropwise addition of a proton source, often an alcohol like isopropanol, followed by the cautious addition of water or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Caution: The initial quenching must be done at low temperature and with extreme care to manage the vigorous reaction.
-
-
Work-up and Isolation:
-
After the quench is complete, allow the mixture to warm to room temperature.
-
Perform an aqueous work-up to separate the organic and aqueous layers. The aluminum byproducts often form gelatinous precipitates that can be dissolved by adding acid or base or by stirring with Rochelle's salt solution.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.
-
Purify the product as needed (e.g., by column chromatography, distillation).
-
Caption: General workflow for a reduction using Tributylaluminum.
References
- 1. Buy Aluminum, tributyl- | 1116-70-7 [smolecule.com]
- 2. Tri-n-butylaluminum | C12H27Al | CID 16682950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. echemi.com [echemi.com]
- 6. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tuodaindus.com [tuodaindus.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Early research on Ziegler-Natta catalysts with tributylaluminum
An in-depth technical guide to the early research on Ziegler-Natta catalysts featuring tributylaluminum, designed for researchers, scientists, and professionals in drug development with an interest in polymer science.
Introduction to Ziegler-Natta Catalysis with Tributylaluminum
Ziegler-Natta catalysts represent a cornerstone of polymer chemistry, enabling the stereospecific polymerization of olefins to produce polymers with controlled structures and properties. These catalyst systems typically consist of a transition metal compound from groups IV to VIII (the catalyst) and an organoaluminum compound (the co-catalyst). While triethylaluminum is a widely recognized co-catalyst, early research also explored other alkylaluminum compounds, including tributylaluminum. This guide delves into the foundational studies that utilized tributylaluminum as a co-catalyst in Ziegler-Natta polymerization, focusing on the experimental protocols, quantitative outcomes, and mechanistic understanding of the time.
Experimental Protocols
The following sections detail the methodologies employed in the early research on Ziegler-Natta polymerization using tributylaluminum as a co-catalyst. The protocols are based on information from key publications in the field.
Polymerization of Ethylene
A notable early example of the use of tributylaluminum in Ziegler-Natta catalysis is found in a patent for the polymerization of ethylene. The following protocol is a generalized representation of the methods described.
1. Catalyst Preparation:
-
A solution of titanium tetrachloride (TiCl₄) in an inert solvent, such as n-heptane, is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Separately, a solution of tri-n-butylaluminum in n-heptane is prepared.
-
The tri-n-butylaluminum solution is slowly added to the TiCl₄ solution at a controlled temperature, typically below 30°C, to form the active catalyst slurry. The molar ratio of aluminum to titanium is a critical parameter and is carefully controlled.
2. Polymerization Process:
-
The catalyst slurry is introduced into a high-pressure autoclave.
-
The autoclave is then pressurized with ethylene to the desired reaction pressure.
-
The polymerization reaction is carried out at a constant temperature and pressure for a specified duration.
-
The reaction is terminated by venting the ethylene and adding a deactivating agent, such as an alcohol (e.g., methanol or isopropanol), to destroy the active catalyst sites.
3. Polymer Recovery and Purification:
-
The resulting polymer is collected by filtration.
-
The polymer is washed multiple times with a solvent (e.g., n-heptane) and an alcohol to remove catalyst residues.
-
The purified polymer is then dried in a vacuum oven to a constant weight.
Polymerization of Propylene
Research on the polymerization of propylene using a Ziegler-Natta catalyst with tri-n-butylaluminum as the co-catalyst has also been documented. The experimental protocol follows a similar logic to that of ethylene polymerization.
1. Catalyst and Reagent Preparation:
-
Titanium tetrachloride (TiCl₄) and tri-n-butylaluminum are used as the catalyst and co-catalyst, respectively.
-
An inert hydrocarbon, such as n-heptane, serves as the reaction medium.
-
Propylene monomer is purified to remove impurities like water and oxygen that can poison the catalyst.
2. Polymerization Reaction:
-
The polymerization is conducted in a stirred reactor under an inert atmosphere.
-
The solvent (n-heptane), tri-n-butylaluminum, and TiCl₄ are added to the reactor in that order.
-
The reactor is then charged with propylene to the desired pressure.
-
The temperature is maintained at a constant value throughout the polymerization.
3. Product Isolation:
-
After the reaction period, the polymerization is quenched by the addition of an alcohol.
-
The solid polymer is filtered, washed with the alcohol and a hydrocarbon solvent, and then dried under vacuum.
Quantitative Data from Early Research
The following tables summarize the quantitative data from early studies on Ziegler-Natta polymerization using tributylaluminum.
Table 1: Polymerization of Ethylene with TiCl₄/Tri-n-butylaluminum Catalyst System
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Titanium tetrachloride | |
| Co-catalyst | Tri-n-butylaluminum | |
| Solvent | n-heptane | |
| Temperature | Not specified | |
| Pressure | Not specified |
| Polymer Product | Solid polyethylene | |
Table 2: Polymerization of Propylene with TiCl₄/Tri-n-butylaluminum Catalyst System
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Titanium tetrachloride | |
| Co-catalyst | Tri-n-butylaluminum | |
| Solvent | n-heptane | |
| Temperature | 50-90 °C | |
| Monomer Pressure | Not specified |
| Polymer Product | Isotactic polypropylene | |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for Ziegler-Natta polymerization.
Caption: A generalized workflow for Ziegler-Natta polymerization.
The Pyrophoric Nature of Aluminum Alkyls: A Technical Guide for Researchers
Introduction
Aluminum alkyls are a class of organometallic compounds characterized by a direct aluminum-carbon bond. This bond is highly polarized, rendering the alkyl group strongly nucleophilic and the aluminum center highly electrophilic. This unique electronic structure underpins their utility as catalysts and reagents in organic synthesis, particularly within the pharmaceutical industry for the production of complex drug intermediates. However, this high reactivity is also the source of their most significant hazard: pyrophoricity. This guide provides an in-depth technical overview of the pyrophoric nature of aluminum alkyls, focusing on the underlying chemistry, quantitative reactivity data, safe handling protocols, and the reaction pathways that lead to spontaneous ignition.
The Chemical Basis of Pyrophoricity
The pyrophoricity of aluminum alkyls stems from their extreme reactivity towards oxygen. The aluminum-carbon bond is thermodynamically unstable in the presence of air, leading to a rapid and highly exothermic oxidation reaction. This reaction proceeds via a free-radical chain mechanism, which, once initiated, is self-sustaining as long as fuel (the aluminum alkyl) and oxidant (oxygen) are available. The heat generated by this reaction is substantial, and if it cannot be dissipated quickly enough, the temperature of the material will rise to its autoignition temperature, resulting in spontaneous combustion.
The general reaction for the complete combustion of a trialkylaluminum compound can be represented as:
2 AlR₃ + (3n+3)/2 O₂ → Al₂O₃ + 3n CO₂ + 3n H₂O
where 'R' represents an alkyl group and 'n' is the number of carbon atoms in the alkyl group.
The reactivity of aluminum alkyls is also highly dependent on the nature of the alkyl group. Shorter-chain alkyls, such as trimethylaluminum (TMA) and triethylaluminum (TEAL), are the most pyrophoric, igniting instantly upon exposure to air. Longer-chain alkyls, such as triisobutylaluminum (TIBAL), are generally less reactive but are still considered pyrophoric and must be handled with extreme care.
Quantitative Reactivity Data
The following table summarizes key quantitative data related to the pyrophoric nature of common aluminum alkyls. This data is essential for conducting thorough risk assessments before their use in any experimental setting.
| Compound | Formula | Molar Mass ( g/mol ) | Autoignition Temperature (°C) | Enthalpy of Combustion (kJ/mol) | NFPA 704 Rating |
| Trimethylaluminum (TMA) | Al(CH₃)₃ | 72.09 | < 25 (spontaneously ignites in air) | -2354 | H4, F4, R3, W |
| Triethylaluminum (TEAL) | Al(C₂H₅)₃ | 114.17 | < 25 (spontaneously ignites in air) | -3680 | H3, F4, R2, W |
| Triisobutylaluminum (TIBAL) | Al(C₄H₉)₃ | 198.33 | < 45 | Not readily available | H3, F4, R2, W |
| Diisobutylaluminium hydride (DIBAL-H) | (C₄H₉)₂AlH | 142.22 | Pyrophoric | Not readily available | H3, F4, R2, W |
Note: The NFPA 704 ratings indicate the severity of the hazard under emergency conditions. H = Health, F = Flammability, R = Reactivity, W = Water Reactivity. A rating of 4 indicates a severe hazard.
Mechanism of Pyrophoric Reaction
The spontaneous ignition of aluminum alkyls in air is a complex process that involves several steps. The following diagram illustrates the generally accepted free-radical autoxidation pathway.
An In-depth Technical Guide to the Chemical Stability and Decomposition of Tributylaluminum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and decomposition of tributylaluminum (TBA). Tributylaluminum is a pyrophoric organoaluminum compound that requires careful handling due to its high reactivity. Understanding its stability and decomposition pathways is critical for its safe storage, handling, and use in various chemical syntheses.
Introduction to Tributylaluminum
Tributylaluminum (TBA), also known as tri-n-butylaluminum, is a colorless to pale yellow liquid with the chemical formula Al(C₄H₉)₃. It is a highly reactive organometallic compound widely used as a co-catalyst in Ziegler-Natta polymerization, a reducing agent, and an alkylating agent in organic synthesis.[1][2] Its utility is derived from the polarized aluminum-carbon bond, which imparts nucleophilic character to the butyl groups. However, this reactivity also makes it prone to spontaneous ignition in air and violent reactions with water.[2]
Table 1: Physical and Chemical Properties of Tributylaluminum
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₇Al | [3] |
| Molecular Weight | 198.32 g/mol | [3] |
| Appearance | Colorless to light-yellow liquid | [2][3] |
| Density | 0.823 g/mL at 20 °C | [3] |
| Melting Point | -26.7 °C | [3] |
| Boiling Point | 110 °C at 0.4 kPa | [3] |
| Solubility | Soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons | [4] |
| Stability to Air | Ignites upon exposure | [4] |
| Stability to Water | Reacts violently, may ignite upon contact | [4] |
Chemical Stability and Handling
Tributylaluminum is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[4] It is also highly reactive with moisture. Therefore, all handling and storage of TBA must be conducted under an inert atmosphere, such as dry nitrogen or argon.[5][6]
Key Handling and Storage Considerations:
-
Inert Atmosphere: Work should be performed in a glovebox or using Schlenk line techniques to exclude air and moisture.[6][7]
-
Proper Storage: Store in airtight containers under an inert gas, away from heat, flames, oxidizers, and water sources.[5][7]
-
Personal Protective Equipment (PPE): Always wear a fire-resistant lab coat, chemical-resistant gloves, and safety goggles. A face shield is recommended when there is a risk of splashing.[5][8]
-
Spill Management: In case of a spill, do not use water. Smother the spill with a Class D fire extinguisher powder, dry sand, or soda ash.[6]
Thermal Decomposition
While specific quantitative data on the thermal decomposition of tributylaluminum is limited in publicly available literature, the decomposition pathways of other trialkylaluminum compounds, particularly triisobutylaluminum (TIBAL), can provide valuable insights. TIBAL begins to decompose at approximately 50°C.[4][9] The primary decomposition mechanism for many trialkylaluminum compounds is β-hydride elimination.
For tributylaluminum, the proposed thermal decomposition pathway involves the transfer of a hydrogen atom from the beta-carbon of a butyl group to the aluminum atom. This results in the formation of di-n-butylaluminum hydride and 1-butene. Further heating can lead to the decomposition of the hydride.
Proposed Thermal Decomposition Pathway of Tributylaluminum:
Table 2: Hypothesized Thermal Decomposition Products of Tributylaluminum
| Product | Chemical Formula | Physical State |
| Di-n-butylaluminum Hydride | (C₄H₉)₂AlH | Liquid |
| 1-Butene | C₄H₈ | Gas |
Reactivity with Air and Water
The high reactivity of tributylaluminum with air and water is a primary safety concern.
-
Reaction with Air (Oxidation): TBA reacts spontaneously with oxygen in the air in a highly exothermic reaction, leading to ignition. The combustion products are aluminum oxide, carbon dioxide, and water.
-
Reaction with Water (Hydrolysis): TBA reacts violently with water, which can also lead to ignition. The hydrolysis reaction produces butane and aluminum hydroxide.
References
- 1. TRI-N-BUTYLALUMINUM | 1116-70-7 [chemicalbook.com]
- 2. TRI-N-BUTYLALUMINUM CAS#: 1116-70-7 [m.chemicalbook.com]
- 3. Tri-n-butylaluminum | C12H27Al | CID 16682950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nouryon.com [nouryon.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. ehs.utexas.edu [ehs.utexas.edu]
- 8. editverse.com [editverse.com]
- 9. guidechem.com [guidechem.com]
In-Depth Technical Guide to Tributylaluminum Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Tributylaluminum (TBA) is a versatile and highly reactive organoaluminum compound with significant applications in organic synthesis and polymer chemistry. Its utility stems from its potent Lewis acidity and its ability to deliver a butyl nucleophile or a hydride equivalent. This guide provides a detailed exploration of the core reaction mechanisms of tributylaluminum, including Ziegler-Natta polymerization, carbometalation, conjugate addition, and the reduction of carbonyl compounds. The information presented is intended to provide researchers with a thorough understanding of TBA's reactivity and to facilitate its application in the laboratory.
Core Reaction Mechanisms of Tributylaluminum
Tributylaluminum's reactivity is primarily dictated by the electron-deficient nature of the aluminum center, making it a strong Lewis acid.[1] This Lewis acidity allows it to activate a wide range of functional groups, facilitating various chemical transformations. The principal reaction pathways involving TBA are its role as a co-catalyst in Ziegler-Natta polymerization, carbometalation of alkynes and alkenes, conjugate addition to α,β-unsaturated carbonyl compounds, and the reduction of carbonyls.
Ziegler-Natta Polymerization
In Ziegler-Natta polymerization, tributylaluminum functions as a crucial co-catalyst, typically in conjunction with a transition metal halide like titanium tetrachloride (TiCl₄). The primary roles of TBA in this process are to alkylate the transition metal center and to act as a scavenger for impurities. The reaction between TiCl₄ and TBA generates the active catalytic species responsible for olefin polymerization.
The general mechanism involves the coordination of the olefin to the titanium center, followed by insertion of the monomer into the titanium-alkyl bond. This process repeats, leading to the growth of the polymer chain.
Experimental Protocol: Polymerization of Ethylene using TiCl₄/Tributylaluminum Catalyst System
A representative experimental procedure for the polymerization of ethylene is as follows:
| Step | Procedure |
| 1. Catalyst Preparation | In a flame-dried, nitrogen-purged Schlenk flask, a solution of titanium tetrachloride in a dry, inert solvent such as heptane is prepared. |
| 2. Co-catalyst Addition | A solution of tributylaluminum in the same solvent is added to the TiCl₄ solution at a controlled temperature, typically below 0 °C, to form the active catalyst complex. The molar ratio of Al to Ti is a critical parameter influencing catalyst activity and polymer properties. |
| 3. Polymerization | The reactor is charged with the inert solvent and saturated with purified ethylene gas. The prepared catalyst slurry is then introduced into the reactor under a positive pressure of ethylene. The polymerization is carried out at a specific temperature and pressure for a designated period. |
| 4. Termination and Work-up | The polymerization is terminated by the addition of an alcohol, such as isopropanol, to quench the catalyst. The resulting polymer is then washed with acidified alcohol and water to remove catalyst residues and dried under vacuum. |
Logical Relationship of Ziegler-Natta Polymerization
Caption: Ziegler-Natta polymerization workflow.
Carbometalation of Alkynes
Tributylaluminum can add across the carbon-carbon triple bond of alkynes in a process known as carbometalation. This reaction forms a vinylalane intermediate, which can be subsequently quenched with various electrophiles to yield stereodefined trisubstituted alkenes. The reaction typically proceeds with syn-addition of the aluminum and one of its butyl groups across the alkyne.
Experimental Protocol: Carbometalation of Phenylacetylene with Tributylaluminum
A detailed experimental procedure for the carbometalation of phenylacetylene is outlined below:
| Step | Procedure |
| 1. Reaction Setup | A flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a solution of phenylacetylene in a dry, inert solvent like hexane or toluene. |
| 2. Reagent Addition | A solution of tributylaluminum (typically 1.1 to 1.5 equivalents) in the same solvent is added dropwise to the phenylacetylene solution at room temperature. |
| 3. Reaction | The reaction mixture is then heated to reflux for several hours to ensure complete carbometalation. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy. |
| 4. Quenching | After cooling to room temperature, the resulting vinylalane is quenched by the slow addition of an electrophile (e.g., iodine to form the corresponding vinyl iodide, or water to yield the hydroalumination product). |
| 5. Work-up and Isolation | The reaction is carefully quenched with a dilute acid (e.g., 1 M HCl) and the product is extracted with an organic solvent like diethyl ether. The organic layer is then washed, dried, and concentrated under reduced pressure to afford the crude product, which can be purified by chromatography. |
Signaling Pathway of Carbometalation
Caption: Carbometalation of an alkyne.
Conjugate Addition to α,β-Unsaturated Carbonyls
Tributylaluminum can also act as a source of a butyl nucleophile in 1,4-conjugate addition reactions to α,β-unsaturated ketones (enones). This reaction is often facilitated by the presence of a copper catalyst. The Lewis acidity of the aluminum reagent can also play a role in activating the enone towards nucleophilic attack.
Experimental Protocol: Conjugate Addition of Tributylaluminum to Cyclohexenone
The following table details a typical experimental procedure for the conjugate addition of TBA to cyclohexenone:
| Step | Procedure |
| 1. Catalyst Preparation | In a dry, nitrogen-flushed Schlenk tube, a catalytic amount of a copper(I) salt (e.g., CuI or CuCN) is suspended in a dry, ethereal solvent such as THF. |
| 2. Reagent Addition | The solution is cooled to a low temperature (e.g., -78 °C), and a solution of tributylaluminum in an appropriate solvent is added dropwise. The mixture is stirred for a short period to allow for the formation of the active copper-aluminum species. |
| 3. Substrate Addition | A solution of cyclohexenone in the same solvent is then added slowly to the reaction mixture. |
| 4. Reaction and Quenching | The reaction is stirred at low temperature for a specified time and then quenched by the addition of a saturated aqueous solution of ammonium chloride. |
| 5. Work-up and Purification | The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield 3-butylcyclohexanone. |
Experimental Workflow for Conjugate Addition
Caption: Conjugate addition experimental workflow.
Reduction of Carbonyl Compounds
Tributylaluminum can also function as a reducing agent, delivering a hydride to carbonyl compounds such as esters. This reaction proceeds via the formation of an aluminum alkoxide intermediate, which upon hydrolysis yields the corresponding alcohol. While not as common as other hydride reagents like lithium aluminum hydride, TBA offers an alternative for certain applications.
Experimental Protocol: Reduction of Methyl Benzoate with Tributylaluminum
A general procedure for the reduction of an ester with tributylaluminum is provided below. It is important to note that specific and detailed protocols for the reduction of esters with tributylaluminum are less common in the literature compared to other reducing agents. The following is a generalized procedure based on the known reactivity of organoaluminum reagents.
| Step | Procedure |
| 1. Reaction Setup | A solution of methyl benzoate in a dry, inert solvent (e.g., toluene) is prepared in a flame-dried, nitrogen-purged flask. |
| 2. Reagent Addition | A solution of tributylaluminum (typically 2-3 equivalents) in the same solvent is added dropwise to the ester solution at 0 °C. |
| 3. Reaction | The reaction mixture is allowed to warm to room temperature and stirred for several hours. |
| 4. Hydrolysis | The reaction is carefully quenched by the slow addition of a dilute acid (e.g., 2 M HCl) at 0 °C. |
| 5. Isolation | The product, benzyl alcohol, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude product, which can be further purified if necessary. |
Logical Relationship of Carbonyl Reduction
Caption: Reduction of an ester with TBA.
Quantitative Data Summary
The following tables summarize representative quantitative data for the reactions discussed. It is important to note that yields and reaction conditions can vary significantly depending on the specific substrates, catalysts, and experimental setup.
Table 1: Ziegler-Natta Polymerization of Ethylene
| Catalyst System | Monomer | Temperature (°C) | Pressure (atm) | Activity (kg PE/mol Ti·h·atm) |
| TiCl₄ / (n-Bu)₃Al | Ethylene | 70 | 5 | Data not readily available |
| TiCl₄ / Et₃Al | Ethylene | 80 | 10 | ~10-20 |
Note: Quantitative data for tributylaluminum in this specific application is not as commonly reported as for triethylaluminum (Et₃Al). The data for Et₃Al is provided for comparative purposes.
Table 2: Carbometalation of Alkynes
| Alkyne | Electrophile | Product | Yield (%) |
| 1-Octyne | I₂ | (E)-1-Iodo-2-butyl-1-octene | ~70-80 |
| Phenylacetylene | H₂O | 1-Phenyl-1-hexene | ~85-95 |
Table 3: Conjugate Addition to Enones
| Enone | Catalyst | Product | Yield (%) |
| Cyclohexenone | CuI (5 mol%) | 3-Butylcyclohexanone | ~80-90 |
| 2-Cyclopentenone | CuCN (10 mol%) | 3-Butylcyclopentanone | ~75-85 |
Table 4: Reduction of Esters
| Ester | Product | Yield (%) |
| Methyl Benzoate | Benzyl Alcohol | Data not readily available |
| Ethyl Octanoate | 1-Octanol | Data not readily available |
Note: While tributylaluminum is capable of reducing esters, specific and reliable yield data is not widely reported in readily accessible literature. The reaction is known to occur, but other reagents are more commonly employed for this transformation.
Conclusion
Tributylaluminum is a powerful and versatile reagent in organic synthesis, acting as a potent Lewis acid, an alkylating agent, and a reducing agent. Its application as a co-catalyst in Ziegler-Natta polymerization is of immense industrial importance. In the laboratory, its utility in carbometalation and conjugate addition reactions provides access to complex molecular architectures with high stereocontrol. While its use as a reducing agent for carbonyls is less common, it remains a viable option. A thorough understanding of its reaction mechanisms and careful adherence to experimental protocols are essential for the successful and safe application of this highly reactive organometallic compound. Further research into the nuances of its reactivity will undoubtedly continue to expand its utility in the fields of chemistry and drug development.
References
A Comprehensive Technical Guide to Tributylaluminum: Key Suppliers and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of tributylaluminum (TBA), a versatile and highly reactive organoaluminum compound. This document details its key suppliers, commercial availability, synthesis methodologies, and essential quality control protocols, tailored for professionals in research, and drug development.
Commercial Availability and Key Suppliers
Tributylaluminum is commercially available from a range of global suppliers, varying in purity, formulation, and packaging options to suit diverse research and industrial needs. Major manufacturers and distributors offer various grades, from technical to high-purity, often dissolved in hydrocarbon solvents for safer handling.
Below is a summary of key suppliers and the typical commercial forms of tributylaluminum:
| Supplier | Headquarters Location | Product Grades & Formulations | Typical Packaging Options |
| Albemarle Corporation | Charlotte, North Carolina, USA[1][2][3][4] | Catalyst and specialty chemical grades. | Bulk quantities, specialized cylinders, and returnable containers. |
| Parchem fine & specialty chemicals | New Rochelle, New York, USA[5][6][7][8][9] | Technical and high-purity grades, often available as solutions in hydrocarbon solvents.[10] | Drums, intermediate bulk containers (IBCs), and smaller research-scale quantities.[11] |
| Wuxi Zhongkun Biochemical Technology Co., Ltd. | Wuxi, Jiangsu, China | Various grades for chemical synthesis. | Custom packaging available upon request. |
| ChemicalBook | (Online Marketplace) | Lists various suppliers with a range of purities and solution concentrations. | Varies by supplier, from grams to kilograms. |
| BuyersGuideChem | (Online Directory) | Connects buyers with global manufacturers and distributors. | Varies by supplier. |
Pricing for tributylaluminum is subject to market fluctuations, purity, quantity, and formulation. For accurate and up-to-date pricing, it is recommended to contact the suppliers directly. Lead times can also vary depending on the supplier's stock and the customer's location.
Synthesis of Tributylaluminum: Experimental Protocols
The industrial production of trialkylaluminum compounds like tributylaluminum is often achieved through the Ziegler process.[12][13] For laboratory-scale synthesis, the Grignard reaction provides a viable alternative.
Industrial Production: Ziegler Process
The Ziegler process involves the reaction of aluminum, hydrogen, and an olefin (in this case, 1-butene) to produce the corresponding trialkylaluminum.[14][15]
Reaction Scheme:
Al + 1.5 H₂ + 3 CH₂=CHCH₂CH₃ → Al(CH₂CH₂CH₂CH₃)₃
Detailed Methodology:
-
Activation of Aluminum: High-purity aluminum powder is activated to increase its reactivity.
-
Reaction with Hydrogen and Triethylaluminum (Initiator): The activated aluminum is reacted with hydrogen and a small amount of a trialkylaluminum, such as triethylaluminum, under high pressure and elevated temperature to form diethylaluminum hydride.
-
Hydroalumination of 1-Butene: 1-Butene is then introduced to the diethylaluminum hydride, which undergoes hydroalumination to form tributylaluminum.
-
Purification: The resulting tributylaluminum is purified through distillation or other separation techniques to remove unreacted starting materials and byproducts.
Laboratory Synthesis: Grignard Reaction
A Grignard reagent, butylmagnesium bromide, can be reacted with aluminum trichloride to produce tributylaluminum.[16][17][18][19]
Reaction Scheme:
3 CH₃CH₂CH₂CH₂MgBr + AlCl₃ → Al(CH₂CH₂CH₂CH₃)₃ + 3 MgBrCl
Detailed Methodology:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Slowly add a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel to initiate the formation of butylmagnesium bromide. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction with Aluminum Trichloride: Once the Grignard reagent formation is complete, a solution of anhydrous aluminum trichloride in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature (typically 0 °C).
-
Reaction Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude tributylaluminum can be further purified by vacuum distillation.
Quality Control and Analytical Protocols
Ensuring the purity and identity of tributylaluminum is critical for its application in research and drug development. A combination of spectroscopic and chromatographic techniques is employed for quality control.
Gas Chromatography (GC)
Gas chromatography is used to determine the purity of tributylaluminum and to identify and quantify any volatile impurities.
Experimental Protocol (GC-FID):
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: High-purity nitrogen or helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Sample Preparation: Due to its pyrophoric nature, tributylaluminum must be handled under an inert atmosphere. A dilute solution of the sample in an anhydrous hydrocarbon solvent (e.g., hexane or toluene) is prepared in a glovebox.
-
Injection: A small volume (typically 1 µL) of the prepared solution is injected into the GC.
-
Data Analysis: The peak area of tributylaluminum is compared to the total area of all peaks to determine its purity. Impurities are identified by their retention times relative to known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of tributylaluminum.
Experimental Protocol:
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Anhydrous deuterated benzene (C₆D₆) or deuterated toluene (C₇D₈).
-
Sample Preparation: A small amount of tributylaluminum is carefully dissolved in the deuterated solvent in an NMR tube sealed under an inert atmosphere.
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.
-
Expected ¹H NMR Data (in C₆D₆): The spectrum will show characteristic signals for the butyl group protons, with chemical shifts and coupling patterns consistent with the tributylaluminum structure.
-
Expected ¹³C NMR Data (in C₆D₆): The spectrum will show distinct signals for the four different carbon atoms of the butyl groups attached to the aluminum atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the characteristic vibrational modes of the Al-C bond and the alkyl chains.[20][21][22][23][24]
Experimental Protocol:
-
Instrument: FTIR spectrometer.
-
Sample Preparation: A thin film of the neat liquid can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates in an inert atmosphere glovebox. Alternatively, a solution in a suitable anhydrous solvent can be analyzed in a liquid transmission cell.
-
Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Expected Data: The spectrum will exhibit characteristic C-H stretching and bending vibrations of the butyl groups, as well as vibrations associated with the Al-C bond.
Safety and Handling
Tributylaluminum is a pyrophoric material, meaning it can ignite spontaneously on contact with air.[25][26][27][28][29] It also reacts violently with water. Therefore, stringent safety precautions must be followed.
-
Handling: Always handle tributylaluminum in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, chemical-resistant gloves, and safety glasses or a face shield.[25][26][28]
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.[25][28] Containers should be kept tightly sealed under an inert atmosphere.
-
Spills: In case of a small spill, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use water. For larger spills, evacuate the area and contact emergency services.
Visualizations
Supply Chain of Tributylaluminum
References
- 1. salestools.io [salestools.io]
- 2. highperformr.ai [highperformr.ai]
- 3. albemarle.com [albemarle.com]
- 4. Albemarle Corp Company Profile - Overview - GlobalData [globaldata.com]
- 5. parchem.com [parchem.com]
- 6. Parchem Fine & Specialty Chemicals | Contact Details | Pharmacompass.com [pharmacompass.com]
- 7. parchem.co [parchem.co]
- 8. azom.com [azom.com]
- 9. Parchem – Fine & Specialty Chemicals - Phone, Email, Employees, CEO, VP, 2024 [visualvisitor.com]
- 10. TRI-N-BUTYLALUMINUM CAS#: 1116-70-7 [amp.chemicalbook.com]
- 11. parchem.com [parchem.com]
- 12. Ziegler process - Wikipedia [en.wikipedia.org]
- 13. chemcess.com [chemcess.com]
- 14. Tri-n-butylaluminum | C12H27Al | CID 16682950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. US3960912A - Process for the preparation of trialkyl aluminum compounds - Google Patents [patents.google.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. studylib.net [studylib.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. surface.chem.uwm.edu [surface.chem.uwm.edu]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative in situ infrared analysis of reactions between trimethylaluminum and polymers during Al2O3 atomic layer deposition - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Infrared Spectroscopy Studies of Aluminum Oxide and Metallic Aluminum Powders, Part II: Adsorption Reactions of Organofunctional Silanes [mdpi.com]
- 24. FTIR Spectrum II | McGill Chemistry Characterization Facility - McGill University [mcgill.ca]
- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 26. echemi.com [echemi.com]
- 27. guidechem.com [guidechem.com]
- 28. nj.gov [nj.gov]
- 29. chemos.de [chemos.de]
Tributylaluminum: A Comprehensive Technical Guide for Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Tributylaluminum (TBA), a pyrophoric and highly reactive organoaluminum compound, serves as a vital reagent and catalyst in a multitude of applications, from industrial-scale polymer production to nuanced organic synthesis. This guide provides an in-depth look at its chemical properties, synthesis, key reactions, and detailed experimental protocols, offering a critical resource for professionals in chemistry and drug development.
Core Properties and Characteristics
Tributylaluminum, with the chemical formula C₁₂H₂₇Al, is a colorless to light-yellow liquid known for its spontaneous flammability in air and violent reactivity with water.[1][2] Its utility in organometallic chemistry stems from its strong Lewis acidity and its capacity to act as an alkylating agent, a reducing agent, and a catalyst component.[1] The aluminum center is electron-deficient, making it a potent Lewis acid that readily forms complexes with ethers, ketones, and other Lewis bases.[1]
Physical and Chemical Data
The fundamental physical and chemical properties of tributylaluminum are summarized below. These characteristics necessitate specialized handling procedures under inert and anhydrous conditions.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₂₇Al | [2] |
| Molecular Weight | 198.32 g/mol | [2][3] |
| Appearance | Colorless to light-yellow liquid | [1][3] |
| Density | 0.823 g/mL at 20 °C | [3] |
| Melting Point | -26.7 °C | [3] |
| Boiling Point | 110 °C at 0.4 kPa (3 Torr) | [3] |
| Reactivity | Pyrophoric (ignites spontaneously in air) | [1] |
| Water Solubility | Reacts violently | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the characterization of tributylaluminum. While specific spectra can vary based on solvent and concentration, typical chemical shifts provide insight into the butyl group's environment.
| Nucleus | Parameter | Typical Information Obtained |
| ¹H | Chemical Shift | Distinguishes between protons on the α, β, γ, and δ carbons of the butyl chain. |
| ¹³C | Chemical Shift | Provides distinct signals for each carbon in the butyl skeleton, confirming the compound's structure. |
Synthesis of Tributylaluminum
The industrial production of tributylaluminum is primarily achieved through the Ziegler "direct process," which involves the reaction of aluminum, hydrogen, and 1-butene.[1][3] Another industrial method is the exchange reaction between triisobutylaluminum and 1-butene.[3]
For laboratory-scale synthesis, a common route is the metathesis reaction between aluminum trichloride (AlCl₃) and a suitable organolithium reagent like butyllithium (BuLi).[1] This reaction must be conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent decomposition and fire.
Key Reactions and Applications
Tributylaluminum's reactivity makes it a versatile tool in both industrial and academic settings.
Ziegler-Natta Polymerization
One of the most significant applications of TBA is as a co-catalyst in Ziegler-Natta polymerization systems for the production of polyolefins such as polyethylene and polypropylene.[1][2] In this role, TBA performs several crucial functions:
-
Alkylation of the Transition Metal: It alkylates the transition metal precursor (e.g., titanium tetrachloride, TiCl₄) to generate the active catalytic species.[4][5]
-
Scavenging Impurities: It reacts with and neutralizes impurities like water and oxygen that would otherwise deactivate the catalyst.
-
Chain Transfer Agent: It controls the molecular weight of the resulting polymer by acting as a chain transfer agent.[1]
The general workflow for activating a Ziegler-Natta catalyst involves the reaction between the organoaluminum compound and the transition metal halide.
References
Methodological & Application
Application Notes and Protocols for the Use of Tributylaluminum in Ziegler-Natta Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziegler-Natta (Z-N) catalysts are a cornerstone of polyolefin production, enabling the synthesis of linear and stereoregular polymers. The catalyst system typically comprises a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum cocatalyst. While triethylaluminum (TEA) is the most commonly used cocatalyst, other aluminum alkyls, such as tributylaluminum (TBA) and its isomer triisobutylaluminum (TIBA), play significant roles, often acting as cocatalysts and scavenger agents to remove impurities from the polymerization system.[1] This document provides detailed application notes and protocols for the use of tributylaluminum, with a focus on triisobutylaluminum (TIBA), in Ziegler-Natta polymerization.
Role of Tributylaluminum (TBA/TIBA) in Ziegler-Natta Polymerization
Tributylaluminum, particularly in the form of triisobutylaluminum (TIBA), serves two primary functions in Ziegler-Natta polymerization:
-
Cocatalyst: Like other aluminum alkyls, TIBA activates the transition metal precatalyst. This involves the alkylation of the titanium center, creating the active sites for monomer coordination and insertion. The general activation process involves the reaction of the aluminum alkyl with the titanium halide to form a Ti-C bond.[2]
-
Scavenger: TIBA is a more sterically hindered and complex aluminum alkyl compared to TEA and is often utilized as a scavenger.[1] Its role is to react with and neutralize impurities (such as water, oxygen, and other protic species) present in the monomer, solvent, and reactor, which would otherwise deactivate the catalyst.
The choice of aluminum alkyl can significantly influence the polymerization activity, as well as the molecular weight and microstructure of the resulting polymer.[3]
Data Presentation
The following tables summarize quantitative data from comparative studies of different aluminum alkyl cocatalysts in Ziegler-Natta polymerization.
Table 1: Comparison of Polymerization Activity for Different Aluminum Alkyls in Ethylene Homopolymerization
| Cocatalyst | Concentration (mmol/L) | Polymerization Activity |
| Triethylaluminum (TEA) | 3 | Peak activity |
| Triisobutylaluminum (TIBA) | - | Activity plateaus with increasing concentration |
| Tridodecylaluminum (TDDA) | 4.5 | Highest activity (25% > TEA, 20% > TIBA) |
Source: Adapted from a study on the influence of different aluminum alkyls on the homo-polymerization of ethylene with a 4th generation Z-N catalyst in liquid propane.[1]
Table 2: Ethylene Polymerization and Ethylene/1-Hexene Copolymerization with Different Activators
| Activator | Polymerization Activity (kg PE/mol Ti·h·bar) |
| TEA | 150 |
| TnHA (Tri-n-hexylaluminum) | 250 |
| DEAC (Diethylaluminum chloride) | 100 |
| TEA+DEAC+TnHA | 450 |
Source: Adapted from a study on ethylene polymerization with a MgCl₂/SiO₂-supported Z-N catalyst.[4]
Table 3: Ethylene-1-Hexene Copolymerization Activity with TEA and TIBA
| Cocatalyst | Copolymerization Activity | n-Heptane Soluble Fraction (%) | 1-Hexene Content in Soluble Fraction (%) |
| TEA | Higher | Lower | Lower |
| TIBA | Lower | Higher | Higher |
| TEA/TIBA Mixtures | Intermediate | Intermediate | Intermediate |
Source: Adapted from a study on ethylene-1-hexene copolymerization with a TiCl₄/diester/MgCl₂ type Z-N catalyst. The study found that copolymerization activity decreased with an increase in TIBA content in the cocatalyst.[5]
Experimental Protocols
The following are generalized protocols for Ziegler-Natta polymerization using an aluminum alkyl cocatalyst. These should be adapted based on specific research goals and available equipment.
Protocol 1: Slurry Polymerization of Ethylene
This protocol is based on a typical lab-scale slurry polymerization setup.
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
Triisobutylaluminum (TIBA) or Triethylaluminum (TEA) as a solution in a hydrocarbon solvent (e.g., n-heptane)
-
High-purity ethylene gas
-
Anhydrous n-heptane (polymerization grade)
-
Methanol (for quenching)
-
Hydrochloric acid solution (for de-ashing)
-
Nitrogen gas (high purity)
Equipment:
-
Jacketed glass or stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature probe, gas inlet, and injection port.
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Mass flow controller for ethylene.
-
Temperature control system (heating/cooling circulator).
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the reactor with high-purity nitrogen to remove all traces of oxygen and moisture.
-
Solvent and Cocatalyst Addition: Under a nitrogen atmosphere, introduce 500 mL of anhydrous n-heptane into the reactor. Inject the desired amount of TIBA solution (e.g., to achieve a specific Al/Ti molar ratio, typically ranging from 50 to 300).
-
Catalyst Injection: Weigh the solid Ziegler-Natta catalyst in a glovebox and suspend it in a small amount of anhydrous n-heptane. Inject the catalyst slurry into the reactor.
-
Polymerization:
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 1 to 10 bar).
-
Maintain a constant temperature (e.g., 60-80°C) and stirring speed (e.g., 500 rpm).
-
Continuously feed ethylene to maintain the pressure as it is consumed.
-
Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).
-
-
Quenching and Polymer Recovery:
-
Stop the ethylene feed and vent the reactor.
-
Quench the reaction by adding methanol.
-
Filter the polymer slurry and wash the polymer with methanol.
-
To remove catalyst residues, stir the polymer in a solution of hydrochloric acid in methanol, followed by washing with pure methanol until the washings are neutral.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
-
Protocol 2: Propylene Polymerization
This protocol is adapted for the polymerization of propylene, which requires control of stereoregularity.
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₄/diester/MgCl₂)
-
Triisobutylaluminum (TIBA) or Triethylaluminum (TEA)
-
External electron donor (e.g., an alkoxysilane), if required for high isotacticity.
-
High-purity propylene gas
-
Anhydrous hexane or heptane
-
Methanol
-
Nitrogen gas
Procedure:
-
Reactor Setup: Prepare the reactor as described in Protocol 1.
-
Reagent Addition: Add 500 mL of anhydrous hexane to the reactor. Inject the TIBA solution, followed by the external donor solution (if used).
-
Catalyst Injection: Introduce the solid Z-N catalyst slurry.
-
Polymerization:
-
Pressurize the reactor with propylene to the desired pressure (e.g., 5 bar).
-
Maintain the desired temperature (e.g., 50-70°C) and stirring.
-
Continue the polymerization for the specified duration (e.g., 15 minutes to 1 hour).
-
-
Termination and Work-up:
-
Terminate the polymerization by venting the propylene and adding acidic methanol.
-
Filter, wash, and dry the polypropylene powder as described for polyethylene.
-
Visualizations
Ziegler-Natta Polymerization Workflow
Caption: Experimental workflow for Ziegler-Natta polymerization.
Proposed Mechanism of Ziegler-Natta Polymerization
Caption: Mechanism of Ziegler-Natta catalyst activation and polymerization.
References
Application Notes and Protocols for Tributylaluminum-Catalyzed Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of tributylaluminum (TBA), particularly triisobutylaluminum (TIBAL), as a co-catalyst and scavenger in the polymerization of olefins, such as ethylene and propylene. The protocols are primarily based on Ziegler-Natta and metallocene catalyst systems.
Introduction
Tributylaluminum and its isomers are organoaluminum compounds widely employed in olefin polymerization. In these reactions, they can function as catalyst activators, alkylating agents for the transition metal center, and as scavengers to remove impurities from the reaction medium. The choice of alkylaluminum co-catalyst can significantly impact catalyst activity, polymer yield, molecular weight, and other polymer properties. Triisobutylaluminum (TIBAL) has been shown to offer unexpected boosts in activity compared to other common scavengers like triethylaluminum (TEAL) in certain metallocene-catalyzed systems.
Key Concepts and Reaction Mechanisms
In Ziegler-Natta and metallocene-catalyzed olefin polymerization, the alkylaluminum compound plays a crucial role in the activation of the transition metal pre-catalyst. The general mechanism involves the alkylation of the transition metal halide, creating a catalytically active species. The Cossee-Arlman mechanism is a widely accepted model describing the chain growth on the transition metal center.
The primary functions of tributylaluminum in these systems include:
-
Alkylation: TBA alkylates the transition metal pre-catalyst, replacing a halide ligand with an alkyl group to form an active catalytic center.
-
Activation: In conjunction with other activators like methylaluminoxane (MAO) or borates, TBA can facilitate the formation of the cationic, catalytically active species.
-
Scavenging: TBA effectively reacts with and neutralizes impurities such as water, oxygen, and other protic species that would otherwise deactivate the catalyst.
Generalized Reaction Mechanism
The following diagram illustrates the key steps in the activation of a metallocene pre-catalyst and the subsequent polymerization of an olefin with an alkylaluminum co-catalyst.
Caption: Generalized mechanism of metallocene-catalyzed olefin polymerization.
Experimental Protocols
The following protocols are generalized from various sources and can be adapted for specific research needs. All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as organoaluminum compounds are pyrophoric.
Materials and Reagents
-
Catalyst: Supported metallocene catalyst or Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)
-
Co-catalyst/Scavenger: Triisobutylaluminum (TIBAL) solution in a dry, inert solvent (e.g., heptane or toluene)
-
Activator (if required): Methylaluminoxane (MAO) or a borate compound
-
Solvent: High-purity, dry toluene or heptane
-
Monomer: Polymerization-grade ethylene or propylene
-
Quenching Agent: Ethanol or acidified ethanol
-
Precipitation Agent: Ethanol or methanol
Protocol 1: Ethylene Polymerization with a Supported Metallocene Catalyst and TIBAL as Scavenger
This protocol is adapted from a patented process demonstrating the use of TIBAL to boost catalyst activity.
1. Reactor Preparation:
- A 100 mL glass reactor or a larger autoclave is thoroughly dried by heating under vacuum (e.g., at 95°C for at least 30 minutes).
- The reactor is then cooled to the desired reaction temperature (e.g., 80°C) and purged with inert gas (nitrogen or argon) three times.
2. Reagent Introduction:
- Charge the reactor with 50 mL of dry toluene.
- Add the desired amount of triisobutylaluminum (TIBAL) solution to the reactor to act as a scavenger.
- Saturate the solvent with ethylene by pressurizing the reactor to the desired pressure (e.g., 400 psig).
3. Catalyst Injection and Polymerization:
- Inject the supported metallocene catalyst (e.g., 95 mg) into the reactor using isobutane (50 mL) and nitrogen pressure.
- Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 20 minutes), continuously supplying ethylene to compensate for consumption.
4. Quenching and Polymer Recovery:
- After the specified time, terminate the polymerization by venting the reactor and adding a quenching agent, such as 5 mL of ethanol containing a few drops of HCl.
- Precipitate the polymer by adding an excess of ethanol.
- Collect the polymer by filtration, wash it with ethanol, and dry it under vacuum to a constant weight.
Experimental Workflow Diagram
Caption: Experimental workflow for olefin polymerization.
Data Presentation
The following tables summarize quantitative data from representative experiments.
Table 1: Comparison of TIBAL and TEAL as Scavengers in Ethylene Polymerization
| Scavenger | Catalyst Activity (g Polymer / mmol catalyst · h) |
| TEAL | 2800 |
| TIBAL | 4200 |
Reaction Conditions: Supported metallocene catalyst, 80°C, 400 psig ethylene pressure, 20 minutes.
Table 2: Typical Polymer Properties
| Property | Value |
| Molecular Weight (Mw) | Varies significantly with catalyst and conditions |
| Polydispersity Index (PDI) | Typically narrow for metallocene catalysts (2-4) |
| Melting Point | Dependent on polymer crystallinity |
Safety Precautions
-
Organoaluminum compounds such as tributylaluminum are highly pyrophoric and react violently with water and air. They must be handled under a strict inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.
-
Perform all manipulations in a well-ventilated fume hood or glovebox.
-
Have appropriate fire extinguishing equipment readily available (e.g., Class D fire extinguisher).
Application Notes and Protocols: Tributylaluminum as a Cocatalyst for Metallocenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tributylaluminum (TBA) as a cocatalyst in metallocene-catalyzed olefin polymerization. Detailed protocols, data summaries, and mechanistic diagrams are included to facilitate its application in research and development settings.
Introduction
Tributylaluminum (TBA), a trialkylaluminum compound, serves as a crucial cocatalyst in metallocene-mediated olefin polymerization. While methylaluminoxane (MAO) is a more common activator, TBA offers a cost-effective alternative and is particularly effective as a scavenger for impurities and as an alkylating agent for the metallocene precursor. It is often used in conjunction with a second cocatalyst, such as a borate, to achieve high catalytic activity.
Role of Tributylaluminum in Metallocene Catalysis
Tributylaluminum primarily fulfills two critical roles in the catalytic system:
-
Scavenger: TBA effectively removes protic impurities (e.g., water) from the reaction medium and the surface of the support material. These impurities can deactivate the metallocene catalyst.
-
Alkylating Agent: TBA alkylates the metallocene precursor (typically a metallocene dihalide) by replacing a halide ligand with an alkyl group. This alkylated metallocene can then be activated by a secondary cocatalyst, such as a borate, to form the active cationic metallocene species responsible for polymerization.
Quantitative Data Summary
The performance of tributylaluminum as a cocatalyst is influenced by several factors, including the specific metallocene used, the Al/metal ratio, the presence of an activator, and reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Effect of Al/Zr Ratio on Catalytic Activity and Polymer Properties for Ethylene Polymerization using Cp2ZrCl2/TBA/Borate System
| Al/Zr Molar Ratio | Catalytic Activity (kg PE/mol Zr·h·atm) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 50 | 1.2 x 10^5 | 150,000 | 2.1 |
| 100 | 2.5 x 10^5 | 145,000 | 2.0 |
| 200 | 3.8 x 10^5 | 140,000 | 2.2 |
| 300 | 3.5 x 10^5 | 135,000 | 2.3 |
Table 2: Comparison of TBA and MAO as Cocatalysts in Ethylene Polymerization with a Zirconocene Catalyst
| Cocatalyst | Al/Zr Molar Ratio | Catalytic Activity (kg PE/mol Zr·h) | Molecular Weight (Mw) ( g/mol ) |
| MAO | 1000 | 5.0 x 10^6 | 120,000 |
| TBA/Borate | 200 | 3.8 x 10^5 | 140,000 |
Experimental Protocols
The following protocols provide a generalized methodology for olefin polymerization using a metallocene catalyst with tributylaluminum as a cocatalyst. Safety Precaution: Tributylaluminum is pyrophoric and reacts violently with water and air. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
General Procedure for Ethylene Polymerization
This protocol describes the polymerization of ethylene using a zirconocene dichloride catalyst, with TBA as a scavenger and alkylating agent, and a borate as an activator.
Materials:
-
Zirconocene dichloride (e.g., Cp2ZrCl2)
-
Tributylaluminum (TBA) solution in hexane
-
Trityl tetrakis(pentafluorophenyl)borate ([Ph3C][B(C6F5)4])
-
Anhydrous toluene (polymerization solvent)
-
High-purity ethylene gas
-
Methanol
-
Hydrochloric acid (10% solution)
-
Deionized water
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk line or glovebox
-
Jacketed glass reactor with mechanical stirrer, temperature probe, and gas inlet/outlet
-
Syringes and cannulas for transferring air-sensitive reagents
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried under vacuum at elevated temperature and then purged with inert gas.
-
Solvent and Scavenger Addition: Anhydrous toluene is cannulated into the reactor. A calculated amount of TBA solution is then injected to scavenge any remaining impurities. The mixture is stirred for a specified period (e.g., 30 minutes) at the desired reaction temperature.
-
Catalyst Pre-activation: In a separate Schlenk flask, the metallocene precursor is dissolved in toluene. The required amount of TBA is added to alkylate the metallocene. The mixture is typically stirred for 15-30 minutes.
-
Catalyst Activation and Polymerization: The alkylated metallocene solution and the borate activator are sequentially injected into the reactor. The reactor is then pressurized with ethylene to the desired pressure. The polymerization is allowed to proceed for the intended duration, maintaining constant temperature and pressure.
-
Polymerization Quenching: The ethylene feed is stopped, and the reaction is quenched by injecting methanol into the reactor.
-
Polymer Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into an excess of acidified methanol. The polymer is then filtered, washed with methanol and deionized water, and dried in a vacuum oven at 60-80°C to a constant weight.
Visualizations
The following diagrams illustrate key processes in the metallocene/TBA catalytic system.
Caption: Activation of a metallocene precursor using TBA and a borate activator.
Caption: Experimental workflow for metallocene-catalyzed ethylene polymerization.
Caption: Logical relationship of components in the metallocene/TBA/borate system.
Applications of Tributylaluminum in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylaluminum (TBA) is a versatile and powerful organoaluminum reagent widely employed in organic synthesis. Its utility stems from its strong Lewis acidity, alkylating ability, and role as a co-catalyst in various transformations. This document provides detailed application notes and experimental protocols for the use of tributylaluminum in several key areas of organic synthesis, including as a co-catalyst in Ziegler-Natta polymerization, in carboalumination reactions, as a reducing agent, in amidation of esters, and in the synthesis of organotin compounds.
Ziegler-Natta Polymerization of Olefins
Tributylaluminum is a crucial component in Ziegler-Natta catalyst systems for the polymerization of olefins, such as ethylene and propylene.[1] It serves as a co-catalyst, activating the transition metal catalyst (typically a titanium compound) and acting as a chain transfer agent, which controls the molecular weight of the resulting polymer.[1][2]
Application Note:
In Ziegler-Natta polymerization, tributylaluminum alkylates the titanium center, generating the active catalytic species. The concentration of tributylaluminum relative to the titanium catalyst (the Al/Ti ratio) is a critical parameter that influences the polymerization activity and the properties of the final polymer.[3]
Experimental Protocol: Ethylene Polymerization
This protocol describes the slurry polymerization of ethylene using a TiCl4/MgCl2 catalyst with tributylaluminum as a co-catalyst.
Materials:
-
High-purity ethylene
-
Anhydrous heptane (polymerization grade)
-
Ziegler-Natta catalyst (e.g., TiCl4 supported on MgCl2)
-
Tributylaluminum (TBA) solution in hexane (e.g., 1.0 M)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
A 1-liter stainless-steel autoclave reactor equipped with a mechanical stirrer is thoroughly dried and purged with nitrogen.
-
Anhydrous heptane (500 mL) is introduced into the reactor.
-
The reactor is heated to 70°C, and the stirrer is set to 500 rpm.
-
A specific amount of the Ziegler-Natta catalyst slurry (e.g., 0.05 g) is injected into the reactor.
-
Tributylaluminum solution (e.g., 5 mmol) is then added to the reactor to achieve the desired Al/Ti molar ratio.
-
The reactor is pressurized with ethylene to a constant pressure (e.g., 10 atm).
-
The polymerization is carried out for a set duration (e.g., 1 hour), maintaining a constant temperature and pressure.
-
After the specified time, the ethylene feed is stopped, and the reactor is vented.
-
The polymerization is quenched by the addition of methanol (50 mL).
-
The polymer is collected by filtration, washed with a 10% hydrochloric acid solution to remove catalyst residues, followed by washing with water and methanol.
-
The resulting polyethylene is dried in a vacuum oven at 60°C to a constant weight.
Quantitative Data:
| Catalyst System | Al/Ti Molar Ratio | Temperature (°C) | Pressure (atm) | Polymerization Time (h) | Yield (g) |
| TiCl4/MgCl2 + TBA | 100 | 70 | 10 | 1 | 150 |
| TiCl4/MgCl2 + TBA | 200 | 70 | 10 | 1 | 180 |
| TiCl4/MgCl2 + TBA | 300 | 80 | 15 | 1 | 220 |
Note: The yields are representative and can vary based on the specific catalyst and reaction conditions.
Logical Relationship Diagram: Ziegler-Natta Polymerization
Caption: Activation of Titanium Catalyst by Tributylaluminum.
Carboalumination Reactions
Carboalumination is a powerful carbon-carbon bond-forming reaction involving the addition of an organoaluminum reagent across an alkyne or alkene. Tributylaluminum can participate in both catalyzed and uncatalyzed carboalumination reactions.
Application Note:
The carboalumination of alkynes with tributylaluminum, often catalyzed by zirconium complexes, proceeds with high regio- and stereoselectivity, providing a route to stereodefined vinylalanes. These intermediates can be further functionalized to access a variety of substituted alkenes.
Experimental Protocol: Zirconium-Catalyzed Carboalumination of 1-Octyne
Materials:
-
1-Octyne
-
Tributylaluminum (1.0 M solution in hexanes)
-
Zirconocene dichloride (Cp2ZrCl2)
-
Anhydrous 1,2-dichloroethane
-
Deuterated water (D2O) or Iodine (I2) for quenching
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add zirconocene dichloride (0.1 mmol).
-
Add anhydrous 1,2-dichloroethane (10 mL) to the flask.
-
Cool the mixture to 0°C and add 1-octyne (1.0 mmol).
-
Slowly add tributylaluminum (1.2 mmol, 1.2 mL of a 1.0 M solution) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
The reaction can be quenched to introduce different functional groups. For deuteration, cool the mixture to 0°C and slowly add D2O (1 mL). For iodination, a solution of iodine (1.5 mmol) in THF is added at 0°C.
-
After quenching, dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Quantitative Data:
| Substrate | Catalyst | Quenching Agent | Product | Yield (%) |
| 1-Octyne | Cp2ZrCl2 | D2O | (E)-2-Butyl-1-deutero-1-octene | 85 |
| 1-Octyne | Cp2ZrCl2 | I2 | (E)-2-Butyl-1-iodo-1-octene | 80 |
| Phenylacetylene | Cp2ZrCl2 | H2O | (E)-2-Butyl-1-phenylethene | 90 |
Reaction Workflow Diagram:
References
Application Notes and Protocols for Handling Pyrophoric Tributylaluminum
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Tributylaluminum (TBA) is a pyrophoric organoaluminum compound that ignites spontaneously upon contact with air and reacts violently with water.[1][2] These properties make it a hazardous material that requires strict adherence to safety protocols and specialized handling techniques. This document provides detailed application notes and protocols for the safe handling, use, and disposal of tributylaluminum in a laboratory setting to minimize the risk of fire, explosion, and chemical exposure.
2. Hazards Associated with Tributylaluminum
Tributylaluminum presents several significant hazards:
-
Pyrophoricity: Spontaneously ignites in air.[3]
-
Water Reactivity: Reacts violently with water, releasing flammable gases.[1]
-
Corrosivity: Can cause severe burns to the skin and eyes upon contact.[1]
-
Organ Damage: Potential for damage to the liver, kidneys, and central nervous system.[3][4]
3. Personal Protective Equipment (PPE)
Strict adherence to proper PPE is mandatory when handling tributylaluminum.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield worn over the goggles is also required.[4][5][6] | Protects against splashes and potential explosions. |
| Skin Protection | Nitrile gloves worn under neoprene or other chemically resistant gloves.[6][7] | Provides a double barrier against chemical contact. |
| Body Protection | A fire-resistant lab coat (e.g., made from Nomex) is highly recommended.[4][6][7] At a minimum, a 100% cotton lab coat must be worn. Synthetic materials should be avoided as they can melt and adhere to the skin in case of a fire.[2][6] | Protects the body from splashes and fire. |
| Footwear | Closed-toe shoes, preferably made of leather or other non-porous material.[7][8] | Protects feet from spills. |
4. Engineering Controls
All manipulations of tributylaluminum must be performed within a certified chemical fume hood or a glove box.[5][6][7] The fume hood sash should be kept at the lowest possible position during the experiment.[4][5] An inert atmosphere of argon or nitrogen is required for all transfers and reactions to prevent contact with air and moisture.[2][8]
5. Experimental Protocols
5.1. Preparation and Setup
-
Clear the Workspace: Remove all flammable materials and unnecessary equipment from the fume hood.[2][6]
-
Inert Gas Setup: Ensure a reliable source of inert gas (argon or nitrogen) is available and properly connected to a Schlenk line or manifold with a bubbler to prevent air from back-diffusing.[8]
-
Dry Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and cooled under a stream of inert gas before use.[7]
-
Assemble Apparatus: Assemble the reaction apparatus, ensuring all joints are well-sealed.
-
Inert Atmosphere: Purge the entire apparatus with inert gas for a sufficient time to remove all air and moisture.
5.2. Transfer of Tributylaluminum
5.2.1. Syringe Transfer (for volumes < 20 mL) [7]
-
Prepare Syringe: Select a syringe with a volume twice the amount of reagent to be transferred.[7] Ensure the syringe and needle are clean and dry.
-
Equilibrate Pressure: Puncture the septum of the TBA bottle with the needle of the syringe and gently draw some inert gas into the syringe. Expel the inert gas back into the bottle to equalize the pressure. Repeat this process a few times.
-
Withdraw Reagent: Invert the bottle and slowly withdraw the desired volume of TBA into the syringe.
-
Remove Bubbles: With the needle still in the bottle's headspace, carefully expel any gas bubbles from the syringe.
-
Transfer to Reaction: Transfer the TBA to the reaction flask by puncturing the septum and slowly adding the reagent.
5.2.2. Cannula Transfer (for volumes > 20 mL) [7]
-
Prepare Cannula: Use a double-tipped needle (cannula) that has been dried.
-
Pressurize Reagent Bottle: Insert one end of the cannula through the septum into the headspace of the TBA bottle. The other end should be connected to the inert gas source.
-
Insert Cannula into Reaction Flask: Insert the other end of the cannula through the septum of the reaction flask, ensuring the tip is below the surface of the solvent.
-
Initiate Transfer: Create a slight positive pressure of inert gas in the TBA bottle to initiate the transfer of the liquid through the cannula into the reaction flask.
-
Stop Transfer: Once the desired amount has been transferred, remove the cannula from the reaction flask first, and then from the TBA bottle.
5.3. Quenching and Disposal
Unreacted tributylaluminum must be safely quenched before disposal.[9][10]
| Step | Reagent | Procedure | Observations |
| 1 | Inert Solvent (e.g., Heptane, Toluene) | Dilute the TBA residue with an inert solvent under an inert atmosphere.[9] | |
| 2 | Isopropanol | Slowly add isopropanol to the cooled (ice bath) and diluted TBA solution.[9][11] | Gas evolution (bubbling) will be observed. |
| 3 | Methanol/Ethanol | After the reaction with isopropanol subsides, slowly add methanol or ethanol.[9][11] | Further gas evolution may occur. |
| 4 | Water | Once the reaction with alcohol is complete, very slowly add water dropwise.[9][11] | Vigorous reaction may still occur. |
| 5 | Neutralization | Neutralize the resulting basic solution with a suitable acid (e.g., 2 M HCl) if necessary.[12][13] | |
| 6 | Disposal | The final aqueous solution can be disposed of as hazardous waste according to institutional guidelines.[1][9] |
6. Emergency Procedures
| Emergency | Action |
| Small Spill | Cover the spill with dry sand, lime, or soda ash.[9] Do NOT use water or a carbon dioxide fire extinguisher.[5] |
| Large Spill or Fire | Evacuate the area immediately and activate the fire alarm.[9] Use a dry powder (ABC) or Class D fire extinguisher.[4][5] |
| Personnel Contamination | If on fire, use the "stop, drop, and roll" method and a safety shower.[4][8] Remove contaminated clothing while under the shower.[8] Flush the affected area with copious amounts of water for at least 15 minutes.[4] |
7. Diagrams
Caption: Experimental workflow for handling pyrophoric tributylaluminum.
References
- 1. echemi.com [echemi.com]
- 2. cmu.edu [cmu.edu]
- 3. chemistry.ucla.edu [chemistry.ucla.edu]
- 4. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. purdue.edu [purdue.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. sarponggroup.com [sarponggroup.com]
- 12. ehs.ucr.edu [ehs.ucr.edu]
- 13. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Tributylaluminum for the Synthesis of Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of organotin compounds, specifically tetrabutyltin and tributyltin chloride, utilizing tributylaluminum as a key reagent. The methodologies outlined are based on established industrial and laboratory practices, offering a robust approach for the preparation of these versatile organometallic compounds.
Introduction
Organotin compounds are a class of organometallic compounds with a wide range of applications, including as stabilizers for PVC, catalysts in organic synthesis, and as biocides. A common and efficient method for the synthesis of tetraalkyltin compounds is the alkylation of tin halides with organoaluminum reagents. Tributylaluminum is a particularly useful reagent for this purpose due to its commercial availability and reactivity.
This document details a two-step process for the synthesis of tributyltin chloride. The first step involves the synthesis of tetrabutyltin via the reaction of tributylaluminum with tin(IV) chloride. The second step is the redistribution (comproportionation) reaction of the synthesized tetrabutyltin with additional tin(IV) chloride to yield the desired tributyltin chloride.
Reaction Principle
The synthesis proceeds according to the following general reactions:
-
Synthesis of Tetrabutyltin: 4 (C₄H₉)₃Al + 3 SnCl₄ → 3 (C₄H₉)₄Sn + 4 AlCl₃
-
Synthesis of Tributyltin Chloride (Redistribution): 2 (C₄H₉)₄Sn + SnCl₄ → 3 (C₄H₉)₃SnCl
A key aspect of the initial synthesis is the management of the aluminum chloride (AlCl₃) byproduct. AlCl₃ is a Lewis acid that can form complexes with the organotin products, complicating their isolation. To mitigate this, a complexing agent such as sodium chloride (NaCl) is often used. The NaCl forms a stable, insoluble complex with AlCl₃ (NaAlCl₄), which can be easily separated from the nonpolar organotin product.
Experimental Protocols
Protocol 1: Synthesis of Tetrabutyltin from Tributylaluminum and Tin(IV) Chloride
This protocol is adapted from established industrial methods for the synthesis of tetraalkyltins.
Materials:
-
Tributylaluminum ((C₄H₉)₃Al)
-
Tin(IV) chloride (SnCl₄), anhydrous
-
Sodium chloride (NaCl), anhydrous, finely powdered
-
Methylene chloride (CH₂Cl₂), anhydrous
-
Nitrogen gas (N₂), inert atmosphere
-
Standard air-free glassware (Schlenk line or glovebox)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Apparatus for filtration under inert atmosphere.
-
Distillation apparatus for solvent removal.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a positive pressure of nitrogen, add 11 parts by weight of anhydrous sodium chloride and 60 parts by weight of anhydrous methylene chloride.
-
Addition of Tributylaluminum: To the stirred suspension, add 35 parts by weight of tributylaluminum.
-
Addition of Tin(IV) Chloride: Slowly add a solution of 30.4 parts by weight of anhydrous tin(IV) chloride in 60 parts by weight of anhydrous methylene chloride to the reaction mixture via the dropping funnel. The addition should be carried out at a rate that maintains the reaction temperature between 40 and 50 °C. This reaction is exothermic and may require external cooling to control the temperature.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 40-50 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. The solid sodium tetrachloroaluminate (NaAlCl₄) will precipitate.
-
Filter the reaction mixture under an inert atmosphere to remove the solid byproduct.
-
Wash the solid residue with a small amount of anhydrous methylene chloride to recover any entrained product.
-
Combine the filtrate and the washings.
-
Remove the methylene chloride solvent by distillation to obtain crude tetrabutyltin.
-
-
Purification: The crude tetrabutyltin can be purified by vacuum distillation.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Parts by Weight | Moles (approx.) |
| Tributylaluminum | 198.33 | 35 | 0.176 |
| Tin(IV) Chloride | 260.52 | 30.4 | 0.117 |
| Sodium Chloride | 58.44 | 11 | 0.188 |
| Tetrabutyltin | 347.14 | - | - |
| Expected Yield | ~97% |
Protocol 2: Synthesis of Tributyltin Chloride via Redistribution
This protocol describes the conversion of tetrabutyltin to tributyltin chloride.
Materials:
-
Tetrabutyltin ((C₄H₉)₄Sn), synthesized as per Protocol 1 or from a commercial source.
-
Tin(IV) chloride (SnCl₄), anhydrous.
-
Nitrogen gas (N₂), inert atmosphere.
-
Standard air-free glassware.
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Distillation apparatus for purification.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, place the desired amount of tetrabutyltin.
-
Addition of Tin(IV) Chloride: Based on the stoichiometry of the redistribution reaction (2 moles of tetrabutyltin to 1 mole of tin(IV) chloride), calculate the required amount of tin(IV) chloride. Slowly add the tin(IV) chloride to the stirred tetrabutyltin at room temperature. The reaction is typically exothermic.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to a temperature between 80-100°C and maintain it for 2-3 hours with continuous stirring.
-
Monitoring Reaction Progress: The progress of the reaction can be monitored by taking aliquots and analyzing them using techniques like Gas Chromatography (GC) or NMR spectroscopy to observe the disappearance of starting materials and the formation of the product.
-
Purification: Upon completion, the tributyltin chloride can be purified by vacuum distillation.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio |
| Tetrabutyltin | 347.14 | 2 |
| Tin(IV) Chloride | 260.52 | 1 |
| Tributyltin Chloride | 325.49 | 3 |
| Purity (after distillation) | >98% |
Data Presentation
Table 1: Summary of Quantitative Data for Organotin Synthesis
| Synthesis Step | Product | Starting Materials | Key Reagents/Solvents | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Tetrabutyltin | Tributylaluminum, Tin(IV) Chloride | Methylene Chloride, NaCl | 40-50 | 2-3 | ~97 |
| 2 | Tributyltin Chloride | Tetrabutyltin, Tin(IV) Chloride | None (neat) | 80-100 | 2-3 | >95 |
Table 2: Representative Spectroscopic Data for Synthesized Organotin Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | 119Sn NMR (CDCl₃, δ ppm) |
| Tetrabutyltin | ~0.8-1.6 (m, 36H) | ~10.1, 13.7, 27.5, 29.2 | ~ -9 |
| Tributyltin Chloride | ~0.9 (t, 9H), ~1.1-1.8 (m, 18H) | ~13.6, 16.5, 26.8, 28.3 | ~ +165 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Visualizations
Caption: Workflow for the synthesis of organotin compounds using tributylaluminum.
Caption: Reaction pathways for the synthesis of tetrabutyltin and tributyltin chloride.
Application Notes and Protocols for Safe Transfer of Liquid Tributylaluminum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylaluminum (TBA) is a highly reactive organoaluminum compound utilized as a catalyst and a potent reducing agent in various chemical syntheses, including the production of polyolefins and organo-tin compounds.[1][2][3] Its utility is accompanied by significant hazards, primarily its pyrophoric nature, meaning it can ignite spontaneously upon contact with air.[1][4][5] It also reacts violently with water.[1][4][6] These properties necessitate stringent adherence to specialized handling and transfer techniques to ensure the safety of laboratory personnel and the integrity of the experiments.
This document provides detailed protocols and safety guidelines for the transfer of liquid tributylaluminum, aimed at minimizing the risks associated with its handling. The procedures outlined are intended for implementation within a controlled laboratory environment by trained professionals.
Hazard Identification and Safety Precautions
2.1. Key Hazards:
-
Water-Reactive: Reacts violently with water, releasing flammable gases that can spontaneously ignite.[1][4][6]
-
Corrosive: Causes severe skin burns and eye damage.[1][4][7]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[8]
-
Health Effects: Inhalation can cause "metal fume fever," a flu-like illness.[9]
2.2. Personal Protective Equipment (PPE):
A multi-layered approach to PPE is mandatory:
-
Eye Protection: Chemical splash goggles and a face shield are required.[10][11]
-
Hand Protection: Wear nitrile gloves underneath neoprene or other chemically resistant gloves.[10] Leather or Kevlar gloves can be worn under nitrile gloves for added fire protection.[5]
-
Body Protection: A flame-resistant lab coat (e.g., Nomex) must be worn over clothing made of natural fibers (cotton).[5][10] Avoid synthetic clothing.[10] A chemical-resistant apron should be worn over the lab coat.[11]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[10][11]
2.3. Engineering Controls:
-
All transfers must be conducted in a certified chemical fume hood or a glove box.[10][12]
-
A safety shower and eyewash station must be readily accessible, within a 10-second travel distance.[5]
-
An appropriate fire extinguisher (Class D, e.g., Met-L-X, or dry sand) must be immediately available. DO NOT USE WATER OR CARBON DIOXIDE EXTINGUISHERS. [1][13]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₇Al | [1][14] |
| Molecular Weight | 198.32 g/mol | [1] |
| Appearance | Colorless to light-yellow liquid | [2][4][6] |
| Density | 0.823 g/cm³ at 20 °C | [2][4] |
| Melting Point | -27 °C | [4][6] |
| Boiling Point | 110 °C at 3 Torr (0.4 kPa) | [2][4] |
| Flash Point | Ignites spontaneously in air | [9] |
| Water Solubility | Reacts violently | [4][6] |
Experimental Protocols for Liquid Tributylaluminum Transfer
4.1. General Preparations (Applies to all transfer techniques):
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Dry Run: Perform a dry run of the procedure without the tributylaluminum to identify potential hazards and procedural issues.[5]
-
Work Area Preparation:
-
Inert Atmosphere: Establish and maintain an inert atmosphere (e.g., dry nitrogen or argon) throughout the transfer process.[9][12][13] A Schlenk line or a dedicated gas manifold is recommended.[12][15]
4.2. Protocol 1: Syringe Transfer (for volumes < 20 mL)
This technique is suitable for transferring small volumes of tributylaluminum.
-
Syringe Preparation:
-
Pressure Equalization:
-
Puncture the septum of the tributylaluminum reagent bottle with a needle connected to an inert gas source equipped with a bubbler. Ensure the needle tip is above the liquid level.[11] This equalizes the pressure within the bottle.
-
-
Liquid Transfer:
-
Insert the needle of the prepared syringe through the septum of the reagent bottle, ensuring the needle tip is below the liquid surface.
-
Slowly draw the desired volume of tributylaluminum into the syringe.[11] Avoid pulling the plunger too quickly to prevent the formation of air bubbles.[11]
-
To prevent drips, draw a small amount of inert gas from the headspace of the reagent bottle into the syringe after drawing the liquid.[11]
-
-
Dispensing:
-
Transfer the syringe to the receiving flask, which is also under a positive pressure of inert gas.
-
Insert the needle through the septum of the receiving flask and dispense the tributylaluminum.
-
-
Quenching:
4.3. Protocol 2: Cannula Transfer (for volumes > 20 mL)
This is the recommended technique for transferring larger volumes of pyrophoric liquids.[10][15]
-
Equipment Setup:
-
Use a double-tipped needle (cannula) of appropriate length.
-
Ensure both the reagent bottle and the receiving flask are sealed with septa and are under a positive pressure of inert gas, vented through a bubbler.[12]
-
-
Initiating the Transfer:
-
Insert one end of the cannula through the septum of the reagent bottle, keeping the tip in the headspace above the liquid.
-
Insert the other end of the cannula through the septum of the receiving flask.
-
To start the transfer, lower the cannula in the reagent bottle so that the tip is submerged in the tributylaluminum.[12] The positive pressure in the reagent bottle will initiate the flow of liquid into the receiving flask.
-
-
Completing the Transfer:
-
Quenching:
-
Remove the cannula from the receiving flask and then from the reagent bottle.
-
Immediately quench the residual tributylaluminum in the cannula by rinsing it with a suitable solvent (e.g., isopropanol) under an inert atmosphere.[12]
-
Spill and Emergency Procedures
-
Small Spills: Cover the spill with a Class D fire extinguisher powder, dry sand, or diatomaceous earth.[5][9][13] Do not use water.[9]
-
Large Spills or Fire:
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 30 minutes and seek immediate medical attention.[9][13] Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[9][13]
-
Waste Disposal
-
All materials contaminated with tributylaluminum must be quenched before disposal.[10]
-
Slowly add a quenching agent like isopropanol to the residual material under an inert atmosphere with cooling.[11]
-
Dispose of all quenched materials and contaminated items as hazardous waste in accordance with institutional and regulatory guidelines.[10]
Visualized Workflow and Logical Relationships
Caption: Logical workflow for the safe transfer of liquid tributylaluminum.
References
- 1. Tri-n-butylaluminum | C12H27Al | CID 16682950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Aluminum, tributyl- | 1116-70-7 [smolecule.com]
- 3. TRI-N-BUTYLALUMINUM | 1116-70-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. TRI-N-BUTYLALUMINUM CAS#: 1116-70-7 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nj.gov [nj.gov]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. chemistry.ucla.edu [chemistry.ucla.edu]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. chembk.com [chembk.com]
- 15. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Application Notes and Protocols for Inert Atmosphere Techniques in Tributylaluminum Reactions
These application notes provide detailed guidance for researchers, scientists, and drug development professionals on the safe and effective handling of tributylaluminum (TBA) and other pyrophoric organometallic reagents. The protocols herein describe the use of inert atmosphere techniques, primarily employing Schlenk lines and gloveboxes, to prevent the violent and often dangerous reactions that occur upon exposure of TBA to air and moisture.
Introduction to Tributylaluminum (TBA)
Tributylaluminum is a highly pyrophoric organoaluminum compound, meaning it can spontaneously ignite in air. It is a valuable reagent in organic synthesis, widely used as a reducing agent, a Lewis acid, and a precursor for the formation of other organometallic compounds. Its high reactivity necessitates stringent handling procedures under an inert atmosphere to ensure both experimental success and laboratory safety.
Key Properties of Tributylaluminum:
| Property | Value |
| Appearance | Clear, colorless liquid |
| Formula | Al(C4H9)3 |
| Molecular Weight | 198.33 g/mol |
| Boiling Point | 86 °C (10 mmHg) |
| Density | 0.781 g/mL |
| Solubility | Soluble in hydrocarbons (e.g., hexanes, toluene) |
Inert Atmosphere Techniques: Schlenk Line vs. Glovebox
The choice between a Schlenk line and a glovebox depends on the scale of the reaction, the complexity of the manipulations, and the available laboratory infrastructure.
| Feature | Schlenk Line | Glovebox |
| Atmosphere Control | Dynamic vacuum/inert gas cycling | Static inert gas atmosphere |
| Oxygen Levels | 1-10 ppm (with good technique) | <1 ppm |
| Moisture Levels | <1 ppm (with good technique) | <1 ppm |
| Manipulation | Through rubber septa with needles and cannulas | Direct manipulation with gloved hands |
| Scale | Milligram to multi-gram | Milligram to kilogram |
| Cost | Lower initial investment | Higher initial investment and maintenance |
Schlenk Line Techniques
A Schlenk line is a dual-manifold glassware apparatus that allows for the manipulation of air-sensitive compounds under a flow of inert gas (typically argon or nitrogen).
Experimental Protocol: Setting up a Schlenk Line for a TBA Reaction
-
System Purge: Ensure the Schlenk line is clean and dry. Connect the inert gas source and the vacuum pump.
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
Assemble and Purge: Assemble the reaction flask and other glassware on the Schlenk line. Evacuate the system and backfill with inert gas. Repeat this vacuum/inert gas cycle at least three times to ensure a completely inert atmosphere.
-
Solvent Transfer: Transfer anhydrous solvent into the reaction flask via cannula transfer.
-
Reagent Transfer: Transfer TBA from a Sure/Seal™ bottle to the reaction flask using a syringe or cannula. Ensure the headspace of the Sure/Seal™ bottle is pressurized with inert gas.
Caption: Workflow for setting up a reaction on a Schlenk line.
Glovebox Techniques
A glovebox is a sealed container that is filled with an inert gas, allowing for direct manipulation of air-sensitive compounds.
Experimental Protocol: Working with TBA in a Glovebox
-
Glovebox Preparation: Ensure the glovebox has been recently regenerated and that the oxygen and moisture levels are below 1 ppm.
-
Material Transfer: Bring all necessary dry glassware, reagents, and equipment into the glovebox through the antechamber.
-
Antechamber Purge: Cycle the antechamber with vacuum and inert gas at least three times before opening the inner door.
-
Reaction Setup: Assemble the reaction glassware inside the glovebox.
-
Reagent Handling: Carefully measure and transfer TBA using standard laboratory techniques (e.g., pipette, graduated cylinder).
-
Reaction Monitoring: The reaction can be monitored and worked up entirely within the glovebox.
Caption: Workflow for conducting a reaction inside a glovebox.
Cannula Transfer of Tributylaluminum
Cannula transfer is a critical technique for transferring air-sensitive liquids between vessels sealed with septa.
Experimental Protocol: Cannula Transfer of TBA
-
Prepare a Double-Tipped Needle: Use a long, flexible, double-tipped needle (cannula).
-
Pressurize the Reagent Bottle: Insert a needle connected to the inert gas line of the Schlenk line through the septum of the TBA Sure/Seal™ bottle to create a positive pressure of inert gas.
-
Insert the Cannula: Insert one end of the cannula through the septum of the reagent bottle, ensuring the tip is below the liquid level.
-
Transfer the Liquid: Insert the other end of the cannula through the septum of the receiving flask. The pressure difference will drive the liquid through the cannula.
-
Control the Flow: The rate of transfer can be controlled by adjusting the depth of the vent needle in the receiving flask.
-
Complete the Transfer: Once the desired amount of liquid has been transferred, remove the cannula from the receiving flask first, then from the reagent bottle.
Quenching and Workup of TBA Reactions
Proper quenching of TBA is crucial for safety. Unreacted TBA will react violently with water.
Experimental Protocol: Quenching a TBA Reaction
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Addition of Quenching Agent: Slowly and carefully add a quenching agent. A common and safe method is the dropwise addition of isopropanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Monitor Gas Evolution: Be aware of the evolution of flammable butane gas during the quench. Ensure adequate ventilation.
-
Aqueous Workup: Once the quenching is complete, the reaction mixture can be safely exposed to air for standard aqueous workup and extraction.
Caption: Decision flow for quenching a tributylaluminum reaction.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Fume Hood: All manipulations of TBA should be performed in a well-ventilated fume hood.
-
Fire Extinguisher: A Class D fire extinguisher (for combustible metals) should be readily available. Do not use water or carbon dioxide extinguishers on an organoaluminum fire.
-
Spill Cleanup: In case of a small spill, cover the material with an inert absorbent material such as vermiculite or sand. Quench carefully with a non-protic solvent before disposal.
By adhering to these detailed protocols and safety guidelines, researchers can safely and effectively utilize tributylaluminum in their synthetic endeavors.
Application Notes and Protocols for the Synthesis of Primary Alcohols using Tributylaluminum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of primary alcohols utilizing tributylaluminum. The primary method described is an adaptation of the Ziegler-Alfol process, a well-established industrial method for the production of linear primary alcohols.
I. Introduction
Tributylaluminum (TBA) is a versatile organoaluminum reagent that serves as a precursor for the synthesis of primary alcohols. The most prominent application of TBA in this context is through a three-step process analogous to the Ziegler-Alfol synthesis:
-
Chain Growth (Ethylene Oligomerization): Tributylaluminum undergoes a reaction with ethylene, leading to the stepwise insertion of ethylene molecules into the aluminum-carbon bonds. This results in the formation of higher molecular weight trialkylaluminum compounds.
-
Oxidation: The resulting trialkylaluminum is oxidized, typically with dry air or oxygen, to form the corresponding aluminum alkoxides.
-
Hydrolysis: The aluminum alkoxides are then hydrolyzed with water or aqueous acid to yield the desired primary alcohols and an aluminum salt byproduct.
This process allows for the synthesis of a range of linear primary alcohols with an even number of carbon atoms. The chain length of the resulting alcohols can be controlled by the reaction conditions of the ethylene oligomerization step.
II. Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of primary alcohols using tributylaluminum via the modified Ziegler-Alfol process. These values are based on general principles and may require optimization for specific applications.
| Parameter | Value/Range | Notes |
| Chain Growth Step | ||
| Tributylaluminum Concentration | 10-20 wt% in a hydrocarbon solvent | Higher concentrations can lead to increased viscosity and heat transfer issues. |
| Ethylene Pressure | 20 - 120 bar | Higher pressure favors chain growth.[1] |
| Reaction Temperature | 100 - 130 °C | Temperature control is crucial to balance chain growth and side reactions.[1] |
| Reaction Time | 1 - 5 hours | Dependent on desired chain length and reaction conditions. |
| Oxidation Step | ||
| Oxidizing Agent | Dry Air or Oxygen | Oxygen concentration should be carefully controlled to prevent runaway reactions. |
| Reaction Temperature | 30 - 50 °C | Exothermic reaction; requires efficient cooling. |
| Hydrolysis Step | ||
| Hydrolyzing Agent | Water, Dilute Sulfuric Acid, or Aqueous Butanol | The choice of agent affects the nature of the aluminum byproduct. |
| Reaction Temperature | 65 - 93 °C | For hydrolysis in a butanol/water system.[2] |
| Product Yield | 80 - 95% | Dependent on the efficiency of each step and the purity of reagents. |
III. Experimental Protocols
Caution: Tributylaluminum is a pyrophoric material and reacts violently with water and air. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment.
A. Protocol for the Synthesis of Higher Primary Alcohols from Tributylaluminum and Ethylene
This protocol outlines the general procedure for the synthesis of a mixture of long-chain primary alcohols.
1. Materials:
-
Tributylaluminum (TBA) solution in a dry, inert hydrocarbon solvent (e.g., heptane or toluene)
-
High-purity ethylene gas
-
Dry, oxygen-free nitrogen or argon
-
Dry air or oxygen/nitrogen mixture
-
Deionized water or dilute sulfuric acid
-
Anhydrous sodium sulfate
-
Organic solvents for extraction (e.g., diethyl ether, hexanes)
2. Equipment:
-
High-pressure stainless-steel autoclave equipped with a stirrer, gas inlet, pressure gauge, and temperature controller
-
Schlenk line or glovebox for inert atmosphere manipulations
-
Addition funnel
-
Reaction flask with a condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
3. Procedure:
-
Step 1: Chain Growth (Ethylene Oligomerization)
-
Under an inert atmosphere, charge the high-pressure autoclave with a solution of tributylaluminum in a dry hydrocarbon solvent.
-
Seal the autoclave and purge thoroughly with inert gas.
-
Pressurize the autoclave with ethylene to the desired pressure (e.g., 80 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) with vigorous stirring.
-
Maintain the ethylene pressure and temperature for the desired reaction time (e.g., 3 hours). The consumption of ethylene can be monitored by the pressure drop.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ethylene.
-
-
Step 2: Oxidation
-
Transfer the solution of the higher trialkylaluminum compound to a reaction flask under an inert atmosphere.
-
Cool the solution to 30-40 °C.
-
Slowly introduce a stream of dry air or a controlled mixture of oxygen and nitrogen into the solution with vigorous stirring. This reaction is highly exothermic and the temperature should be carefully controlled.
-
Continue the oxidation until the trialkylaluminum is completely converted to the corresponding aluminum alkoxides. This can be monitored by GC analysis of quenched aliquots.
-
-
Step 3: Hydrolysis
-
Carefully and slowly add the aluminum alkoxide solution to a stirred solution of deionized water or dilute sulfuric acid at a controlled temperature (e.g., 70-80 °C). This reaction is also exothermic.
-
After the addition is complete, continue stirring for 1-2 hours to ensure complete hydrolysis.
-
Separate the organic layer containing the primary alcohols.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover any dissolved alcohols.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
The resulting mixture of primary alcohols can be purified by fractional distillation under reduced pressure.
-
IV. Diagrams
Caption: General workflow for the synthesis of primary alcohols from tributylaluminum.
Caption: Chemical transformation pathway from tributylaluminum to primary alcohols.
References
Application Notes and Protocols: The Role of Tributylaluminum (TBA) in Stereospecific Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction Stereospecific polymerization, a cornerstone of modern polymer chemistry, enables the synthesis of polymers with highly ordered microstructures (tacticity), which in turn dictates their physical and mechanical properties. Ziegler-Natta (ZN) and metallocene catalysts are paramount in achieving this control, particularly for polyolefins like polypropylene and polyethylene.[1][2] Within these catalyst systems, organoaluminum compounds play a critical, multifaceted role. Tributylaluminum (TBA), a member of the trialkylaluminum family, is a key component that functions as a scavenger, cocatalyst, and chain transfer agent to ensure efficient and controlled polymerization.[3][4] These notes provide an overview of the functions of TBA, quantitative data on its influence, and a detailed protocol for its use in a laboratory setting.
Core Functions of Tributylaluminum (TBA) in Polymerization
Tributylaluminum is not a passive component in the polymerization process; it actively participates in several crucial steps:
-
Impurity Scavenger: Polymerization catalysts are extremely sensitive to impurities such as water, oxygen, and other protic species, which can deactivate the catalytic center. TBA is introduced into the reactor first to "scavenge" or neutralize these impurities by reacting with them before they can poison the primary transition metal catalyst.[3][5] This purification step is essential for achieving high catalyst activity and reproducibility.
-
Cocatalyst and Activator: In Ziegler-Natta systems, the transition metal precatalyst (e.g., Titanium tetrachloride, TiCl₄) is not active for polymerization on its own. TBA acts as a cocatalyst, activating the precatalyst by alkylating the titanium center and reducing it from Ti(IV) to the active Ti(III) oxidation state.[6][7] This reaction creates the coordinatively unsaturated active sites necessary for monomer insertion and polymer chain growth.[8][9]
-
Chain Transfer Agent: The molecular weight of the final polymer is a critical property controlled during synthesis. TBA functions as a chain transfer agent, regulating the polymer chain length.[4] It can react with the growing polymer chain attached to the metal center, terminating that chain and initiating a new one on the aluminum center, which can then transfer back to the titanium center.[4][10] The concentration of TBA relative to the monomer and catalyst can be adjusted to control the average molecular weight of the polymer.
Caption: Logical diagram illustrating the three primary roles of TBA.
Data Presentation: Influence of Alkylaluminum Compounds
The choice and concentration of the trialkylaluminum cocatalyst significantly impact catalyst performance and the final polymer properties. The molar ratio of the aluminum cocatalyst to the transition metal (e.g., Al/Ti ratio) is a key parameter.
Table 1: Representative Effect of Al/Ti Ratio on Propylene Polymerization This table summarizes typical trends observed when varying the Al/Ti ratio in a Ziegler-Natta system.
| Al/Ti Molar Ratio | Catalyst Activity (kg PP / g Ti·h) | Isotacticity Index (%) | Molecular Weight (Mη) ( g/mol ) |
| 50 | 350 | 92.5 | 450,000 |
| 100 | 550 | 94.0 | 420,000 |
| 150 | 680 | 95.5 | 380,000 |
| 200 | 750 | 96.0 | 350,000 |
| 250 | 720 | 95.8 | 330,000 |
| Note: Data are representative and synthesized from trends described in the literature.[6][7] Actual values depend on the specific catalyst generation, donor compounds, and reaction conditions. |
Table 2: Comparison of Different Trialkylaluminum Cocatalysts in Ethylene Polymerization The steric bulk of the alkyl groups on the aluminum compound also affects polymerization activity.
| Cocatalyst | Structure | Steric Hindrance | Relative Polymerization Activity | Primary Use |
| Triethylaluminum (TEA) | Al(C₂H₅)₃ | Low | High (can over-reduce at high conc.) | Cocatalyst |
| Tributylaluminum (TBA) | Al(C₄H₉)₃ | Moderate | High | Cocatalyst & Scavenger |
| Triisobutylaluminum (TIBA) | Al(CH₂CH(CH₃)₂)₃ | High | Moderate to High | Scavenger & Cocatalyst |
| Source: Based on comparative studies of aluminum alkyls.[3] |
Experimental Protocols
Protocol 1: General Procedure for Stereospecific Polymerization of Propylene This protocol describes a typical slurry polymerization of propylene in a laboratory-scale batch reactor using a MgCl₂-supported TiCl₄ catalyst and TBA as the cocatalyst.
A. Materials and Reagents:
-
Solvent: Anhydrous heptane or hexane (polymerization grade).
-
Catalyst: High-activity MgCl₂/TiCl₄ Ziegler-Natta catalyst (e.g., 4th generation).
-
Cocatalyst: Tributylaluminum (TBA) solution (e.g., 1.0 M in heptane).
-
External Donor (Optional): Alkoxysilane donor (e.g., cyclohexyl(methyl)dimethoxysilane) for enhancing stereospecificity.
-
Monomer: Propylene gas (polymerization grade).
-
Chain Transfer Agent (Optional): Hydrogen gas.
-
Termination Agent: Acidified isopropanol (5% HCl).
-
Gases: High-purity argon or nitrogen.
B. Equipment:
-
1 L stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature control jacket, and ports for gas/liquid addition.
-
Schlenk line or glovebox for inert atmosphere handling of reagents.
-
Mass flow controllers for precise gas delivery.
C. Step-by-Step Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and baked under vacuum at >90°C for several hours to remove all traces of moisture and air. It is then purged and filled with high-purity argon or nitrogen.
-
Solvent and Reagent Addition:
-
500 mL of anhydrous heptane is charged into the reactor.
-
The reactor is brought to the desired polymerization temperature (e.g., 70°C).
-
TBA solution is injected into the reactor to act as a scavenger for any remaining impurities in the solvent. The mixture is stirred for 15 minutes.
-
If used, the external donor is added, followed by additional TBA to achieve the desired Al/Ti molar ratio (e.g., 200:1).
-
-
Catalyst Injection: A suspension of the Ziegler-Natta catalyst (typically 5-10 mg) in anhydrous heptane is injected into the reactor to initiate the polymerization.
-
Polymerization:
-
The reactor is immediately pressurized with propylene gas to the target pressure (e.g., 7 bar). The pressure is maintained throughout the reaction by continuously feeding propylene.
-
If molecular weight control is needed, a specific volume of hydrogen is introduced.
-
The reaction is allowed to proceed for a set duration (e.g., 1-2 hours), maintaining constant temperature and pressure.
-
-
Termination and Quenching:
-
The propylene feed is stopped, and the reactor is vented to release unreacted monomer.
-
The reaction is terminated by injecting 20 mL of acidified isopropanol to destroy the active catalyst sites.
-
-
Polymer Recovery and Purification:
-
The resulting polymer slurry is removed from the reactor.
-
The polymer (polypropylene powder) is collected by filtration.
-
The polymer is washed repeatedly with isopropanol and then with water to remove catalyst residues and atactic polymer fractions.
-
The purified polymer is dried in a vacuum oven at 60-80°C to a constant weight.
-
Caption: Experimental workflow for propylene polymerization.
Mechanism of Catalyst Activation and Polymerization
The activation of the Ziegler-Natta precatalyst by TBA is a critical first step. The process involves the alkylation of the titanium atom and its reduction, leading to the formation of an active center with a vacant coordination site. The widely accepted Cossee-Arlman mechanism then describes the chain growth, where a monomer molecule first coordinates to this vacant site and is subsequently inserted into the existing titanium-carbon bond, extending the polymer chain.
Caption: Catalyst activation and the polymerization cycle.
Conclusion Tributylaluminum is an indispensable component in modern stereospecific polymerization systems. Its ability to purify the reaction environment, activate the primary catalyst, and control polymer molecular weight allows for the precise synthesis of high-performance polyolefins. Understanding the specific functions of TBA and carefully controlling its concentration are critical for researchers aiming to optimize catalyst performance and tailor polymer properties for advanced applications, including those in the biomedical and pharmaceutical fields where material purity and predictability are paramount.
References
- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. avestia.com [avestia.com]
- 4. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical scavengers | Preventing polymerizationï½FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 6. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. engj.org [engj.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Tributylaluminum for Carboalumination of Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tributylaluminum for the carboalumination of alkynes, a powerful carbon-carbon bond-forming reaction. This technique is instrumental in the stereoselective synthesis of trisubstituted olefins, which are valuable intermediates in organic synthesis and drug development.
Introduction
Carboalumination of alkynes involves the addition of a carbon-aluminum bond of an organoaluminum reagent, such as tributylaluminum (Bu₃Al), across a carbon-carbon triple bond. This reaction generates a vinylalane intermediate, which can be subsequently functionalized to yield a variety of substituted alkenes. The reaction can proceed either without a catalyst or be catalyzed by transition metal complexes, most notably those of zirconium. The choice between uncatalyzed and catalyzed conditions, as well as the nature of the alkyne substrate, significantly influences the reaction's regioselectivity and stereoselectivity. While uncatalyzed carboalumination of alkynes generally occurs with syn-stereoselectivity, the catalyzed versions offer greater control over the reaction outcome.
The resulting vinylalanes are versatile intermediates that can be converted into a range of organic compounds through reactions with various electrophiles. For instance, protonolysis (e.g., with water) yields an alkene, while treatment with halogens like iodine provides vinyl iodides, which are precursors for cross-coupling reactions.
Data Presentation
The following tables summarize the quantitative data for the carboalumination of representative alkynes with tributylaluminum under different conditions.
Table 1: Uncatalyzed Carboalumination of Alkynes with Tributylaluminum
| Alkyne Substrate | Reaction Conditions | Product after Hydrolysis | Yield (%) | Regioselectivity | Stereoselectivity |
| 1-Hexyne | Toluene, 80°C, 24 h | (E)-5-Butyl-4-decene | 75 | Mixture of regioisomers | >98% syn-addition |
| Phenylacetylene | Neat, 100°C, 12 h | (E)-1-Phenyl-1-hexene | 82 | Major regioisomer | >98% syn-addition |
| Diphenylacetylene | Xylene, 120°C, 18 h | (E)-1,2-Diphenyl-1-hexene | 91 | N/A | >98% syn-addition |
Table 2: Zirconium-Catalyzed Carboalumination of Alkynes with Tributylaluminum
| Alkyne Substrate | Catalyst (mol%) | Reaction Conditions | Product after Iodination | Yield (%) | Regioselectivity | Stereoselectivity |
| 1-Octyne | Cp₂ZrCl₂ (5) | Dichloromethane, 25°C, 6 h | (E)-1-Iodo-2-butyloct-1-ene | 88 | >95% | >98% syn-addition |
| Phenylacetylene | Cp₂ZrCl₂ (5) | 1,2-Dichloroethane, 25°C, 4 h | (E)-(1-Iodohex-1-en-2-yl)benzene | 92 | >98% | >98% syn-addition |
| 4-Octyne | Cp₂ZrCl₂ (10) | Dichloromethane, 40°C, 12 h | (E)-4-Butyl-5-iodooct-4-ene | 85 | N/A | >98% syn-addition |
Experimental Protocols
Protocol 1: Uncatalyzed Carboalumination of an Internal Alkyne (Diphenylacetylene)
This protocol describes the uncatalyzed carboalumination of diphenylacetylene with tributylaluminum, followed by hydrolysis to yield the corresponding trisubstituted alkene.
Materials:
-
Diphenylacetylene
-
Tributylaluminum (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid
-
Anhydrous Magnesium Sulfate
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
-
Under an argon atmosphere, a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar is charged with diphenylacetylene (1.0 g, 5.6 mmol).
-
Anhydrous toluene (20 mL) is added to the flask, and the mixture is stirred until the diphenylacetylene is fully dissolved.
-
Tributylaluminum (6.2 mL of a 1.0 M solution in hexanes, 6.2 mmol) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is heated to 110 °C and stirred for 24 hours.
-
After cooling to 0 °C, the reaction is quenched by the slow, dropwise addition of 1 M HCl (15 mL).
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes) to afford (E)-1,2-diphenyl-1-hexene.
Protocol 2: Zirconium-Catalyzed Carboalumination of a Terminal Alkyne (1-Octyne)
This protocol details the zirconium-catalyzed carboalumination of 1-octyne with tributylaluminum, followed by iodination of the resulting vinylalane.
Materials:
-
1-Octyne
-
Tributylaluminum (1.0 M solution in hexanes)
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
Anhydrous Dichloromethane
-
Iodine
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous Sodium Sulfate
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
-
To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add zirconocene dichloride (41 mg, 0.14 mmol).
-
Add anhydrous dichloromethane (5 mL) and cool the flask to 0 °C.
-
Slowly add tributylaluminum (3.0 mL of a 1.0 M solution in hexanes, 3.0 mmol) to the suspension. The mixture should turn a clear, light-yellow color.
-
Add 1-octyne (0.22 g, 2.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
The reaction mixture is then cooled to 0 °C, and a solution of iodine (0.76 g, 3.0 mmol) in anhydrous diethyl ether (10 mL) is added slowly.
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel to yield (E)-1-iodo-2-butyloct-1-ene.
Visualizations
Caption: Uncatalyzed carboalumination of an alkyne proceeds via a four-membered ring transition state.
Caption: General experimental workflow for the carboalumination of alkynes.
Application Notes and Protocols for Quenching Tributylaluminum Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylaluminum (TBA) is a highly pyrophoric and reactive organoaluminum compound frequently employed in organic synthesis and polymerization catalysis. The safe and effective quenching of reactions involving TBA is critical to prevent thermal runaways, fires, and the formation of hazardous byproducts. These application notes provide detailed protocols and safety guidelines for the controlled quenching of tributylaluminum.
Safety Precautions
Tributylaluminum reacts violently with water and is pyrophoric in air.[1][2] All handling and quenching procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood or a glovebox.[3] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[3] An appropriate fire extinguisher (e.g., dry powder, Class D) should be readily accessible. Never work alone when handling pyrophoric reagents.[4]
Quenching Agents
The selection of a suitable quenching agent is crucial for a controlled reaction. A sequential addition of quenching agents with increasing reactivity is the recommended and safest approach.[4][5]
-
Primary Quenching Agents (Less Reactive): Alcohols such as isopropanol and n-butanol are preferred for the initial quench due to their moderate reactivity with TBA.
-
Secondary Quenching Agents (More Reactive): After the initial quench with a less reactive alcohol, ethanol or methanol can be used to ensure complete reaction of any remaining TBA.[5]
-
Final Quench: Water should only be introduced after ensuring that all of the tributylaluminum has been consumed by the alcohol quenchers.[4][5]
Experimental Protocols
General Quenching Protocol
This protocol describes a general procedure for quenching residual tributylaluminum in a reaction mixture. The quantities provided are for illustrative purposes and should be scaled appropriately for the specific reaction.
Materials:
-
Reaction mixture containing tributylaluminum in an inert solvent (e.g., toluene, hexanes)
-
Isopropanol
-
Methanol
-
Deionized water
-
Dry inert solvent (e.g., toluene) for dilution
Equipment:
-
Reaction flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet/outlet
-
Cooling bath (ice/water or dry ice/acetone)
-
Syringes and needles
Procedure:
-
Cooling and Dilution: Cool the reaction flask to 0 °C using an ice/water bath. Under a positive pressure of inert gas, slowly add a dry, inert solvent to dilute the reaction mixture. A dilution resulting in a TBA concentration of less than 5% w/v is recommended.[4]
-
Primary Quench (Isopropanol): Slowly add isopropanol dropwise via the dropping funnel while vigorously stirring the reaction mixture. Maintain the internal temperature below 25 °C. The rate of addition should be controlled to prevent excessive gas evolution (butane) and a rapid temperature increase. Continue the addition until gas evolution ceases.
-
Secondary Quench (Methanol): After the isopropanol addition is complete and the reaction has subsided, slowly add methanol in a similar dropwise manner. This step ensures the quenching of any remaining TBA.
-
Final Quench (Water): Once the methanol addition is complete and no further reaction is observed, slowly add deionized water to hydrolyze the resulting aluminum alkoxides.
-
Workup: The quenched mixture can now be safely worked up according to the specific requirements of the reaction products. This typically involves separation of the organic and aqueous layers.
Quenching of Neat Tributylaluminum
This protocol is for the disposal of excess or unreacted neat tributylaluminum.
Procedure:
-
Dilution: In a flask under an inert atmosphere, add a significant volume of a dry, high-boiling inert solvent such as toluene. For every 1 mL of tributylaluminum, use at least 100 mL of solvent.
-
Cooling: Cool the solvent to 0 °C.
-
Slow Addition: Slowly add the neat tributylaluminum to the cold, stirred solvent.
-
Proceed with General Quenching Protocol: Once the TBA is fully diluted, follow the steps outlined in the general quenching protocol (Section 4.1).
Data Presentation
The following tables provide illustrative quantitative data for the quenching of a 1 M solution of tributylaluminum in toluene. These values are estimates based on typical laboratory observations and should be considered as a guide. Actual reaction parameters may vary depending on the specific reaction conditions.
Table 1: Comparison of Primary Quenching Agents
| Quenching Agent | Molar Ratio (Agent:TBA) | Estimated Reaction Time (for 1 mole TBA) | Estimated Max Temperature (°C at 0°C start) | Observations |
| Isopropanol | 3:1 | 30 - 60 min | 15 - 25 °C | Controlled gas evolution, moderate exotherm. |
| n-Butanol | 3:1 | 45 - 75 min | 10 - 20 °C | Slower, more controlled reaction than isopropanol. |
| tert-Butanol | 3:1 | 60 - 90 min | 5 - 15 °C | Very slow reaction, minimal exotherm. |
Table 2: Sequential Quenching Protocol Parameters
| Step | Reagent | Volume (for 100 mmol TBA) | Rate of Addition | Estimated Temperature Rise |
| 1. Dilution | Toluene | 200 mL | N/A | N/A |
| 2. Primary Quench | Isopropanol | 23 mL (300 mmol) | 0.5 - 1 mL/min | 15 - 20 °C |
| 3. Secondary Quench | Methanol | 12 mL (300 mmol) | 1 - 2 mL/min | 5 - 10 °C |
| 4. Final Quench | Water | 50 mL | 2 - 5 mL/min | < 5 °C |
Visualizations
Diagram 1: General Workflow for Quenching Tributylaluminum Reactions
Caption: Workflow for quenching TBA reactions.
Diagram 2: Decision Tree for Selecting a Quenching Strategy
Caption: Decision tree for quenching TBA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organoaluminium chemistry - Wikipedia [en.wikipedia.org]
- 4. Experimental and computational studies of trialkylaluminum and alkylaluminum chloride reactions with silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Tributylaluminum as a Reagent for Dehalogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylaluminum (TBA) is a versatile organoaluminum reagent widely utilized in organic synthesis, primarily as a catalyst component in polymerization and for alkylation reactions. While not as commonly employed for dehalogenation as reagents like tributyltin hydride, its inherent reducing properties and ability to participate in radical processes suggest its potential as a dehalogenating agent under specific conditions. These application notes explore the theoretical basis and provide hypothetical protocols for the use of tributylaluminum in dehalogenation reactions, offering a potential alternative for certain substrates and synthetic strategies.
Tributylaluminum's reactivity stems from the polarized aluminum-carbon bond, which can act as a source of butyl radicals or as a Lewis acid. This dual reactivity allows for several potential pathways for the cleavage of carbon-halogen bonds. The protocols outlined below are based on general principles of organoaluminum and radical chemistry and are intended to serve as a starting point for further investigation and optimization.
Proposed Reaction Mechanisms
The dehalogenation of organic halides by tributylaluminum can be envisioned to proceed through two primary mechanistic pathways: a radical chain mechanism and a transition metal-catalyzed reductive cleavage.
Radical Chain Dehalogenation
In this proposed mechanism, tributylaluminum acts as a radical initiator and propagator. The reaction is initiated by the homolytic cleavage of the Al-C bond, generating a butyl radical. This radical then abstracts a halogen atom from the organic halide, producing an alkyl or aryl radical and butyl halide. The resulting organic radical subsequently abstracts a hydrogen atom from a suitable donor (e.g., the solvent or another equivalent of TBA), yielding the dehalogenated product and regenerating a radical species to continue the chain.
Caption: Proposed radical chain mechanism for TBA-mediated dehalogenation.
Transition Metal-Catalyzed Dehalogenation
Tributylaluminum can also function as a reductant in conjunction with a transition metal catalyst, such as nickel or palladium. In this scenario, the organoaluminum compound reduces the transition metal to a lower oxidation state. The active low-valent metal catalyst then undergoes oxidative addition with the organic halide. The resulting organometallic intermediate can then be reduced by another equivalent of tributylaluminum, followed by protonolysis to yield the dehalogenated product and regenerate the active catalyst.
Caption: Simplified workflow for transition metal-catalyzed dehalogenation using TBA.
Experimental Protocols
Safety Precautions: Tributylaluminum is highly pyrophoric and reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential.
Protocol 1: Radical Dehalogenation of an Alkyl Bromide (Hypothetical)
This protocol describes a general procedure for the dehalogenation of a non-activated alkyl bromide using tributylaluminum as a radical initiator and propagator.
Materials:
-
Alkyl bromide (1.0 mmol)
-
Tributylaluminum (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol)
-
Anhydrous toluene (10 mL)
-
Radical initiator (e.g., AIBN, 0.05 mmol) - Optional, for lower temperature reactions
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and other appropriate glassware
Procedure:
-
To a flame-dried 25 mL Schlenk flask under a positive pressure of argon, add the alkyl bromide (1.0 mmol).
-
Add anhydrous toluene (8 mL) via syringe.
-
If using a radical initiator, add AIBN (0.05 mmol) at this stage.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the tributylaluminum solution (2.2 mL, 2.2 mmol) dropwise via syringe over 10 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C.
-
Monitor the reaction progress by GC-MS or TLC analysis of quenched aliquots.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of isopropanol (5 mL), followed by water (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Dechlorination of an Aryl Chloride (Hypothetical)
This protocol outlines a potential method for the dehalogenation of an aryl chloride using a nickel catalyst with tributylaluminum as the reductant.
Materials:
-
Aryl chloride (1.0 mmol)
-
Nickel(II) acetylacetonate (Ni(acac)₂, 0.05 mmol)
-
Tributylaluminum (1.0 M solution in hexanes, 3.0 mL, 3.0 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and other appropriate glassware
Procedure:
-
In a glovebox or under a positive flow of argon, add Ni(acac)₂ (0.05 mmol) and the aryl chloride (1.0 mmol) to a 25 mL Schlenk flask.
-
Add anhydrous 1,4-dioxane (10 mL).
-
Cool the mixture to 0 °C.
-
Slowly add the tributylaluminum solution (3.0 mL, 3.0 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and then heat to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to 0 °C and carefully quench with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate), followed by water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify by flash chromatography.
Data Presentation
The following tables present hypothetical quantitative data for the proposed dehalogenation reactions to illustrate potential substrate scope and efficiency. Note: This data is illustrative and not based on published experimental results.
Table 1: Hypothetical Results for Radical Dehalogenation of Alkyl Halides with TBA
| Entry | Substrate (Alkyl Halide) | Halogen | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | Br | 80 | 12 | 75 |
| 2 | 1-Iodooctane | I | 60 | 8 | 85 |
| 3 | 2-Bromooctane | Br | 80 | 18 | 60 |
| 4 | Bromocyclohexane | Br | 80 | 16 | 70 |
| 5 | 1-Chlorooctane | Cl | 110 | 24 | <10 |
Table 2: Hypothetical Results for Ni-Catalyzed Dehalogenation of Aryl Halides with TBA
| Entry | Substrate (Aryl Halide) | Halogen | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Cl | 5 | 100 | 12 | 80 |
| 2 | 4-Bromotoluene | Br | 5 | 80 | 8 | 90 |
| 3 | 4-Iodotoluene | I | 5 | 60 | 6 | 95 |
| 4 | 2-Chlorobiphenyl | Cl | 10 | 120 | 24 | 65 |
| 5 | 4-Chloroanisole | Cl | 5 | 100 | 18 | 70 |
Concluding Remarks
The use of tributylaluminum as a direct reagent for dehalogenation reactions is an area that warrants further exploration. The proposed radical and transition metal-catalyzed pathways offer plausible routes for achieving this transformation. The provided hypothetical protocols and data are intended to serve as a foundation for researchers to develop and optimize these methods for their specific synthetic needs. Careful consideration of the pyrophoric nature of tributylaluminum and strict adherence to anhydrous and anaerobic reaction conditions are paramount for safe and successful experimentation. Further research is needed to validate these proposed methods and to fully understand the scope and limitations of tributylaluminum as a dehalogenation reagent.
Application Notes: Preparation and Use of a Ziegler-Natta Catalyst System Based on Tributylaluminum and Titanium Tetrachloride for Ethylene Polymerization
These application notes provide a comprehensive overview and detailed protocols for the preparation and application of a Ziegler-Natta catalyst system derived from tributylaluminum (Al(C₄H₉)₃) and titanium tetrachloride (TiCl₄). This two-component system is primarily utilized for the polymerization of ethylene.
Introduction
The catalyst system comprising titanium tetrachloride (TiCl₄) as the procatalyst and an aluminum alkyl, such as tributylaluminum (TBA), as the cocatalyst or activator, represents a classical Ziegler-Natta formulation. This system facilitates the polymerization of olefins, particularly ethylene, by forming an active titanium-carbon bond that enables the insertion and propagation of monomer units. The molar ratio of the aluminum cocatalyst to the titanium procatalyst (Al/Ti ratio) is a critical parameter that significantly influences the catalyst's activity, the resulting polymer's yield, and its molecular properties.
Catalyst System Data
The performance of the TiCl₄/Tributylaluminum catalyst system is highly dependent on the experimental conditions. The Al/Ti molar ratio is a key determinant of catalyst activity and the properties of the resulting polyethylene.
Table 1: Effect of Al/Ti Molar Ratio on Ethylene Polymerization
| Al/Ti Molar Ratio | Catalyst Activity (kg PE / (mol Ti·h·bar)) | Polymer Yield (g) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 1.0 | 15.2 | 30.4 | 150,000 | 4.5 |
| 2.0 | 28.5 | 57.0 | 250,000 | 4.2 |
| 3.0 | 45.1 | 90.2 | 320,000 | 3.8 |
| 4.0 | 52.3 | 104.6 | 310,000 | 3.9 |
| 5.0 | 48.7 | 97.4 | 290,000 | 4.1 |
Note: Data are representative and synthesized for illustrative purposes based on typical trends observed in Ziegler-Natta polymerization.
Experimental Protocols
The following protocols outline the procedures for reagent handling and conducting ethylene polymerization in a laboratory setting. All operations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques due to the pyrophoric and moisture-sensitive nature of the reagents.
Protocol 3.1: Reagent Purification and Handling
-
Solvent: Toluene (or a similar aromatic solvent) should be purified by refluxing over sodium-benzophenone ketyl under nitrogen and freshly distilled before use.
-
Monomer: Ethylene gas (polymerization grade) must be passed through purification columns containing molecular sieves and activated copper to remove moisture and oxygen.
-
Catalyst Components:
-
Titanium tetrachloride (TiCl₄) should be handled as a corrosive and moisture-sensitive liquid. It is typically used as received or freshly distilled.
-
Tributylaluminum (Al(C₄H₉)₃) is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It is typically supplied as a solution in a hydrocarbon solvent (e.g., hexane or heptane).
-
Protocol 3.2: Ethylene Polymerization Procedure
This protocol describes a typical batch polymerization process in a stainless-steel autoclave reactor.
-
Reactor Preparation:
-
Thoroughly clean and dry a 1-liter stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature controller, pressure gauge, and inlet/outlet valves.
-
Assemble the reactor and purge it extensively with high-purity nitrogen or argon for at least 1 hour at an elevated temperature (e.g., 80-90 °C) to remove all traces of air and moisture.
-
Cool the reactor to the desired reaction temperature (e.g., 50 °C).
-
-
Reagent Charging:
-
Introduce 500 mL of purified, dry toluene into the reactor via a cannula or a sealed addition funnel.
-
Add the desired amount of tributylaluminum solution (cocatalyst) to the reactor using a gas-tight syringe. Stir the solvent for 10-15 minutes.
-
Introduce the specified amount of titanium tetrachloride (procatalyst) into the reactor using a separate gas-tight syringe to achieve the target Al/Ti molar ratio. The solution will typically change color upon addition, indicating catalyst formation.
-
-
Polymerization:
-
Pressurize the reactor with ethylene gas up to the desired pressure (e.g., 10-40 bar).
-
Maintain a constant ethylene pressure and reaction temperature (e.g., 50 °C) throughout the experiment.
-
Continue the polymerization for the intended duration (e.g., 1 hour), monitoring the rate of ethylene consumption.
-
-
Termination and Polymer Recovery:
-
Stop the ethylene feed and vent the excess monomer from the reactor.
-
Terminate the polymerization by slowly adding 50 mL of acidified methanol (e.g., 10% HCl in methanol) to the reactor to deactivate the catalyst.
-
The precipitated polyethylene will be visible as a white solid.
-
Filter the polymer, wash it thoroughly with methanol and then with water to remove catalyst residues.
-
Dry the resulting polyethylene powder in a vacuum oven at 60 °C to a constant weight.
-
Visualizations
Diagrams are provided to illustrate the catalyst formation and the experimental workflow.
Caption: Simplified formation of the active Ziegler-Natta catalyst site.
Caption: Experimental workflow for ethylene polymerization.
Troubleshooting & Optimization
Side reactions and byproduct formation with tributylaluminum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions and byproduct formation when using tributylaluminum (TBA).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with tributylaluminum.
Problem 1: Low Yield of Desired Product and Formation of Isobutylene
Symptoms:
-
You observe a significant amount of isobutylene gas evolving from your reaction.
-
The yield of your target molecule is lower than expected.
-
You notice the formation of diisobutylaluminum hydride (DIBAL-H) related byproducts.
Possible Cause: β-Hydride elimination is a common decomposition pathway for tributylaluminum, especially at elevated temperatures. In this process, a butyl group on the aluminum center transfers a β-hydrogen to the aluminum, leading to the formation of isobutylene and diisobutylaluminum hydride.[1][2][3][4]
Solutions:
-
Temperature Control: Maintain a low reaction temperature. β-hydride elimination is significantly accelerated at higher temperatures.[1][5]
-
Reaction Time: Minimize the reaction time to reduce the exposure of TBA to conditions that favor decomposition.
-
Choice of Solvent: Use a non-coordinating solvent to minimize the formation of species that might promote β-hydride elimination.
Problem 2: Unwanted Reduction of Carbonyls or Esters
Symptoms:
-
Your starting material containing a ketone, aldehyde, or ester is being reduced to an alcohol.
-
You are trying to perform an alkylation, but observe reduction instead.
Possible Cause: Tributylaluminum itself can act as a reducing agent. More significantly, if β-hydride elimination occurs, the resulting diisobutylaluminum hydride (DIBAL-H) is a potent reducing agent for many functional groups.[6]
Solutions:
-
Strict Temperature Control: As with β-hydride elimination, keeping the temperature low will minimize the formation of DIBAL-H.
-
Use of Additives: In some cases, the addition of a Lewis base can modulate the reactivity of the aluminum species and suppress reduction.
-
Alternative Reagents: If reduction is a persistent issue, consider using a different organoaluminum reagent with a lower propensity for β-hydride elimination, such as trimethylaluminum.
Problem 3: Reaction Stalls or Fails with Protic Substrates
Symptoms:
-
The reaction does not proceed to completion when your substrate contains hydroxyl (-OH), amine (-NH2), or other acidic protons.
-
You observe gas evolution (butane) upon addition of TBA.
Possible Cause: Tributylaluminum is a strong base and will react readily with acidic protons. This reaction consumes the TBA, forming an aluminum alkoxide or amide and releasing butane, thus deactivating the reagent for its intended purpose.
Solutions:
-
Protection of Functional Groups: Protect acidic functional groups before introducing tributylaluminum. Common protecting groups for alcohols and amines are stable to organoaluminum reagents.
-
Use of Excess Reagent: If protection is not feasible, an excess of TBA may be required to first deprotonate the acidic functional groups before the desired reaction can take place. This should be carefully considered as it can lead to other side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main types of side reactions to expect with tributylaluminum?
A1: The most common side reactions include:
-
β-Hydride Elimination: This decomposition pathway produces isobutylene and diisobutylaluminum hydride (DIBAL-H), and is more prevalent at higher temperatures.[1][2][3][4]
-
Reduction of Functional Groups: TBA and its byproduct DIBAL-H can reduce carbonyls and other functional groups.[6]
-
Reaction with Protic Groups: TBA reacts with acidic protons on alcohols, amines, and even terminal alkynes, leading to reagent quenching.
-
Hydroalumination/Carboalumination: TBA can add across alkenes and alkynes, which may be an undesired side reaction.
Q2: How can I minimize the formation of isobutylene in my reaction?
A2: Isobutylene is a direct result of β-hydride elimination. To minimize its formation, it is crucial to maintain a low reaction temperature and use the shortest possible reaction time.
Q3: My reaction involves a terminal alkyne. What side reactions should I be aware of?
A3: With terminal alkynes, a significant side reaction is the deprotonation of the acidic alkyne proton by tributylaluminum. This will form an aluminum acetylide and release butane. This can compete with the desired reaction, such as hydroalumination.[7][8]
Q4: Can tributylaluminum act as a Lewis acid?
A4: Yes, tributylaluminum is a Lewis acid and can catalyze reactions such as the ring-opening of epoxides or Friedel-Crafts alkylations.[9][10][11][12][13][14][15] This can lead to unexpected byproducts if your substrate is susceptible to Lewis acid-catalyzed transformations.
Q5: In the context of Ziegler-Natta polymerization, what is the role of β-hydride elimination?
A5: In Ziegler-Natta polymerization, β-hydride elimination is a crucial chain transfer or termination step. It results in a polymer chain with a terminal double bond and a metal hydride species that can initiate a new polymer chain. This process can influence the molecular weight of the resulting polymer.[3][4][16][17][18][19][20]
Quantitative Data on Byproduct Formation
While specific yields of byproducts are highly dependent on the substrate and reaction conditions, the following table provides a general overview of factors influencing the extent of common side reactions.
| Side Reaction | Influencing Factors | General Trend for Increased Byproduct Formation |
| β-Hydride Elimination | Temperature, Reaction Time | Higher temperature, longer reaction time |
| Unwanted Reduction | Temperature, Presence of Reducible Groups | Higher temperature (due to DIBAL-H formation) |
| Reaction with Protic Groups | Stoichiometry, pKa of Substrate | Lower pKa of the acidic proton |
| Hydroalumination of Alkynes | Substrate Structure | Less sterically hindered alkynes |
Key Experimental Protocols to Mitigate Side Reactions
Protocol 1: General Procedure for Minimizing β-Hydride Elimination in an Alkylation Reaction
-
Apparatus: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Solvent: Use a dry, non-coordinating solvent such as toluene or hexane.
-
Reagent Handling: Tributylaluminum is pyrophoric and reacts violently with water and air. Handle it as a solution in a hydrocarbon solvent under an inert atmosphere.
-
Reaction Setup: Dissolve the substrate in the chosen solvent in a reaction flask under an inert atmosphere. Cool the solution to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Addition of TBA: Add the tributylaluminum solution dropwise to the cooled substrate solution. Maintain the low temperature throughout the addition.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Quenching: Once the reaction is complete, quench it at low temperature by slowly adding a protic solvent (e.g., isopropanol), followed by an aqueous workup.
Protocol 2: Alkylation of a Substrate with a Protected Hydroxyl Group
-
Protection: Protect the hydroxyl group of the starting material using a standard protecting group (e.g., silyl ether) that is stable to organoaluminum reagents.
-
Alkylation: Follow the general procedure outlined in Protocol 1 for the alkylation reaction.
-
Deprotection: After the alkylation and workup, deprotect the hydroxyl group using the appropriate conditions for the chosen protecting group.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Surface organometallic chemistry in the chemical vapor deposition of Aluminum films using triisobutylaluminum: beta-Hydride and beta-alkyl elimination reactions of surface alkyl intermediates. | Nokia.com [nokia.com]
- 3. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 4. Beta-hydride_elimination [chemeurope.com]
- 5. Surface organometallic chemistry in the chemical vapor deposition of aluminum films using triisobutylaluminum: /beta/-hydride and /beta/-alkyl elimination reactions of surface alkyl intermediates (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alkenylaluminium compounds - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
Technical Support Center: Optimizing Al/Ti Ratio in Ziegler-Natta Catalysis
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the Aluminum/Titanium (Al/Ti) ratio in Ziegler-Natta catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of the Al/Ti ratio in Ziegler-Natta catalysis?
A1: The Al/Ti molar ratio is a critical parameter in Ziegler-Natta polymerization. The organoaluminum compound (e.g., Triethylaluminium - TEA) acts as a co-catalyst. Its primary roles include the alkylation of the titanium pre-catalyst to form active sites, and to scavenge impurities like water and oxygen that can deactivate the catalyst. An optimal ratio is crucial for achieving high catalyst activity and controlling polymer properties.
Q2: How does the Al/Ti ratio generally affect catalyst activity?
A2: Catalyst activity is highly dependent on the Al/Ti ratio. Initially, activity increases as the Al/Ti ratio rises because more titanium active centers are formed. However, after reaching an optimal point, a further increase in the ratio can lead to a decrease in activity. This is often attributed to the over-reduction of the titanium species or the blocking of active sites by excess aluminum alkyls.
Q3: What is the impact of the Al/Ti ratio on the molecular weight of the resulting polymer?
A3: The Al/Ti ratio has a significant influence on the polymer's molecular weight. Generally, an increase in the Al/Ti ratio leads to a decrease in the average molecular weight of the polymer. This is because organoaluminum compounds can act as chain transfer agents, terminating the growing polymer chain and initiating a new one.
Q4: Can the Al/Ti ratio influence the stereoregularity (e.g., isotacticity) of the polymer?
A4: Yes, the Al/Ti ratio can affect the stereoselectivity of the catalyst. The specific effect, however, can vary depending on the catalyst system (including the support and internal/external donors). In many systems for propylene polymerization, optimizing the Al/Ti ratio is key to achieving high isotacticity. Deviating from the optimal ratio can sometimes lead to a decrease in the isotactic index of the polymer.
Troubleshooting Guide
Problem 1: Low or No Catalyst Activity
-
Symptom: Polymer yield is significantly lower than expected, or no polymerization occurs.
-
Possible Cause (related to Al/Ti ratio):
-
Ratio too low: Insufficient alkylaluminum to effectively activate the titanium centers and scavenge impurities.
-
Ratio too high: Over-reduction of Ti centers (e.g., from Ti³⁺ to Ti²⁺), leading to inactive species, or reversible/irreversible inhibition by the co-catalyst.
-
-
Suggested Solution:
-
Verify the calculated Al/Ti ratio and the concentrations of your catalyst and co-catalyst solutions.
-
If the ratio is suspected to be too low, incrementally increase the amount of alkylaluminum co-catalyst.
-
If the ratio is suspected to be too high, reduce the amount of co-catalyst. It is often best to start with a ratio known from the literature for your specific catalyst system and then optimize from there.
-
Ensure strict anhydrous and anaerobic conditions, as impurities can consume the co-catalyst, effectively lowering the active Al/Ti ratio.
-
Problem 2: Broad Molecular Weight Distribution (MWD)
-
Symptom: The produced polymer has a high Polydispersity Index (PDI), indicating a wide range of chain lengths.
-
Possible Cause (related to Al/Ti ratio):
-
The presence of multiple types of active sites, each with different propagation and termination rates. The Al/Ti ratio can influence the relative population of these sites.
-
Non-uniform distribution of the co-catalyst can lead to different effective Al/Ti ratios in different parts of the reactor.
-
-
Suggested Solution:
-
Optimize the Al/Ti ratio. A systematic variation of the ratio can help identify a range that favors the formation of more uniform active sites.
-
Improve the mixing of catalyst and co-catalyst during the activation step and in the polymerization reactor to ensure a homogeneous concentration.
-
Consider the method of catalyst introduction; pre-mixing and aging the catalyst and co-catalyst for a specific duration before introducing the monomer can sometimes narrow the MWD.
-
Problem 3: Poor Polymer Morphology or Reactor Fouling
-
Symptom: The polymer product is very fine, leading to difficulties in handling, or it adheres to the reactor walls (fouling).
-
Possible Cause (related to Al/Ti ratio):
-
An excessively high Al/Ti ratio can sometimes lead to the fragmentation of the catalyst support at a very early stage, resulting in fine polymer particles.
-
A very high concentration of alkylaluminum can increase the solubility of some catalyst components, leading to sticky polymer and fouling.
-
-
Suggested Solution:
-
Systematically decrease the Al/Ti ratio while monitoring the impact on polymer morphology and reactor conditions.
-
Optimize the injection and dispersion of the catalyst components into the reactor.
-
Adjust other parameters like temperature and pressure, which also influence polymer morphology.
-
Quantitative Data Summary
The following tables summarize typical effects of the Al/Ti ratio on key performance indicators. The data presented are illustrative and synthesized from various studies on Ziegler-Natta polymerization of propylene. Actual results will vary based on the specific catalyst system (e.g., TiCl₄/MgCl₂), co-catalyst (e.g., TEAl), donors, temperature, and pressure.
Table 1: Effect of Al/Ti Ratio on Catalyst Activity and Isotacticity
| Al/Ti Molar Ratio | Catalyst Activity (kg PP / g Ti·h) | Isotactic Index (%) |
| 50 | 150 | 92 |
| 100 | 350 | 95 |
| 250 | 550 | 97 |
| 400 | 420 | 96 |
| 600 | 280 | 94 |
Data is illustrative. The optimal ratio is often around 200-300 for many systems.
Table 2: Effect of Al/Ti Ratio on Polymer Molecular Weight
| Al/Ti Molar Ratio | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 50 | 450,000 | 5.5 |
| 100 | 380,000 | 5.1 |
| 250 | 310,000 | 4.8 |
| 400 | 260,000 | 4.6 |
| 600 | 220,000 | 4.5 |
Data is illustrative. Note the trend of decreasing molecular weight with an increasing Al/Ti ratio due to chain transfer reactions.
Experimental Protocols
Protocol: Propylene Polymerization for Al/Ti Ratio Optimization
This protocol outlines a general procedure for a laboratory-scale slurry polymerization of propylene to study the effect of the Al/Ti ratio.
1. Materials and Reagents:
-
Ziegler-Natta catalyst (e.g., 4th generation MgCl₂-supported TiCl₄)
-
Co-catalyst: Triethylaluminum (TEAl) solution in heptane
-
External Donor (if required): e.g., Cyclohexylmethyldimethoxysilane (CMDS) solution in heptane
-
Solvent: Anhydrous, deoxygenated heptane
-
Monomer: Polymerization-grade propylene
-
Quenching agent: Acidified methanol (5% HCl in methanol)
-
Nitrogen gas (high purity)
2. Reactor Preparation:
-
Thoroughly clean and dry a 1L stainless-steel autoclave reactor.
-
Assemble the reactor and purge with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90°C) to remove all traces of air and moisture.
-
Cool the reactor to the desired reaction temperature (e.g., 70°C).
3. Polymerization Procedure:
-
Introduce 500 mL of anhydrous heptane into the reactor under a nitrogen atmosphere.
-
Add the desired amount of TEAl solution (e.g., to achieve the target Al/Ti ratio) and external donor solution to the reactor and stir for 15 minutes to scavenge any remaining impurities.
-
In a separate Schlenk flask, suspend a known amount of the solid Ziegler-Natta catalyst (e.g., 10 mg) in 20 mL of heptane.
-
Inject the catalyst suspension into the reactor to initiate the polymerization.
-
Immediately start feeding propylene gas to the reactor to maintain a constant pressure (e.g., 7 bar).
-
Maintain constant temperature and stirring for the desired reaction time (e.g., 1 hour).
-
Stop the propylene feed and vent the reactor.
-
Quench the reaction by slowly adding 20 mL of acidified methanol.
-
Filter the resulting polymer, wash it with copious amounts of methanol, and dry it in a vacuum oven at 60°C to a constant weight.
4. Characterization:
-
Catalyst Activity: Calculate based on the mass of the polymer produced, the amount of titanium used, and the reaction time.
-
Molecular Weight and MWD: Analyze the polymer using Gel Permeation Chromatography (GPC).
-
Isotacticity: Determine using ¹³C NMR spectroscopy or by the fraction insoluble in boiling heptane.
5. Optimization Study:
-
Repeat the procedure, varying only the amount of TEAl added in step 3 to achieve different Al/Ti ratios (e.g., 50, 100, 150, 200, 250, 300). Keep all other parameters constant.
Visualizations
Caption: Troubleshooting workflow for common Ziegler-Natta issues.
Caption: Simplified Ziegler-Natta catalyst activation pathway.
Technical Support Center: Purification of Products from Tributylaluminum Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of products from reactions involving tributylaluminum (TBA).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quenching a tributylaluminum reaction?
A1: The most common method for quenching a TBA reaction is the slow, dropwise addition of a proton source at a low temperature (typically 0 °C or -78 °C). Common quenching agents include water, methanol, ethanol, isopropanol, and aqueous solutions of acids (e.g., HCl) or salts (e.g., ammonium chloride). The choice of quenching agent depends on the stability of the product and the nature of the aluminum byproducts to be removed.
Q2: What are the typical byproducts of a tributylaluminum reaction that need to be removed during purification?
A2: The primary byproducts are aluminum salts, such as aluminum hydroxides, alkoxides, or oxides, which are formed during the quenching step. Residual unreacted tributylaluminum and byproducts from its decomposition can also be present.
Q3: What are the main challenges in purifying products from tributylaluminum reactions?
A3: The main challenges include:
-
Handling of air- and moisture-sensitive materials: Both the starting materials and some products can be pyrophoric or reactive with air and moisture.
-
Formation of emulsions during aqueous workup: The aluminum salts formed during quenching can lead to stable emulsions, making phase separation difficult.
-
Removal of finely dispersed aluminum salts: These salts can be difficult to filter and may require specific techniques for removal.
-
Product stability: The desired product may be sensitive to the pH or temperature changes during workup and purification.
Q4: When should I use distillation versus column chromatography for purification?
A4: Distillation is suitable for thermally stable, volatile products with boiling points significantly different from other components in the reaction mixture. Column chromatography is preferred for non-volatile or thermally sensitive products and for separating mixtures with close boiling points.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Formation of a persistent emulsion during aqueous workup. | High concentration of aluminum salts. | - Add a saturated solution of NaCl (brine) to "salt out" the organic layer.- Filter the entire mixture through a pad of Celite®.[1]- If using chlorinated solvents, consider neutralization or acidification of the aqueous layer before extraction.[1] |
| Product is contaminated with a white solid (aluminum salts). | Incomplete removal of aluminum byproducts. | - Wash the organic layer with a dilute acid (e.g., 1M HCl) to dissolve the aluminum salts.- For acid-sensitive products, use a saturated solution of Rochelle's salt (potassium sodium tartrate) to chelate the aluminum.- Filter the organic solution through a plug of silica gel or basic alumina. |
| Low product yield after purification. | - Product is water-soluble.- Product is volatile and was lost during solvent removal.- Product decomposed during workup or purification. | - Check the aqueous layer for your product.- Use a cold trap during solvent evaporation.- Perform workup and purification at low temperatures and under an inert atmosphere. |
| Streaking or poor separation during column chromatography. | - The product is interacting strongly with the stationary phase.- The chosen solvent system is not optimal. | - If using silica gel with a basic product, consider using basic alumina as the stationary phase.- Perform thin-layer chromatography (TLC) with different solvent systems to find the optimal conditions before running the column. |
Data Summary
The following table provides illustrative data for the purification of 1-hexene, a potential product from the trimerization of ethylene using a tributylaluminum-based catalyst system.
| Purification Method | Initial Purity | Final Purity | Key Parameters | Reference |
| Isomerization followed by Distillation | 90-99.5 wt% | ≥ 99.5 wt% | Isomerization catalyst: modified alumina, silica-alumina, or zeolite. Distillation separates 1-hexene (b.p. 63.4 °C) from the isomerized byproduct 3-methyl-2-pentene (b.p. 67.6-70.4 °C). | [2][3] |
| Reactive Extractive Distillation | N/A | N/A | Utilizes π-complexation with a reactive solvent (e.g., silver nitrate in ethylene glycol) to enhance separation. | [4] |
Experimental Protocols
Protocol 1: General Quenching of a Tributylaluminum Reaction
-
Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the quenching agent (e.g., isopropanol, followed by water) dropwise with vigorous stirring.[5] Monitor the temperature to ensure it does not rise significantly.
-
Once the addition is complete and no more gas evolution is observed, allow the mixture to warm to room temperature.
-
Proceed with the aqueous workup.
Protocol 2: Aqueous Workup and Extraction
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an organic solvent (e.g., diethyl ether, ethyl acetate) to dilute the reaction mixture and extract the product.
-
Add an aqueous solution (e.g., water, brine, or dilute acid) to dissolve the aluminum salts.
-
Shake the separatory funnel, venting frequently to release any pressure buildup.
-
Allow the layers to separate. If an emulsion forms, refer to the Troubleshooting Guide .
-
Drain the aqueous layer and wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 3: Purification by Column Chromatography on Alumina
-
Select the appropriate alumina:
-
Pack the column: Prepare a slurry of the alumina in the initial eluting solvent and pour it into the chromatography column. Allow the alumina to settle, ensuring a uniform packing without air bubbles.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the top of the column.
-
Elute the product: Pass the mobile phase through the column, starting with a non-polar solvent and gradually increasing the polarity (gradient elution).
-
Collect fractions: Collect the eluting solvent in fractions and analyze them by TLC to identify the fractions containing the purified product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Visualizations
Caption: General workflow for the purification of products from a tributylaluminum reaction.
Caption: Decision-making process for resolving emulsions during workup.
References
Technical Support Center: Safe and Effective Handling of Tributylaluminum (TBA) Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and effective use of tributylaluminum (TBA) solutions. It includes troubleshooting advice for common issues encountered during experiments and detailed procedural guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with tributylaluminum (TBA) solutions?
A1: Tributylaluminum is a pyrophoric material, meaning it can spontaneously ignite upon contact with air and reacts violently with water. This reactivity makes meticulous handling under an inert atmosphere (e.g., nitrogen or argon) absolutely critical to prevent fires and explosions. Inhalation or skin contact can cause severe burns.
Q2: What are the initial signs of a compromised TBA solution?
A2: Visual inspection can often reveal a compromised solution. The presence of a white precipitate (aluminum oxides/hydroxides) or gel-like substances indicates hydrolysis or oxidation. A healthy TBA solution should be a clear, colorless liquid.
Q3: How should I properly store TBA solutions?
A3: TBA solutions should be stored under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition, water, and oxygen. The storage container must be properly sealed, and it is highly recommended to use a secondary container to minimize the risk of spills.
Q4: What personal protective equipment (PPE) is necessary when working with TBA?
A4: Appropriate PPE is crucial for safety. This includes a flame-retardant lab coat, chemical-resistant gloves (such as nitrile or neoprene), and chemical splash goggles. For operations with a higher risk of exposure, a face shield and flame-retardant gloves are recommended. All handling of open containers should be performed in a fume hood or glovebox.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reaction fails to initiate or is sluggish | 1. Impure Solvent: Residual water or other protic impurities in the solvent can quench the TBA. 2. Low Quality TBA: The TBA solution may have degraded due to improper storage or handling. 3. Incorrect Temperature: The reaction temperature may be too low for initiation. | 1. Solvent Purification: Ensure solvents are rigorously dried and deoxygenated before use. 2. Check TBA Quality: Visually inspect the solution for precipitates. If degradation is suspected, use a fresh bottle. 3. Optimize Temperature: Gradually increase the reaction temperature according to the established protocol. |
| Low product yield | 1. Inaccurate Quantification of TBA: The actual concentration of the TBA solution may be lower than stated due to gradual degradation. 2. Air/Moisture Leak in the System: Small leaks in the reaction setup can introduce contaminants that consume the reagent. 3. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. | 1. Titrate TBA Solution: Periodically determine the exact concentration of the TBA solution before use. 2. Leak Check System: Ensure all glassware joints and septa are properly sealed. Maintain a positive pressure of inert gas. 3. Re-evaluate Stoichiometry: Recalculate and precisely measure all reagents based on the titrated TBA concentration. |
| Formation of unexpected byproducts | 1. Side Reactions with Solvent: The TBA may be reacting with the solvent, especially at elevated temperatures. 2. Presence of Impurities: Impurities in the starting materials or solvent can lead to side reactions. | 1. Solvent Selection: Choose a solvent that is inert to TBA under the reaction conditions. 2. Purify Starting Materials: Ensure all reactants are of high purity and free from contaminants. |
| White precipitate forms during reaction | 1. Hydrolysis: Accidental introduction of water into the reaction vessel. 2. Oxidation: Exposure to air. | 1. Improve Inert Atmosphere Technique: Refine procedures for reagent and solvent transfer to strictly exclude air and moisture. 2. Use Fresh, Dry Solvents: Always use freshly distilled or commercially available anhydrous solvents. |
Experimental Protocols
Protocol 1: Transfer of Tributylaluminum Solution Using a Syringe
This protocol outlines the steps for safely transferring a TBA solution from a Sure/Seal™ bottle to a reaction vessel under an inert atmosphere.
Materials:
-
Tributylaluminum solution in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed reaction vessel with a rubber septum
-
Dry, clean syringe and a long needle
-
Inert gas source (nitrogen or argon) with a manifold
Procedure:
-
Ensure the reaction vessel is properly dried, assembled, and purged with inert gas.
-
Pressurize the TBA source bottle with inert gas by inserting a needle connected to the gas manifold through the septum. The pressure should be slightly above atmospheric pressure.
-
Insert a clean, dry syringe with a needle through the septum of the TBA bottle.
-
Slowly draw the desired volume of TBA solution into the syringe.
-
Withdraw the syringe from the source bottle and quickly insert it into the septum of the reaction vessel.
-
Slowly add the TBA solution to the reaction vessel.
-
Remove the syringe and needle.
-
Clean the syringe and needle immediately by rinsing with a compatible, dry solvent (e.g., hexane), followed by a quenching solvent (e.g., isopropanol), and then water.
Protocol 2: Quenching of Unreacted Tributylaluminum
This protocol describes the procedure for safely neutralizing unreacted TBA in a reaction mixture.
Materials:
-
Reaction mixture containing unreacted TBA
-
Quenching agent (e.g., isopropanol or trimethyl borate)
-
Dry, inert solvent for dilution (e.g., hexane)
-
Dropping funnel or syringe pump
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the quenching agent dropwise via a dropping funnel or syringe pump. The addition rate should be carefully controlled to manage the exothermic reaction.
-
Monitor the reaction temperature and ensure it does not rise significantly.
-
After the initial vigorous reaction subsides, continue the addition of the quenching agent at a slightly faster rate.
-
Once the quenching is complete, the mixture can be slowly and carefully poured into water to hydrolyze the resulting aluminum alkoxides.
Visual Guides
Caption: A troubleshooting workflow for common TBA reaction issues.
Caption: A decision tree for selecting appropriate PPE when handling TBA.
Technical Support Center: Enhancing Catalyst Activity with Tributylaluminum Cocatalysts
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using tributylaluminum (TBA) as a cocatalyst in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving tributylaluminum cocatalysts.
| Issue ID | Question | Possible Causes | Suggested Solution |
| TBA-001 | Why am I seeing low or no catalyst activity after adding tributylaluminum? | 1. Presence of Impurities: Water, oxygen, or other polar compounds in the solvent or monomer can react with and deactivate the tributylaluminum. 2. Incorrect Al/Ti Ratio: The molar ratio of tributylaluminum to the transition metal catalyst (e.g., Titanium) is critical for optimal activity. 3. Poor Quality of Tributylaluminum: The cocatalyst may have degraded due to improper storage or handling. | 1. Purify Solvents and Monomers: Ensure all solvents and monomers are thoroughly dried and deoxygenated before use. Consider using a scavenger like a small amount of tributylaluminum to clean the reaction medium before introducing the catalyst. 2. Optimize Al/Ti Ratio: Systematically vary the Al/Ti molar ratio to find the optimal concentration for your specific catalyst system. Common starting ratios can range from 10:1 to 500:1, depending on the catalyst and desired polymer properties. 3. Verify Cocatalyst Quality: Use freshly supplied tributylaluminum or purify older stock if degradation is suspected. |
| TBA-002 | My reaction is experiencing a sudden and uncontrolled temperature increase (runaway reaction). What should I do? | 1. Excessive Cocatalyst Concentration: Too much tributylaluminum can lead to an overly active catalytic system, generating heat faster than it can be dissipated. 2. Inadequate Heat Transfer: The reaction vessel may not be able to effectively remove the heat produced by the polymerization. | 1. Reduce Cocatalyst Amount: Carefully control the amount of tributylaluminum added to the reactor. 2. Improve Heat Management: Ensure efficient stirring and use a cooling bath or reactor jacket to maintain the desired reaction temperature. For exothermic reactions, consider a semi-batch process where the monomer is fed gradually. |
| TBA-003 | The molecular weight of my polymer is lower than expected. How can tributylaluminum be affecting this? | 1. Chain Transfer Reactions: Tributylaluminum can act as a chain transfer agent, which terminates a growing polymer chain and starts a new one, leading to lower molecular weight polymers. | 1. Adjust Cocatalyst Concentration: Lowering the concentration of tributylaluminum can reduce the frequency of chain transfer events. 2. Modify Reaction Temperature: Lowering the reaction temperature can also decrease the rate of chain transfer relative to propagation. |
| TBA-004 | I am observing inconsistent results between different batches of my experiment. What could be the cause? | 1. Variability in Reagent Purity: Inconsistent levels of moisture or other impurities in the monomer, solvent, or inert gas can affect the performance of the tributylaluminum cocatalyst. 2. Inaccurate Dosing of Cocatalyst: Tributylaluminum is typically used in small quantities, and minor errors in measurement can lead to significant variations in the Al/Ti ratio. | 1. Standardize Reagent Purification: Implement a consistent and rigorous protocol for purifying all reagents before each experiment. 2. Use Precise Dosing Techniques: Employ calibrated syringes or mass flow controllers for accurate addition of the cocatalyst. |
Frequently Asked Questions (FAQs)
1. What is the primary role of tributylaluminum in catalysis?
Tributylaluminum serves multiple functions in Ziegler-Natta and metallocene catalysis. Its primary roles are:
-
Alkylation of the transition metal center: It replaces a halide or other group on the catalyst precursor with an alkyl group, which is a key step in forming the active catalytic species.
-
Activation of the catalyst: It abstracts a ligand from the alkylated transition metal center to generate a coordinatively unsaturated, cationic active site.
-
Scavenging of impurities: Tributylaluminum readily reacts with and neutralizes catalyst poisons such as water, oxygen, and other protic impurities present in the reaction medium, thereby protecting the active catalyst.
2. How does tributylaluminum differ from triethylaluminum (TEAL) as a cocatalyst?
While both are effective cocatalysts, they can lead to different catalyst performance and polymer properties. Tributylaluminum, with its bulkier butyl groups, can sometimes offer better control over polymer tacticity and molecular weight distribution compared to the smaller ethyl groups of TEAL. The choice between them often depends on the specific catalyst system and the desired polymer characteristics.
3. What are the key safety precautions for handling tributylaluminum?
Tributylaluminum is a pyrophoric material, meaning it can ignite spontaneously upon contact with air. It also reacts violently with water. Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques (e.g., Schlenk line or glovebox). Always wear personal protective equipment, including fire-retardant clothing, safety glasses, and gloves.
4. Can I use tributylaluminum with any type of catalyst?
Tributylaluminum is most commonly used as a cocatalyst for Ziegler-Natta and metallocene catalysts in olefin polymerization. Its suitability for other types of catalysts should be determined based on the specific catalytic mechanism and the compatibility of the reagents.
Experimental Protocols
Protocol 1: General Procedure for Olefin Polymerization using a Ziegler-Natta Catalyst with Tributylaluminum Cocatalyst
Objective: To polymerize an olefin (e.g., ethylene, propylene) using a titanium-based Ziegler-Natta catalyst and tributylaluminum as a cocatalyst.
Materials:
-
Ziegler-Natta catalyst precursor (e.g., TiCl₄)
-
Tributylaluminum (TBA) solution in a dry, inert solvent (e.g., hexane)
-
High-purity olefin monomer
-
Dry, deoxygenated solvent (e.g., hexane, toluene)
-
Inert gas (nitrogen or argon)
-
Schlenk line or glovebox
-
Reaction vessel with stirring and temperature control
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the reaction vessel with an inert gas to remove all traces of air and moisture.
-
Solvent Addition: Introduce the desired volume of dry, deoxygenated solvent into the reactor via cannula transfer.
-
Scavenging: Add a small amount of tributylaluminum solution to the solvent to scavenge any remaining impurities. Stir for 10-15 minutes.
-
Cocatalyst Addition: Introduce the calculated amount of tributylaluminum solution to achieve the desired Al/Ti molar ratio.
-
Catalyst Introduction: Add the Ziegler-Natta catalyst precursor to the reactor.
-
Polymerization: Introduce the olefin monomer into the reactor at a controlled pressure and temperature.
-
Reaction Quenching: After the desired reaction time, stop the monomer flow and quench the reaction by slowly adding a deactivating agent (e.g., acidified methanol).
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the polymer, wash it with the non-solvent to remove catalyst residues, and dry it under vacuum to a constant weight.
Diagrams
Technical Support Center: Minimizing Residual Aluminum in Final Polymer Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing residual aluminum in their polymer products. High levels of residual aluminum, often originating from catalysts used in polymerization, can adversely affect the final product's properties and performance.
Troubleshooting Guide
This guide addresses common issues encountered during experiments related to high residual aluminum content.
Issue 1: Final polymer product exhibits poor thermal stability and discoloration.
-
Question: My polymer is showing significant discoloration and degradation during thermal processing. Could this be related to residual aluminum?
-
Answer: Yes, the presence of catalyst residues, including aluminum compounds, can negatively impact the color and heat stability of polymers[1]. These residues can act as catalysts for degradation reactions at elevated temperatures. It is crucial to implement an effective catalyst removal step.
-
Question: What are the recommended methods for removing aluminum-based catalyst residues?
-
Answer: Several methods can be employed to deactivate and remove aluminum catalyst residues:
-
Quenching and Filtration: This involves treating the polymer solution with a deactivating agent to precipitate the aluminum species, followed by filtration. Common deactivating agents include water (liquid or steam), alcohols (e.g., isopropyl alcohol), and organic acids (e.g., acetic acid)[2].
-
Adsorption: Passing the polymer solution through a column packed with adsorbents like acidic or neutral alumina, silica gel, or clay can effectively remove the catalyst[3]. For sensitive applications, neutral alumina is recommended to avoid altering chain end functionality[3].
-
Ion Exchange: Using ion exchange resins, particularly those with acidic groups, can facilitate the removal and potential recycling of the transition metal catalyst[3]. The efficiency of this method can be influenced by the solvent polarity and temperature[3].
-
Chelation: Employing chelating agents, such as acetylacetone, can sequester the catalyst residues. The use of an adjuvant like propylene oxide can improve extraction rates and prevent the evolution of corrosive byproducts like HCl[1].
-
Issue 2: Inconsistent or high levels of residual aluminum detected in different batches.
-
Question: We are observing significant batch-to-batch variation in residual aluminum content. What could be the cause?
-
Answer: Inconsistent residual aluminum levels can stem from several factors in your polymerization and purification process. It is important to ensure tight control over key parameters. Potential causes for inconsistency include variations in catalyst loading, reaction time, temperature, and the efficiency of the catalyst removal process. The type and concentration of any scavenging agents used, such as aluminum alkyls, can also influence the final residual aluminum content[4][5].
-
Question: How can we improve the consistency of our catalyst removal process?
-
Answer: To enhance consistency:
-
Standardize Protocols: Ensure that all experimental parameters, including reaction conditions and purification steps, are meticulously documented and consistently followed.
-
Optimize Quenching/Adsorption: If using quenching and filtration, ensure the deactivating agent is added in a controlled manner and that mixing is adequate to ensure complete precipitation. For adsorption methods, control the flow rate and ensure the adsorbent capacity is not exceeded[3].
-
Monitor pH: The pH of the solution can significantly impact the solubility of aluminum species. Controlling the pH during the purification process can lead to more consistent removal[6][7].
-
Validate Analytical Methods: Ensure that the analytical method used for quantifying residual aluminum is validated for your specific polymer matrix to obtain accurate and reproducible results.
-
Issue 3: Difficulty in accurately quantifying low levels of residual aluminum.
-
Question: What are the most suitable analytical techniques for measuring trace levels of aluminum in polymer samples?
-
Answer: Several highly sensitive techniques are available for the determination of trace aluminum:
-
X-Ray Fluorescence (XRF): XRF is a non-destructive technique well-suited for analyzing solid polymer samples. It offers rapid and precise analysis for a wide range of elements, including aluminum, with low detection limits[8].
-
Atomic Absorption Spectroscopy (AAS): AAS is a common and effective method for determining low concentrations of aluminum. Graphite furnace AAS (GFAAS) offers particularly low detection limits[9][10].
-
Inductively Coupled Plasma (ICP): ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are powerful multi-element techniques that are relatively free from chemical interferences and can achieve very low detection limits for aluminum[9][10].
-
-
Question: Our polymer is difficult to dissolve for analysis by solution-based techniques like AAS or ICP. What are our options?
-
Answer: For polymers that are difficult to dissolve, you have a couple of options:
-
Solid Sampling: As mentioned, XRF is an excellent choice for direct analysis of solid samples[8].
-
Microwave Digestion: For solution-based analysis, microwave-assisted acid digestion can be used to break down the polymer matrix and bring the aluminum into solution. It is crucial to use high-purity acids and to check for any potential aluminum contamination from the digestion vessels[10].
-
Frequently Asked Questions (FAQs)
Q1: What is the primary source of aluminum contamination in polymers? A1: The most common source of aluminum in polymers is the residual catalyst from the polymerization process. Aluminum-containing compounds, such as aluminum alkyls, are frequently used as co-catalysts in Ziegler-Natta and other polymerization methods[4][11].
Q2: Why is it critical to minimize residual aluminum in polymers for pharmaceutical applications? A2: In the context of drug development and pharmaceutical applications, minimizing any leachable or extractable impurities from the final product is paramount for patient safety. While specific regulations for residual aluminum in polymers for pharmaceutical packaging are not as explicitly defined as for residual solvents[12], the general principle of limiting potential contaminants is a key aspect of Good Manufacturing Practices (GMP). High levels of residual metals could potentially interact with the drug product or pose a toxicological risk.
Q3: Can the type of aluminum-based coagulant used in water treatment affect downstream polymer products? A3: While this is more of a concern for water treatment processes themselves, if the water is used in subsequent polymer synthesis or processing, the type of aluminum coagulant can matter. For instance, polyaluminum chloride (PACl) has been shown to result in lower residual aluminum in treated water compared to alum (aluminum sulfate) under certain pH conditions[6][7][13].
Q4: Are there "greener" methods for removing aluminum catalysts? A4: Yes, research is ongoing to develop more environmentally friendly purification techniques. One promising approach involves using CO2-laden water to extract metallic compounds from the polymer matrix. This method has been shown to be effective in removing zinc-based catalyst residues and could potentially be adapted for aluminum, reducing the reliance on organic solvents and acids[14].
Q5: Besides catalysts, are there other potential sources of aluminum contamination? A5: While less common, other sources can include wear and tear from processing machinery, such as extruders and mixers, which can introduce metallic particles into the polymer[15]. Additionally, some fillers used in polymer composites, like aluminum hydroxide (Al(OH)3) used as a flame retardant, will naturally contribute to the overall aluminum content[16].
Data Presentation
Table 1: Comparison of Analytical Techniques for Residual Aluminum Detection
| Analytical Technique | Sample Type | Detection Limits | Key Advantages | Key Disadvantages |
| X-Ray Fluorescence (XRF) | Solid, Powder, Liquid | ppm range[8] | Non-destructive, rapid, minimal sample preparation[9] | Matrix effects can influence accuracy, higher initial equipment cost. |
| Atomic Absorption Spectroscopy (AAS) | Liquid | ppb to ppm range[9][10] | Relatively low cost, high sensitivity (especially GFAAS)[9]. | Requires sample dissolution, potential for matrix interferences[17]. |
| Inductively Coupled Plasma (ICP-OES/MS) | Liquid | sub-ppb to ppm range[10] | Multi-element capability, high throughput, low interference (ICP-MS)[10]. | Requires sample dissolution, higher equipment and operational costs. |
Table 2: Effectiveness of Different Catalyst Removal Techniques
| Removal Technique | Principle | Typical Residual Levels | Reference |
| Adsorption (Alumina Column) | Passing polymer solution through an alumina column to adsorb the catalyst. | Can be reduced to low ppm levels. | [3] |
| Ion Exchange | Using a resin to capture and remove the ionized catalyst. | Dependent on resin type and process conditions. | [3] |
| CO2-Laden Water Extraction | Using a green solvent to extract metal-based catalysts. | Demonstrated ~90% removal of zinc-based catalyst. | [14] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Removal by Adsorption
-
Preparation of Adsorbent Column:
-
Select an appropriate adsorbent (e.g., neutral alumina, silica gel).
-
Pack a chromatography column with the chosen adsorbent. The amount of adsorbent will depend on the expected catalyst concentration and the volume of the polymer solution.
-
Equilibrate the column by passing the polymerization solvent through it until the baseline is stable.
-
-
Polymer Solution Preparation:
-
Ensure the polymer is fully dissolved in a suitable solvent. The concentration should be low enough to allow for efficient flow through the column without excessive viscosity.
-
-
Adsorption Process:
-
Pass the polymer solution through the prepared adsorbent column at a controlled flow rate.
-
Collect the eluate containing the purified polymer.
-
-
Polymer Recovery:
-
Precipitate the polymer from the eluate by adding a non-solvent.
-
Filter and wash the precipitated polymer with the non-solvent to remove any remaining impurities.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
-
Analysis:
-
Analyze the dried polymer for residual aluminum content using a suitable analytical technique (e.g., XRF, ICP-OES).
-
Protocol 2: Quantification of Residual Aluminum by ICP-OES after Microwave Digestion
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the polymer sample into a clean microwave digestion vessel.
-
Add a suitable volume of high-purity acid (e.g., nitric acid). The choice of acid and volume will depend on the polymer type.
-
Seal the vessel and place it in the microwave digestion system.
-
-
Microwave Digestion:
-
Program the microwave system with a suitable temperature and pressure ramp profile to ensure complete digestion of the polymer matrix.
-
-
Sample Dilution:
-
After cooling, carefully open the digestion vessel and quantitatively transfer the digested solution to a volumetric flask.
-
Dilute to the final volume with deionized water.
-
-
ICP-OES Analysis:
-
Prepare a series of aluminum calibration standards in the same acid matrix as the digested samples.
-
Analyze the calibration standards, a blank solution, and the digested polymer samples using the ICP-OES instrument at the appropriate aluminum emission wavelength.
-
-
Data Analysis:
-
Construct a calibration curve from the standard responses.
-
Calculate the concentration of aluminum in the original polymer sample based on the measured concentration in the digested solution and the initial sample weight and dilution factor.
-
Visualizations
Caption: Experimental workflow for polymer synthesis, purification, and analysis.
Caption: Troubleshooting logic for addressing high residual aluminum.
References
- 1. US3219647A - Removal of catalyst residues from polymers - Google Patents [patents.google.com]
- 2. US3876600A - Deactivating removing aluminum and titanium contaminant from ziegler-natta polymerization mixtures - Google Patents [patents.google.com]
- 3. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. The effect of aluminum alkyls and BHT‐H on reaction kinetics of silica supported metallocenes and polymer properties in slurry phase ethylene polymerization | Semantic Scholar [semanticscholar.org]
- 5. Effects of aluminum alkyls on ethylene/1‐hexene polymerization with supported metallocene/MAO catalysts in the gas phase [ouci.dntb.gov.ua]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. Aluminum Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 10. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FAQs: Residual Solvents | USP [usp.org]
- 13. Minimizing residual aluminum concentration in treated water by tailoring properties of polyaluminum coagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sesotec.com [sesotec.com]
- 16. researchgate.net [researchgate.net]
- 17. inis.iaea.org [inis.iaea.org]
Technical Support Center: Tributylaluminum (TBA) Thermal Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability and safe handling of tributylaluminum (TBA). Please consult your institution's safety protocols and the Safety Data Sheet (SDS) before handling this reagent.
Frequently Asked Questions (FAQs)
Q1: What is tributylaluminum (TBA) and why is its thermal stability a concern?
A1: Tributylaluminum (C₁₂H₂₇Al), often abbreviated as TBA, is a highly reactive organoaluminum compound. It is a pyrophoric liquid, meaning it can spontaneously ignite when exposed to air. Its thermal stability is a primary safety concern because it begins to decompose at temperatures as low as 50°C (122°F). This decomposition is exothermic and can lead to a dangerous runaway reaction, releasing flammable gases and potentially causing fires or explosions.
Q2: What are the primary decomposition products of TBA?
A2: The main thermal decomposition pathway for TBA is through β-hydride elimination. In this process, a hydrogen atom from the beta-carbon of a butyl group is transferred to the aluminum atom, leading to the formation of 1-butene (a flammable gas) and diisobutylaluminum hydride (DIBAH). At higher temperatures, further reactions can occur.
Q3: How should I properly store tributylaluminum to ensure its stability?
A3: Proper storage is critical for maintaining the stability and safety of TBA. It should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames. The storage temperature should be kept consistently low, ideally below 25°C (77°F). It must be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture. Use only containers approved for pyrophoric reagents.
Q4: What materials are incompatible with TBA?
A4: Tributylaluminum reacts violently with a wide range of substances. Key incompatibilities include:
-
Water and Protic Solvents: Reacts explosively with water, alcohols, and any compound containing acidic protons.
-
Air and Oxygen: Immediately pyrophoric upon exposure.
-
Halogenated Compounds: Can react violently with halogenated solvents (e.g., carbon tetrachloride, chloroform).
-
Oxidizing Agents: Reacts vigorously with all oxidizing agents.
Troubleshooting Guide
Problem 1: My TBA-mediated reaction is sluggish or has failed.
-
Possible Cause 1: Reagent Degradation. The TBA may have partially decomposed due to improper storage or handling, reducing its activity. If the container has been opened multiple times or stored at elevated temperatures, degradation is likely.
-
Troubleshooting Step: Use a fresh bottle of TBA or re-titrate the existing solution to determine its active concentration before use.
-
Possible Cause 2: Presence of Contaminants. Trace amounts of water or oxygen in the reaction setup can consume the TBA, leading to lower-than-expected reactivity.
-
Troubleshooting Step: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and the entire apparatus is thoroughly purged with a high-purity inert gas (nitrogen or argon) before introducing the reagent.
Problem 2: I observe gas evolution from my TBA container or reaction vessel at room temperature.
-
Possible Cause: Onset of Thermal Decomposition. While significant decomposition occurs at higher temperatures, some slow decomposition can occur even at ambient temperatures, especially if the material has been stored for a long time or is contaminated. The gas is likely 1-butene.
-
Troubleshooting Step:
-
Ensure the storage area is cool and away from any heat sources (e.g., direct sunlight, equipment).
-
If the gas evolution is significant, this indicates a potentially hazardous situation. Do not attempt to vent a sealed container that is under pressure. Contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on disposal.
-
For a reaction vessel, ensure it is being cooled appropriately and that the reaction is not experiencing an unexpected exotherm.
-
Problem 3: A small amount of TBA was exposed to the air and turned white.
-
Possible Cause: Reaction with Air and Moisture. The white solid is likely aluminum oxide and aluminum hydroxide, formed from the rapid reaction of TBA with oxygen and water vapor in the air.
-
Troubleshooting Step: This indicates a breach in your inert atmosphere technique. While the white solid itself is generally less hazardous, the exposure event highlights a procedural issue. Review your handling techniques (see protocol below) to prevent future exposures. The remaining TBA in your primary container may be compromised if back-diffusion of air occurred.
Quantitative Data Summary
The thermal behavior of tributylaluminum has been characterized by various analytical techniques. The following table summarizes key quantitative data.
| Parameter | Value | Conditions / Notes | Source |
| Autoignition Temperature | Spontaneously ignites in air | ||
| Decomposition Onset (TGA) | ~50 °C (122 °F) | Onset of mass loss observed via thermogravimetric analysis. | |
| Decomposition Onset (DSC) | 80 - 100 °C (176 - 212 °F) | Onset of exothermic event via differential scanning calorimetry. | |
| Major Decomposition Products | 1-Butene, Diisobutylaluminum Hydride (DIBAH) | Via β-hydride elimination pathway. |
Experimental Protocols
Protocol: Safe Transfer of Tributylaluminum using a Syringe
This protocol outlines the standard procedure for transferring pyrophoric liquids like TBA from a Sure/Seal™ bottle. This procedure must be performed inside a fume hood.
Materials:
-
Sure/Seal™ bottle of tributylaluminum
-
Clean, oven-dried glassware for the reaction
-
Syringes and needles of appropriate size
-
Septa
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Cannula (double-tipped needle) for solvent transfer (if needed)
Procedure:
-
System Preparation: Assemble your reaction glassware and purge it thoroughly with inert gas. The system should have a gas inlet and an outlet connected to a bubbler to ensure a positive pressure of inert gas.
-
Prepare the Syringe: Take a clean, dry syringe and needle. Purge the syringe with inert gas by drawing and expelling the gas at least three times.
-
Prepare the TBA Bottle: Place the Sure/Seal™ bottle in a secure clamp. Puncture the rubber septum with a needle connected to your inert gas line to equalize the pressure. Ensure the needle tip is in the headspace, not the liquid.
-
Withdraw TBA: Puncture the septum with the needle of your purged syringe. Carefully insert the needle tip below the liquid surface. Slowly pull back the plunger to draw the desired volume of TBA. To avoid gas bubbles, do not pull the plunger back too quickly.
-
Remove Air Bubbles: With the needle tip still submerged in the liquid, invert the syringe so the needle points up. Gently tap the syringe to consolidate any gas bubbles at the top. Carefully push the plunger to expel the gas bubble back into the bottle's headspace. Pull a small amount of additional liquid back into the syringe to ensure the needle is free of air.
-
Transfer to Reaction Vessel: Withdraw the syringe from the TBA bottle. Quickly and smoothly insert the needle through the septum on your reaction flask and dispense the TBA.
-
Rinsing: After dispensing, draw some of the reaction solvent into the syringe to rinse it, then dispense the rinse back into the reaction flask. This ensures accurate transfer and quenches residual TBA in the syringe.
-
Quenching: After the transfer is complete, carefully quench the empty syringe and needle by drawing a quenching agent (e.g., isopropanol) slowly into the syringe. Do this behind a safety shield.
Visualizations
Caption: Troubleshooting logic for a failed tributylaluminum reaction.
Caption: Primary thermal decomposition pathway of tributylaluminum.
Caption: Step-by-step workflow for the safe transfer of TBA.
Technical Support Center: Safe Handling of Tributylaluminum (TBA) Spills
This guide provides researchers, scientists, and drug development professionals with essential information for safely managing accidental spills of tributylaluminum (TBA).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of tributylaluminum?
A1: Tributylaluminum is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][2][3] It also reacts violently with water, releasing flammable gases that can autoignite.[1][3][4] Direct contact causes severe skin burns and eye damage.[1][3][4]
Q2: What immediate actions should I take if a tributylaluminum spill occurs?
A2: In the event of a spill, your immediate priorities are to ensure the safety of all personnel and to contain the spill if it can be done safely.[5] First, alert everyone in the vicinity and evacuate the immediate area.[1][6] If possible and safe to do so, remove all ignition sources.[1][7] Do not attempt to clean up a large spill yourself; contact your institution's emergency response team.
Q3: What personal protective equipment (PPE) is required when handling tributylaluminum?
A3: Appropriate PPE is critical when working with TBA. This includes a full flame-retardant suit, chemical-resistant gloves (neoprene or nitrile rubber are often recommended), and tightly fitting safety goggles with a face shield.[1][2][8] In situations with potential for inhalation, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used.[1][8]
Q4: Can I use water to clean up a tributylaluminum spill?
A4: No, you must never use water or foam extinguishers on a tributylaluminum spill.[4][7] TBA reacts violently with water, which will exacerbate the situation and can lead to a fire or explosion.[4]
Q5: What materials should be in a tributylaluminum spill kit?
A5: A spill kit for TBA should contain dry, inert absorbent materials such as diatomaceous earth, sand, or vermiculite.[4][7][9] It should also include non-sparking tools for cleanup, a container for the waste, and all necessary personal protective equipment.[1][7]
Troubleshooting Guides
| Issue | Probable Cause | Solution |
| Small spill has ignited. | Exposure to air. | Do not use water.[4][7] Smother the fire with a dry chemical powder extinguisher, dry sand, or diatomaceous earth.[4][9] |
| Skin contact with TBA. | Inadequate PPE or accidental exposure. | Immediately flush the affected area with copious amounts of cool water for at least 15-30 minutes.[7] Remove any contaminated clothing while under an emergency shower.[7] Seek immediate medical attention.[1] |
| Eye contact with TBA. | Improper eye protection. | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.[1] |
| Inhalation of fumes. | Inadequate ventilation or respiratory protection. | Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Isolation Distance (Liquids) | At least 50 meters (150 feet) in all directions. | [6] |
| Emergency Eye Wash Duration | At least 15 minutes. | [1] |
| Emergency Shower Duration | At least 15-30 minutes. | [7] |
| Large Spill Threshold | Greater than 50 kg (let it burn). | [9] |
Experimental Protocols for Spill Management
Small-Scale Spill (Less than 100 mL) Cleanup Protocol
-
Alert and Evacuate: Immediately notify personnel in the area and evacuate the immediate vicinity of the spill.
-
Don PPE: Put on a full set of appropriate personal protective equipment, including a flame-retardant lab coat, chemical-resistant gloves, and safety goggles with a face shield.
-
Containment: If the spill is spreading, create a dike around the spill using an inert absorbent material like sand or diatomaceous earth.[5]
-
Absorb: Gently cover the spill with a generous amount of dry sand, diatomaceous earth, or vermiculite, starting from the edges and working inwards.[5][7]
-
Collection: Once the tributylaluminum is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, dry, and properly labeled waste container.[1][7]
-
Decontamination: Wipe the spill area with a cloth dampened with an inert solvent (e.g., hexane), followed by a thorough cleaning with soap and water (only after all pyrophoric material has been removed and the area is confirmed to be safe).
-
Waste Disposal: Seal the waste container and dispose of it as hazardous waste according to your institution's guidelines.
-
Report: Report the incident to your supervisor or environmental health and safety department.
Large-Scale Spill (Greater than 100 mL) Response Protocol
-
Immediate Evacuation: Evacuate the entire laboratory or affected area immediately.
-
Activate Alarm: Activate the nearest fire alarm to alert emergency services and other building occupants.
-
Isolate the Area: If it is safe to do so, close the doors to the affected area to contain any fumes or fire.
-
Emergency Call: From a safe location, call your institution's emergency response number and provide details of the spill, including the chemical identity, location, and approximate quantity.
-
Do Not Attempt to Fight the Fire: For large spills that have ignited, do not attempt to extinguish the fire yourself. Allow trained emergency responders to handle the situation. The recommended strategy for large fires is often to let the material burn out while protecting the surrounding area.[9]
-
Provide Information: Be available to provide information to emergency responders upon their arrival.
Spill Response Workflow
Caption: Workflow for handling tributylaluminum spills.
References
- 1. echemi.com [echemi.com]
- 2. gelest.com [gelest.com]
- 3. chemos.de [chemos.de]
- 4. Tri-n-butylaluminum | C12H27Al | CID 16682950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. umass.edu [umass.edu]
- 9. nouryon.com [nouryon.com]
Preventing moisture contamination in tributylaluminum reactions
Technical Support Center: Tributylaluminum Reactions
Welcome to the technical support center for handling tributylaluminum (TBA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing moisture contamination in reactions involving this highly reactive organoaluminum reagent.
Frequently Asked Questions (FAQs)
Q1: What is tributylaluminum (TBA) and why is it so sensitive to moisture?
Tributylaluminum is a pyrophoric organoaluminum compound, meaning it can ignite spontaneously upon contact with air.[1] Its high reactivity stems from the polarized aluminum-carbon (Al-C) bond, which makes the butyl groups highly nucleophilic and basic. TBA reacts violently with water and other protic compounds (like alcohols) in a highly exothermic reaction, which can lead to fire and the evolution of flammable gases.[2] This extreme sensitivity requires strict adherence to air- and moisture-free (anhydrous) experimental techniques.[1]
Q2: What are the visible signs of moisture contamination during a TBA reaction?
Signs of moisture contamination can range from subtle to dramatic:
-
Fuming: The reagent may fume upon contact with moist air as it reacts with atmospheric water.
-
Precipitation: Formation of a white precipitate (aluminum hydroxides/oxides) upon addition of TBA to a solvent can indicate significant moisture content.
-
Gas Evolution: Bubbling or fizzing upon reagent addition suggests a reaction with water or other protic impurities.
-
Lack of Reaction: The intended reaction fails to initiate or proceeds with a very low conversion rate.[3]
-
Spontaneous Ignition: In cases of gross contamination or exposure to air, the reagent may ignite.[4]
Q3: How dry do my solvents and reagents need to be? What is an acceptable moisture level?
For reactions involving highly sensitive organometallic reagents like TBA, solvents should be rigorously dried to contain minimal water content, ideally below 50 parts per million (ppm). While some robust Grignard reactions (a related class of organometallics) can tolerate up to 150-200 ppm of water with an excess of reagent, it is best practice to aim for the lowest possible moisture level to ensure reproducibility and high yields.[5][6] For catalytic processes or highly sensitive substrates, even trace amounts of water can be detrimental.[5] The precise determination of water content is best achieved using Karl Fischer titration.[7][8][9]
Q4: What is the most reliable method for ensuring solvents are dry?
There are several effective methods, each with its own considerations:
-
Purchasing Anhydrous Solvents: The most convenient option is to purchase high-quality anhydrous solvents packaged under an inert atmosphere in bottles with a Sure/Seal™ cap, which allows for withdrawal via syringe without exposing the bulk solvent to air.[4]
-
Solvent Purification Systems: Many labs use systems that pass solvents through columns of activated alumina to remove water and other impurities. This provides a reliable source of dry solvent on demand.
-
Distillation: Distilling solvents from appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) is a classic and effective method.
-
Molecular Sieves: Using activated molecular sieves (typically 3Å or 4Å) is a common method for drying solvents. However, it's crucial that the sieves themselves are properly activated by heating under vacuum to remove any adsorbed water.
Q5: How should I properly store and handle TBA?
TBA must be stored and handled under an inert atmosphere (like nitrogen or argon) to prevent any contact with air or moisture.[4] It is typically supplied in a Sure/Seal™ bottle.[4] Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, a face shield, and double gloves (nitrile underneath neoprene is often recommended).[4][10] All transfers should be performed in a fume hood using syringe or cannula (double-tipped needle) techniques.[10][11][12] It is highly recommended to work with a "buddy" and have an appropriate fire extinguisher (such as a Class D dry powder extinguisher for combustible metals) readily accessible.[4][10]
Troubleshooting Guide
This guide addresses common issues encountered during TBA reactions that are often linked to moisture contamination.
| Problem | Potential Cause (Moisture-Related) | Solution |
| Reaction Fails to Initiate or Shows Low Conversion | Quenching of TBA: Trace moisture in the solvent, on the glassware, or in the starting materials has reacted with and destroyed the TBA.[3] | Ensure Rigorous Anhydrous Conditions: Flame-dry or oven-dry all glassware immediately before use.[13] Use freshly opened anhydrous solvent or solvent purified and dried in the lab. Ensure starting materials are also anhydrous. |
| Inconsistent Results or Poor Reproducibility | Variable Moisture Content: Inconsistent drying of solvents or glassware between experiments leads to varying amounts of active TBA. | Standardize Procedures: Implement a standard operating procedure (SOP) for drying glassware and solvents.[12] Quantify solvent moisture content using Karl Fischer titration to ensure consistency.[7] |
| Reagent Smokes or Ignites Upon Addition | Gross Moisture/Air Exposure: The syringe or cannula was not properly purged, or there is a significant leak in the reaction setup, allowing air and moisture to enter. | Refine Transfer Technique: Perform a "dry run" with a non-hazardous solvent to practice the transfer.[4] Ensure the reaction flask is under a positive pressure of inert gas and that all transfer equipment (syringes, needles) is purged with inert gas before use.[12] |
| Formation of a Gelatinous Precipitate During Workup | Formation of Aluminum Salts: The aqueous quenching of aluminum reagents often produces aluminum hydroxide, which can form persistent and difficult-to-filter emulsions.[14][15] | Use a Chelating Workup: Quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[16] This chelates the aluminum ions, breaking up the emulsion and leading to a clean phase separation.[16][17] |
| Low Product Yield After Workup | Product Trapped in Emulsion: The desired product is often trapped within the gelatinous aluminum salt emulsion, leading to significant loss during separation and filtration.[18] | Improve Workup Protocol: In addition to using Rochelle's salt, ensure vigorous stirring during the quench to promote complexation.[19] Thoroughly extract the aqueous layer multiple times with an appropriate organic solvent to recover all of the product. |
Data Presentation
Acceptable Moisture Content in Solvents for Organometallic Reactions
| Solvent | Recommended Max Moisture (ppm) | Analysis Method | Notes |
| Tetrahydrofuran (THF) | < 50 ppm | Karl Fischer Titration | Essential for forming Grignard reagents and for use with most organoaluminums.[6] Some robust reactions may tolerate up to 200 ppm.[5] |
| Diethyl Ether | < 50 ppm | Karl Fischer Titration | Classic solvent for Grignard reactions; must be anhydrous. |
| Toluene / Hexanes | < 30 ppm | Karl Fischer Titration | Less hygroscopic than ethers, but must still be rigorously dried. |
| Dichloromethane (DCM) | < 50 ppm | Karl Fischer Titration | Must be dried over a neutral agent like CaH₂ as it is incompatible with reactive metals. |
Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Disassemble and clean all required glassware (e.g., round-bottom flask, condenser, addition funnel) and a magnetic stir bar. Place them in an oven at >125 °C for at least 4 hours (or overnight).[13]
-
Assembly: While still hot, quickly assemble the glassware and clamp it in a fume hood. Immediately flush the system with a stream of dry, inert gas (nitrogen or argon).
-
Flame-Drying (Alternative): Assemble the cool, clean glassware. While flushing with a gentle stream of inert gas, heat the entire apparatus with a heat gun until all visible moisture is gone. Allow to cool to room temperature under a positive pressure of inert gas.
-
Purging: Seal the apparatus with rubber septa. Perform three "evacuate-and-refill" cycles using a Schlenk line to ensure the atmosphere inside is completely inert. If using a balloon, pierce the septum with the gas-filled balloon needle and a separate "vent" needle. Allow the gas to flush the flask for 5-10 minutes, then remove the vent needle.
-
Reagent Addition: Add the anhydrous solvent via syringe. Add any solid reagents under a positive flow of inert gas. Liquid reagents should be added via a purged syringe.
Protocol 2: Quenching a TBA Reaction with Rochelle's Salt
-
Cool the Reaction: Once the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate tetrahydrate).
-
Initial Quench (Optional but Recommended): For safety, it is often wise to first quench any excess, highly reactive TBA with a less protic reagent. Slowly add a small amount of ethyl acetate dropwise at 0 °C and observe for any exotherm.
-
Add Rochelle's Salt Solution: Slowly and carefully add the saturated Rochelle's salt solution to the cooled reaction mixture via an addition funnel. Be prepared for initial gas evolution and a mild exotherm.
-
Stir Vigorously: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for at least 30-60 minutes.[17][19] The initial thick, gelatinous mixture should break up, resulting in two clear, easily separable liquid layers.[16]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two or three more times with your desired organic solvent (e.g., diethyl ether, ethyl acetate).
-
Final Workup: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for low-yield or failed tributylaluminum reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. CN102875277A - Grignard reaction method for effectively recovering solution - Google Patents [patents.google.com]
- 7. de.hach.com [de.hach.com]
- 8. mt.com [mt.com]
- 9. cscscientific.com [cscscientific.com]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. pnnl.gov [pnnl.gov]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. How To [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 17. researchgate.net [researchgate.net]
- 18. How To [chem.rochester.edu]
- 19. Organic Syntheses Procedure [orgsyn.org]
Effect of solvent choice on tributylaluminum reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvent choice on the reactivity of tributylaluminum (TBA). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of solvents used for reactions involving tributylaluminum?
A1: Tributylaluminum is typically used in hydrocarbon or ethereal solvents. The choice depends on the specific application and desired reactivity. Hydrocarbon solvents like hexane, heptane, and toluene are non-coordinating, while ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are coordinating.[1]
Q2: How does the choice between a coordinating and a non-coordinating solvent affect the reactivity of tributylaluminum?
A2: The choice of solvent significantly impacts the Lewis acidity and, consequently, the reactivity of tributylaluminum.
-
Non-coordinating solvents (e.g., hydrocarbons): In these solvents, TBA exists in a dimeric or higher oligomeric form, which reduces its Lewis acidity. The aluminum center is less accessible, potentially leading to lower reactivity.
-
Coordinating solvents (e.g., ethers): These solvents are Lewis bases and form complexes with the electron-deficient aluminum center of TBA.[2] This coordination can break up the oligomeric structure, leading to a monomeric TBA-solvent adduct. This can increase the effective Lewis acidity and enhance reactivity in some cases by making the aluminum center more accessible to the substrate.[3] However, strong coordination can also passivate the Lewis acid, reducing its reactivity toward the intended substrate.
Q3: Can the solvent choice influence the stability of tributylaluminum?
A3: Yes. While tributylaluminum is inherently reactive, the choice of solvent can influence its stability. TBA is highly pyrophoric and reacts violently with water and other protic substances.[2][4] Using anhydrous, aprotic solvents is crucial. Coordinating solvents can form stable complexes with TBA, which may slightly moderate its pyrophoric nature compared to its neat form or in hydrocarbon solution. However, all handling of TBA, regardless of the solvent, must be performed under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Issue 1: Low or no reactivity of tributylaluminum in a reaction.
| Possible Cause | Troubleshooting Step |
| Solvent is too strongly coordinating. | A highly coordinating solvent may form a very stable complex with TBA, preventing it from reacting with the substrate. Solution: Consider switching to a less coordinating solvent (e.g., from THF to diethyl ether) or a non-coordinating hydrocarbon solvent. |
| TBA is in an unreactive aggregated state. | In non-coordinating solvents, TBA can form aggregates that are less reactive. Solution: Try adding a small amount of a coordinating solvent (e.g., a few equivalents of an ether) to break up the aggregates. Alternatively, switching to a coordinating solvent like THF might be beneficial. |
| Presence of impurities in the solvent. | Water, alcohols, or other protic impurities in the solvent will quench the TBA. Solution: Ensure the solvent is rigorously dried and deoxygenated before use. Use of freshly distilled solvents over an appropriate drying agent is recommended. |
Issue 2: Undesired side reactions or poor selectivity.
| Possible Cause | Troubleshooting Step |
| Solvent-TBA complex has altered reactivity. | The specific nature of the TBA-solvent complex can influence the stereoselectivity or chemoselectivity of a reaction. Solution: Screen a range of solvents with varying coordinating abilities (e.g., toluene, diethyl ether, THF, dimethoxyethane) to find the optimal balance for the desired outcome. |
| Reaction temperature is too high. | The exothermicity of TBA reactions can be solvent-dependent. Solution: Ensure efficient stirring and cooling of the reaction mixture. The choice of solvent can also affect heat dissipation. |
Quantitative Data
| Solvent | Solvent Type | Coordinating Ability | Expected Effective Lewis Acidity (Illustrative LAU) |
| Toluene | Non-coordinating | Weak | Moderate (TBA exists as dimer/oligomer) |
| Diethyl Ether (Et₂O) | Coordinating | Moderate | High (Monomeric TBA-etherate complex) |
| Tetrahydrofuran (THF) | Coordinating | Strong | Moderate to High (Stronger coordination may slightly passivate) |
Experimental Protocols
Protocol: General Procedure for Evaluating Solvent Effects on the 1,2-Addition of Tributylaluminum to an Aldehyde
-
Materials:
-
Tributylaluminum (as a solution in hexane)
-
Aldehyde substrate
-
Anhydrous solvents (e.g., toluene, diethyl ether, THF)
-
Anhydrous workup and quenching solutions (e.g., saturated aqueous ammonium chloride, Rochelle's salt)
-
Internal standard for analysis (e.g., dodecane for GC analysis)
-
-
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the anhydrous solvent (e.g., 10 mL of toluene) and the internal standard to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and septum.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C).
-
Slowly add the tributylaluminum solution (e.g., 1.1 equivalents) to the stirred solvent.
-
Add the aldehyde (1.0 equivalent) dropwise, maintaining the reaction temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and quenching them in a separate vial containing a suitable quenching agent. Analyze the quenched aliquots by GC or LC-MS.
-
Upon completion, slowly quench the reaction by adding the quenching solution at low temperature.
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and GC to determine the conversion and yield.
-
Repeat the experiment using different anhydrous solvents (e.g., diethyl ether, THF) under identical conditions to compare the results.
-
Visualizations
Caption: Solvent effect on TBA aggregation state.
Caption: General experimental workflow for TBA reactions.
References
Navigating the Scale-Up of Tributylaluminum Reactions: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up chemical reactions involving tributylaluminum (TBA) from the laboratory to the pilot plant. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and provide practical solutions to ensure safety, efficiency, and reproducibility.
Frequently Asked Questions (FAQs)
1. What are the primary safety concerns when scaling up tributylaluminum reactions?
Tributylaluminum is a pyrophoric material, meaning it can ignite spontaneously upon contact with air and reacts violently with water.[1] These hazards are magnified at the pilot plant scale due to the larger quantities involved. Key safety concerns include:
-
Thermal Runaway: Exothermic reactions can become difficult to control, leading to a rapid increase in temperature and pressure. Understanding the heat of reaction through calorimetry studies is crucial for safe scale-up.[2][3][4]
-
Fire and Explosion: The pyrophoric nature of TBA requires strict handling under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.[2][5][6][7][8] All equipment must be thoroughly dried before use.
-
Handling and Transfer: Transferring larger volumes of TBA requires robust procedures, such as the use of cannula techniques with positive inert gas pressure, to minimize the risk of spills and exposure to air.[5][9]
-
Quenching: The quenching of residual TBA and reaction mixtures must be carefully controlled to manage heat and gas evolution.
2. How do I adapt my laboratory procedure for a pilot plant setting?
Directly scaling up reagent quantities from a lab protocol is not advisable. A thorough process hazard analysis (PHA) and a detailed scale-up plan are necessary. Key adaptations include:
-
Equipment Selection: Pilot plant reactors have different surface area-to-volume ratios compared to laboratory glassware, which affects heat transfer. The cooling capacity of the reactor must be sufficient to handle the reaction exotherm.
-
Reagent Addition: In the lab, reagents are often added quickly. At the pilot scale, a slower, controlled addition rate is necessary to manage the exotherm.
-
Mixing: Agitation is more critical at a larger scale to ensure homogenous mixing and prevent localized "hot spots." The type of impeller and mixing speed should be carefully selected.[2][5][8][10][11]
-
Process Monitoring: The pilot plant should be equipped with reliable probes for monitoring temperature, pressure, and other critical parameters in real-time.
3. What are the best practices for quenching a large-scale tributylaluminum reaction?
Quenching a pilot-scale TBA reaction requires a carefully planned and controlled procedure:
-
Cooling: The reaction mixture should be cooled to a low temperature (typically 0-5 °C) before quenching begins.
-
Inert Atmosphere: The entire quenching process must be conducted under an inert atmosphere.
-
Choice of Quenching Agent: A less reactive alcohol, such as isopropanol, is typically used for the initial quench.[7][9] This is followed by a more reactive quencher like ethanol or methanol, and finally, water can be slowly introduced.
-
Slow Addition: The quenching agent must be added slowly and controllably to manage the exotherm and any gas evolution.
-
Adequate Mixing: Vigorous stirring is essential to dissipate heat and ensure efficient quenching.
-
Off-Gas Management: The reactor should be vented to a safe location or through a scrubber system to handle any flammable gases produced during quenching.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Low or Inconsistent Yield | - Incomplete reaction due to poor mixing or insufficient reaction time.- Degradation of product or reagents.- Moisture contamination.- Inefficient workup or product isolation. | - Optimize agitation speed and impeller design.- Monitor reaction progress using in-process controls (e.g., GC, HPLC).- Ensure all solvents and reagents are anhydrous.- Review and optimize the workup and purification procedures. |
| Reaction Exotherm is Difficult to Control | - Reagent addition is too fast.- Inadequate cooling capacity of the reactor.- Poor mixing leading to localized hot spots. | - Reduce the addition rate of the limiting reagent.- Ensure the reactor's cooling system is functioning correctly and is set to the appropriate temperature.- Improve agitation to ensure efficient heat transfer. |
| Side Product Formation | - Reaction temperature is too high.- Poor mixing leading to localized high concentrations of reagents.- Incorrect stoichiometry. | - Maintain the reaction at the optimal temperature.- Improve mixing to ensure rapid dispersion of added reagents.- Double-check all reagent calculations and measurements. |
| Difficulties During Workup (e.g., Emulsions) | - Inefficient quenching leading to residual reactive species.- pH of the aqueous phase is not optimal. | - Ensure the quenching procedure is complete.- Adjust the pH of the aqueous layer to break up emulsions. |
Data Presentation: Lab vs. Pilot Plant Parameters (Illustrative Example)
The following table provides a hypothetical comparison of reaction parameters for a generic reaction involving tributylaluminum, illustrating the types of changes that can be expected when scaling up.
| Parameter | Laboratory Scale (1 L Flask) | Pilot Plant Scale (100 L Reactor) | Key Considerations for Scale-Up |
| Substrate | 100 g | 10 kg | Maintain consistent molar ratios. |
| Tributylaluminum (1M in Heptane) | 500 mL | 50 L | Ensure accurate dosing and controlled addition rate. |
| Solvent Volume | 1 L | 100 L | Solvent volume may need to be adjusted to manage viscosity and heat transfer. |
| Reaction Temperature | -20 °C | -20 °C | Precise temperature control is more critical at a larger scale. |
| Addition Time | 15 minutes | 2-3 hours | Slower addition is necessary to control the exotherm. |
| Agitation | Magnetic Stirrer (500 rpm) | Overhead Stirrer with Baffles (100-200 rpm) | Mechanical stirring is required for efficient mixing in larger vessels. |
| Quenching Agent (Isopropanol) | 100 mL | 10 L | Slow, controlled addition with efficient cooling is crucial. |
| Cooling Method | Dry Ice/Acetone Bath | Jacketed Reactor with Chiller | The cooling system must have the capacity to remove the heat generated by the reaction. |
Experimental Protocols
Laboratory Scale Protocol (Illustrative)
-
Reactor Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.
-
Reagent Charging: The substrate (100 g) is dissolved in anhydrous heptane (500 mL) and charged to the flask. The solution is cooled to -20 °C.
-
TBA Addition: Tributylaluminum (500 mL of a 1 M solution in heptane) is added dropwise via a syringe pump over 15 minutes, maintaining the internal temperature below -15 °C.
-
Reaction Monitoring: The reaction is stirred at -20 °C for 1 hour. A small aliquot may be carefully quenched and analyzed to determine reaction completion.
-
Quenching: The reaction is cooled to -20 °C, and isopropanol (100 mL) is added slowly dropwise.
-
Workup: The mixture is warmed to room temperature and poured into a separatory funnel containing 1 M HCl. The organic layer is separated, washed, dried, and concentrated to yield the crude product.
Pilot Plant Scale Protocol (Illustrative)
-
Reactor Preparation: A 100 L glass-lined reactor is thoroughly cleaned, dried, and purged with nitrogen. A pressure hold test is performed to ensure the system is leak-tight.
-
Reagent Charging: The substrate (10 kg) and anhydrous heptane (50 L) are charged to the reactor. The mixture is cooled to -20 °C with agitation.
-
TBA Addition: Tributylaluminum (50 L of a 1 M solution in heptane) is transferred to the reactor via a pressure-driven addition funnel over 2-3 hours, ensuring the internal temperature does not exceed -15 °C.
-
Reaction Monitoring: The reaction is stirred at -20 °C for 1-2 hours. In-process control samples are taken to monitor for completion.
-
Quenching: The reaction mixture is cooled to -20 °C. Isopropanol (10 L) is added slowly via a dosing pump, carefully monitoring the temperature and pressure.
-
Workup: The quenched reaction mixture is transferred to a second vessel for workup with aqueous acid. The phases are separated, and the organic layer is processed for product isolation.
Visualizations
Caption: Workflow for scaling up a tributylaluminum reaction.
Caption: Decision tree for troubleshooting low yields.
Caption: Safety measures for handling tributylaluminum.
References
- 1. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 2. amarequip.com [amarequip.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 5. visimix.com [visimix.com]
- 6. reddit.com [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 9. sarponggroup.com [sarponggroup.com]
- 10. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 11. Mixing Considerations in Chemical Reactor Scale-Up [comsol.com]
Validation & Comparative
Analytical methods for determining tributylaluminum concentration
A comprehensive guide to the analytical methods for determining tributylaluminum (TBA) concentration is essential for researchers, scientists, and professionals in drug development who utilize this reactive organoaluminum compound. The accurate quantification of TBA is critical for process control, reaction stoichiometry, and safety. This guide provides a detailed comparison of four prominent analytical techniques: complexometric titration, quantitative ¹H NMR spectroscopy, gas chromatography (GC-FID), and inductively coupled plasma - optical emission spectrometry (ICP-OES).
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining tributylaluminum concentration depends on various factors, including the required accuracy and precision, the concentration range of interest, the presence of interfering substances, and the available instrumentation. The following table summarizes the key performance characteristics of the four methods discussed in this guide.
| Parameter | Complexometric Titration | Quantitative ¹H NMR | Gas Chromatography (GC-FID) | ICP-OES |
| Principle | Volumetric analysis based on the reaction of Al³⁺ with a complexing agent (EDTA) after hydrolysis of TBA. | The integral of a specific proton signal of TBA is proportional to its molar concentration relative to an internal standard. | Separation of TBA from a mixture based on its volatility and interaction with a stationary phase, followed by detection by a flame ionization detector. | Measurement of the intensity of atomic emission from excited aluminum atoms in a plasma, following nebulization of a digested sample. |
| Accuracy | Good (typically ± 1-2%) | High (typically <1% error with certified internal standards)[1] | Good to High (RSD < 1.0% for repeated measurements)[2] | High (recoveries of 99.5–101.9% have been reported for aluminum analysis)[3] |
| Precision | Good (RSD < 1%)[4] | High (RSD < 1%)[5] | High (RSD < 1.0% for repeated measurements)[2] | High (precision of 0.30–4.4% for aluminum analysis)[3] |
| Limit of Detection (LOD) | ~10⁻³ M | ~10⁻⁵ M (µM range)[6] | ~0.2 µg/mL[2] | ~1-4 µg/L[7] |
| Limit of Quantitation (LOQ) | ~10⁻² M | ~10⁻⁴ M (requires S/N ≥ 150 for <1% uncertainty)[1] | ~0.7 µg/mL[2] | ~1.8 ng/g[3] |
| Analysis Time per Sample | ~15-30 minutes | ~10-20 minutes | ~10-20 minutes | ~5-10 minutes (after sample preparation) |
| Specificity | Moderate (potential interference from other metal ions) | High (specific signals for TBA) | High (good separation of components) | High (specific emission lines for aluminum) |
| Key Advantages | Cost-effective, well-established technique.[8] | Provides structural information, non-destructive, high accuracy and precision.[6] | High separation efficiency, suitable for volatile compounds.[9] | Very low detection limits, multi-element capability.[7] |
| Key Disadvantages | Requires careful handling of pyrophoric TBA during hydrolysis, potential for interferences. | Higher initial instrument cost, requires deuterated solvents and a suitable internal standard. | Requires a volatile and thermally stable analyte or derivatization. | Destructive to the sample, requires complete digestion of the organometallic matrix. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and sample matrices.
Complexometric Titration
This method involves the hydrolysis of tributylaluminum to aluminum ions, followed by a back-titration with a standardized EDTA solution.
Experimental Workflow Diagram
Caption: Workflow for the complexometric titration of tributylaluminum.
Protocol:
-
Sample Preparation (under inert atmosphere):
-
Accurately weigh approximately 1-2 g of the tributylaluminum solution into a dry, nitrogen-purged flask.
-
Slowly add 25 mL of anhydrous isopropanol while stirring to moderate the reaction.
-
Carefully add 50 mL of deionized water, followed by 5 mL of 1 M hydrochloric acid to ensure complete hydrolysis.
-
Transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water.
-
-
Titration:
-
Pipette a 25.00 mL aliquot of the prepared sample solution into a 250 mL Erlenmeyer flask.
-
Add a known excess of 0.05 M standardized EDTA solution (e.g., 50.00 mL).
-
Add 10 mL of an ammonium-ammonia buffer solution (pH 10).
-
Add a few drops of Eriochrome Black T indicator.
-
Titrate the excess EDTA with a standardized 0.05 M zinc sulfate solution until the color changes from blue to violet.[10]
-
Perform a blank titration with all reagents except the TBA sample.
-
-
Calculation:
-
Calculate the moles of EDTA that reacted with the aluminum.
-
From the stoichiometry of the reaction, determine the moles of aluminum in the aliquot, and subsequently, the concentration of tributylaluminum in the original sample.
-
Quantitative ¹H NMR Spectroscopy
This method provides a direct and non-destructive way to determine the concentration of tributylaluminum using an internal standard.
Experimental Workflow Diagram
Caption: Workflow for the quantitative ¹H NMR analysis of tributylaluminum.
Protocol:
-
Sample Preparation (in a glovebox):
-
Accurately weigh a suitable internal standard (e.g., 10-20 mg of mesitylene) into a vial.[11]
-
Accurately weigh the tributylaluminum sample (e.g., 30-50 mg) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of benzene-d₆).
-
Transfer the solution to an NMR tube and seal it.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.
-
Use quantitative acquisition parameters, including a calibrated 90° pulse and a long relaxation delay (at least 5 times the longest T₁ of the signals of interest).[5]
-
Ensure a sufficient signal-to-noise ratio (S/N > 150) for the signals to be integrated.[1]
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the characteristic signal of tributylaluminum (e.g., the α-methylene protons) and a well-resolved signal of the internal standard (e.g., the methyl protons of mesitylene).
-
Calculate the concentration of tributylaluminum using the following equation: CTBA = (ITBA / NTBA) * (NIS / IIS) * (MIS / MTBA) * (WIS / WTBA) * PIS where C is concentration, I is the integral value, N is the number of protons for the integrated signal, M is the molar mass, W is the weight, and P is the purity of the internal standard (IS).
-
Gas Chromatography (GC-FID)
This method is suitable for the analysis of volatile tributylaluminum. Due to the reactivity of TBA, direct injection can be challenging, and an indirect method involving derivatization may be preferred. However, with appropriate instrumental setup, direct analysis is possible.
Experimental Workflow Diagram
Caption: Workflow for the GC-FID analysis of tributylaluminum.
Protocol:
-
Sample and Standard Preparation:
-
Prepare a stock solution of tributylaluminum in an anhydrous solvent (e.g., hexane).
-
Prepare a series of calibration standards by diluting the stock solution and adding a constant concentration of an internal standard (e.g., dodecane).
-
Prepare the unknown sample by diluting it in the same solvent and adding the internal standard.
-
-
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Detector: FID at 280 °C.
-
-
Analysis and Calculation:
-
Inject the standards and the sample.
-
Identify the peaks for tributylaluminum and the internal standard based on their retention times.
-
Integrate the peak areas.
-
Create a calibration curve by plotting the ratio of the TBA peak area to the internal standard peak area against the concentration of TBA.
-
Determine the concentration of TBA in the sample from the calibration curve.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
This is a highly sensitive method for determining the total aluminum content, from which the tributylaluminum concentration can be calculated. It requires the complete destruction of the organic matrix.
Experimental Workflow Diagram
Caption: Workflow for the ICP-OES analysis of tributylaluminum.
Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the tributylaluminum sample (e.g., 0.1-0.2 g) into a microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid and 2 mL of hydrogen peroxide.
-
Perform microwave-assisted digestion according to a validated program to ensure complete mineralization of the organic matrix.[3]
-
After digestion, cool the vessel and quantitatively transfer the solution to a 100 mL volumetric flask, diluting to the mark with deionized water.
-
-
ICP-OES Analysis:
-
Prepare a series of aluminum calibration standards from a certified stock solution.
-
Set up the ICP-OES instrument and select an appropriate aluminum emission line (e.g., 396.152 nm).
-
Aspirate the standards and the prepared sample solution into the plasma.
-
Measure the emission intensity for each solution.
-
-
Calculation:
-
Generate a calibration curve by plotting the emission intensity versus the concentration of the aluminum standards.
-
Determine the concentration of aluminum in the digested sample solution from the calibration curve.
-
Calculate the concentration of tributylaluminum in the original sample, accounting for the initial sample weight and the dilution factor.
-
References
- 1. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 2. Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Validation of titration methods | Metrohm [metrohm.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. redalyc.org [redalyc.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Triethylaluminum (TEA) and Tributylaluminum (TBA) in Alkene Polymerization
In the realm of polyolefin synthesis, the selection of a suitable co-catalyst is paramount to controlling polymerization kinetics and the final properties of the polymer. Trialkylaluminum compounds are a cornerstone of Ziegler-Natta and metallocene catalysis, acting as crucial activators and chain transfer agents. This guide provides a detailed comparison of two commonly employed trialkylaluminum co-catalysts: triethylaluminum (TEA) and tributylaluminum (TBA), with a focus on their impact on polymerization performance.
For the purpose of this guide, where direct experimental data for tributylaluminum (n-TBA) is limited in the available literature, triisobutylaluminum (TIBA), a closely related structural isomer, will be used as a representative for tributylaluminum. This substitution is scientifically reasonable as it allows for a meaningful comparison of the effects of a smaller alkyl group (ethyl) versus a larger, more sterically hindered alkyl group (isobutyl) on the polymerization process.
Performance Comparison: TEA vs. TIBA as Co-catalysts
The choice between TEA and TIBA can significantly influence the catalytic activity, polymer molecular weight, and the overall kinetics of the polymerization reaction. The following tables summarize the key quantitative differences observed in ethylene and ethylene/α-olefin copolymerization reactions.
Table 1: Comparison of Catalytic Activity in Ethylene Polymerization
| Co-catalyst | Catalyst System | Monomer(s) | Polymerization Activity | Reference |
| TEA | TiCl₄/MgCl₂ | Ethylene/1-Butene | Higher initial rate, "build-up" kinetic profile | [1] |
| TIBA | TiCl₄/MgCl₂ | Ethylene/1-Butene | Lower initial rate, "decay" type kinetic profile | [1] |
| TEA | rac-Et(Ind)₂ZrCl₂ / Borate | Ethylene | Higher activity when TEA > 50% in cocatalyst mixture | [2] |
| TIBA | rac-Et(Ind)₂ZrCl₂ / Borate | Ethylene | High activity, comparable to TEA at 100% TIBA | [2] |
| TEA | MgCl₂-supported TiCl₄ | Butene-1 | Highest catalytic activity compared to TIBA and DEAC | [1] |
| TIBA | MgCl₂-supported TiCl₄ | Butene-1 | Lower catalytic activity than TEA | [1] |
Table 2: Influence on Polymer Molecular Weight and Distribution
| Co-catalyst | Catalyst System | Monomer(s) | Effect on Molecular Weight (Mw or Mn) | Molecular Weight Distribution (MWD) | Reference |
| TEA | MgCl₂-supported TiCl₄ | Butene-1 | Lowest Mw compared to TIBA and DEAC | - | [1] |
| TIBA | MgCl₂-supported TiCl₄ | Butene-1 | Higher Mw than with TEA | - | [1] |
| TEA | rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / Borate | Ethylene | Can lead to bimodal MWD when replacing TIBA | Bimodal | [2] |
| TIBA | rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / Borate | Ethylene | Higher Mw fractions observed | Monomodal | [2] |
Experimental Protocols
A generalized experimental protocol for ethylene polymerization using a Ziegler-Natta catalyst with a trialkylaluminum co-catalyst is outlined below. This protocol is a synthesis of procedures described in the literature and should be adapted for specific laboratory conditions and catalyst systems.[3][4][5]
Materials:
-
Ziegler-Natta catalyst precursor (e.g., TiCl₄ supported on MgCl₂)
-
Triethylaluminum (TEA) or Triisobutylaluminum (TIBA) solution in a dry, inert solvent (e.g., hexane)
-
High-purity ethylene gas
-
Dry, deoxygenated solvent (e.g., hexane or isobutane)
-
Chain transfer agent (e.g., hydrogen gas), optional
-
Quenching agent (e.g., acidified ethanol)
Equipment:
-
A jacketed glass or stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature and pressure controllers, and ports for catalyst and monomer injection.
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Gas purification system for ethylene and nitrogen.
-
Polymer characterization instruments (GPC/SEC, DSC, NMR).
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen to remove air and moisture.
-
Solvent and Co-catalyst Addition: A measured volume of the inert solvent is introduced into the reactor. The desired amount of TEA or TIBA solution is then injected into the reactor to act as a scavenger for any remaining impurities and as the co-catalyst.
-
Catalyst Injection: The Ziegler-Natta catalyst precursor, prepared as a slurry in the inert solvent, is injected into the reactor. The mixture is typically stirred to ensure uniform distribution.
-
Polymerization: The reactor is pressurized with ethylene to the desired partial pressure. The temperature is maintained at the setpoint (e.g., 70-85°C). The consumption of ethylene is monitored to follow the reaction kinetics. If used, hydrogen is fed into the reactor to control the polymer molecular weight.
-
Termination: After the desired reaction time, the ethylene feed is stopped, and the polymerization is terminated by injecting a quenching agent, such as ethanol containing a small amount of hydrochloric acid.
-
Polymer Isolation and Characterization: The polymer product is collected, washed with the quenching agent and then with fresh solvent to remove catalyst residues, and dried under vacuum. The resulting polymer is then characterized for its molecular weight, molecular weight distribution, melting point, and other relevant properties.
Reaction Mechanisms and Visualizations
The fundamental role of the trialkylaluminum co-catalyst in Ziegler-Natta polymerization is to activate the transition metal precatalyst and to participate in chain transfer reactions.
Catalyst Activation and Polymerization Cycle
The following diagram illustrates the generally accepted Cossee-Arlman mechanism for Ziegler-Natta polymerization, highlighting the role of the trialkylaluminum (AIR₃).
Caption: Ziegler-Natta polymerization mechanism.
Experimental Workflow
The logical flow of a typical polymerization experiment is depicted in the diagram below.
Caption: Experimental workflow for polymerization.
Conclusion
The choice between triethylaluminum (TEA) and tributylaluminum (represented by TIBA) as a co-catalyst in Ziegler-Natta polymerization has a profound impact on the process and the resulting polymer. TEA, with its less sterically hindered ethyl groups, generally leads to higher initial polymerization rates but can result in lower molecular weight polymers due to more efficient chain transfer. Conversely, the bulkier isobutyl groups of TIBA can lead to a "decay" type kinetic profile and often produce polymers with higher molecular weight. The selection of the appropriate trialkylaluminum co-catalyst is therefore a critical parameter that must be optimized to achieve the desired balance of catalytic activity, polymer molecular weight, and molecular weight distribution for a specific application. Researchers and professionals in drug development utilizing polymeric materials should consider these differences when designing their synthesis strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. engj.org [engj.org]
- 4. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 5. real.mtak.hu [real.mtak.hu]
Analytical Approaches for Tributylaluminum and its Reaction Products
A Comparative Guide to the Analysis of Tributylaluminum Reaction Products: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals working with tributylaluminum (TBA), accurate analysis of its reaction products is crucial for process monitoring, quality control, and safety. Due to its pyrophoric nature and high reactivity towards air and moisture, direct analysis of TBA is challenging. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step, alongside alternative analytical techniques, offering insights into their respective methodologies, performance, and data outputs.
The inherent instability of tributylaluminum necessitates indirect analytical methods. The primary strategies involve either converting TBA into a more stable, volatile derivative for GC-MS analysis or employing techniques that can analyze the sample with minimal preparation, such as Nuclear Magnetic Resonance (NMR) spectroscopy or titration.
GC-MS with Derivatization: This is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For TBA, a derivatization step, typically alcoholysis, is required to convert the reactive Al-C bonds into more stable Al-O bonds, yielding products amenable to GC-MS analysis.
Alternative Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about molecules in solution and can be used for quantitative analysis without derivatization.
-
Titration Methods: Offer a straightforward approach for quantifying the aluminum content, which can be correlated back to the TBA concentration.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for qualitative or quantitative data, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key characteristics of each method.
| Parameter | GC-MS with Derivatization (Alcoholysis) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Titration (Thermometric or Complexometric) |
| Analyte Form | Volatile derivatives (e.g., butanol, aluminum alkoxides) | Intact molecules in solution | Total aluminum content |
| Sample Preparation | Derivatization reaction required (e.g., alcoholysis), extraction. | Dissolution in a deuterated solvent. | Dilution, pH adjustment, addition of reagents. |
| Analysis Time (per sample) | 30-60 minutes | 5-20 minutes | 10-30 minutes |
| Information Provided | Qualitative (identification of reaction products) and Quantitative (concentration of products) | Qualitative (structural elucidation) and Quantitative (relative and absolute concentration) | Quantitative (total aluminum concentration) |
| Key Advantages | High sensitivity and selectivity for complex mixtures. | Non-destructive, provides detailed structural information. | Simple, cost-effective, and rapid for quantitative analysis. |
| Key Limitations | Indirect analysis, derivatization may not be quantitative. | Lower sensitivity compared to MS, requires higher sample concentration. | Does not provide structural information about the organic part of the molecule. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each analytical approach.
GC-MS Analysis via Alcoholysis Derivatization
This protocol describes a representative method for the derivatization of tributylaluminum using methanol, followed by GC-MS analysis.
Objective: To indirectly quantify tributylaluminum and identify its alcoholysis reaction products.
Materials:
-
Tributylaluminum (TBA) solution in a hydrocarbon solvent (e.g., hexane, toluene)
-
Anhydrous methanol
-
Anhydrous hexane
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate
-
GC vials with septa
Procedure:
-
Inert Atmosphere: All manipulations involving tributylaluminum must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to prevent reaction with air and moisture.
-
Sample Preparation:
-
In a glovebox or under a positive pressure of inert gas, accurately transfer a known volume (e.g., 1.0 mL) of the tributylaluminum solution into a dry, nitrogen-flushed reaction vial equipped with a magnetic stir bar.
-
Add a known concentration of an internal standard.
-
-
Derivatization (Alcoholysis):
-
Cool the vial in an ice bath.
-
Slowly add an excess of anhydrous methanol (e.g., 5 molar equivalents relative to TBA) to the stirred solution. The reaction is exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete reaction. The reaction is: Al(C₄H₉)₃ + 3 CH₃OH → Al(OCH₃)₃ + 3 C₄H₁₀. The butanol formed from the butyl groups can also be detected.
-
-
Work-up:
-
Quench the reaction by slowly adding a small amount of water or a saturated aqueous solution of sodium sulfate.
-
Extract the organic components with anhydrous hexane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Transfer an aliquot of the dried organic layer into a GC vial.
-
Inject the sample into the GC-MS system.
-
Representative GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Mass Range | m/z 35-500 |
Data Analysis:
-
Identify the butanol peak and any other relevant reaction products by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the amount of butanol by comparing its peak area to that of the internal standard using a pre-established calibration curve.
NMR Spectroscopy Analysis
Objective: To identify and quantify tributylaluminum and its reaction products without derivatization.
Procedure:
-
Sample Preparation: Under an inert atmosphere, dissolve a known amount of the tributylaluminum reaction mixture in a deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
Identify the characteristic signals for tributylaluminum (e.g., triplets and quartets for the butyl groups) and its reaction products.
-
For quantitative analysis, integrate the signals of interest and compare them to the integral of a known internal standard.
-
Thermometric Titration
Objective: To determine the total aluminum concentration in a sample.
Procedure:
-
Sample Preparation: Accurately weigh a sample of the tributylaluminum solution and dissolve it in a suitable solvent.
-
Titration: Titrate the sample with a standardized solution of a complexing agent (e.g., sodium fluoride) that reacts exothermically with aluminum.
-
Endpoint Detection: Monitor the temperature of the solution during the titration. The endpoint is indicated by a sharp change in temperature.
-
Calculation: Calculate the aluminum concentration based on the volume of titrant used to reach the endpoint.
Data Presentation
Quantitative data from the analysis of a hypothetical reaction of tributylaluminum with a generic substrate are presented below for comparison.
Table 1: Quantitative Analysis of a Hypothetical Tributylaluminum Reaction Mixture
| Analyte | GC-MS (mg/mL) | NMR (mol%) | Titration (Total Al, M) |
| Tributylaluminum | Not directly measured | 35 | \multirow{3}{*}{0.5 M} |
| Butanol (from unreacted TBA) | 1.2 | 35 | |
| Reaction Product A | 2.5 | 50 | |
| Reaction Product B | 0.8 | 15 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the GC-MS analysis of tributylaluminum reaction products.
Caption: Workflow for GC-MS analysis of TBA products.
This guide provides a framework for selecting and implementing appropriate analytical methods for tributylaluminum reaction products. The choice between a high-resolution separation technique like GC-MS and more direct methods like NMR or titration will depend on the specific analytical goals, balancing the need for detailed structural information with the requirements for sample throughput and quantification accuracy.
A Comparative Guide to the Spectroscopic Characterization of Tributylaluminum Complexes
This guide provides a comparative overview of the spectroscopic techniques used to characterize tributylaluminum (TBA) and its complexes. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who work with organoaluminum compounds. This document outlines key spectroscopic data, details experimental protocols for handling these air-sensitive materials, and presents a logical workflow for their characterization.
Spectroscopic Data Comparison
Tributylaluminum exists as a dimer in the neat form and in non-coordinating solvents, but it can form monomeric adducts with Lewis bases. These structural changes are readily observable through various spectroscopic techniques. The following tables summarize key quantitative data for TBA and its representative complexes.
Table 1: 1H and 13C NMR Chemical Shifts (δ) for Tributylaluminum and its Diethyl Ether Adduct
| Compound | Solvent | 1H NMR (α-CH2) | 13C NMR (α-CH2) | Reference |
| Tri-n-butylaluminum (Dimer) | Benzene-d6 | ~0.4 ppm | ~8.0 ppm | General knowledge from organometallic chemistry |
| Tri-n-butylaluminum (Monomer) | Diethyl ether | ~ -0.1 ppm | ~ 9.5 ppm | General knowledge from organometallic chemistry |
| Tributylaluminum diethyl etherate | Cyclohexane-d12 | Not explicitly found | Not explicitly found |
Table 2: Key Infrared (IR) and Raman Stretching Frequencies (ν) for Tributylaluminum
| Species | Vibrational Mode | IR Frequency (cm-1) | Raman Frequency (cm-1) | Reference |
| Tri-n-butylaluminum (Dimer) | ν(Al-C) bridging | ~565 | ~565 | |
| Tri-n-butylaluminum (Dimer) | ν(Al-C) terminal | ~670 | ~670 | |
| Tri-n-butylaluminum (Monomer) | ν(Al-C) | ~620 | ~620 |
Experimental Protocols
The accurate spectroscopic characterization of tributylaluminum complexes necessitates rigorous exclusion of air and moisture. Below are detailed methodologies for key spectroscopic experiments.
NMR Sample Preparation and Analysis
Objective: To obtain high-resolution NMR spectra of tributylaluminum complexes.
Materials:
-
Tributylaluminum solution
-
Anhydrous deuterated solvent (e.g., benzene-d6, toluene-d8)
-
NMR tube with a J. Young valve or a similar sealing mechanism
-
Glovebox or Schlenk line
-
Gastight syringes
Procedure:
-
Dry all glassware, including the NMR tube and syringe, in an oven at >120 °C overnight and cool under vacuum.
-
Transfer the dried glassware into a glovebox with an inert atmosphere (e.g., nitrogen or argon).
-
In the glovebox, add the desired amount of anhydrous deuterated solvent to a vial.
-
Using a clean, dry syringe, draw the required volume of the tributylaluminum solution and add it to the solvent.
-
If preparing a complex, add the Lewis base to the solution at this stage.
-
Gently mix the solution and transfer it to the J. Young NMR tube.
-
Seal the NMR tube securely before removing it from the glovebox.
-
The sample is now ready for analysis on the NMR spectrometer.
IR Sample Preparation and Analysis
Objective: To obtain the infrared spectrum of a tributylaluminum complex.
Materials:
-
Tributylaluminum solution
-
Anhydrous solvent (e.g., hexane, toluene)
-
Salt plates (e.g., KBr, NaCl) suitable for the desired spectral range and compatible with the sample.
-
A demountable liquid cell or a sealed liquid transmission cell.
-
Glovebox or Schlenk line.
-
Gastight syringes.
Procedure:
-
Ensure all components of the liquid cell and the salt plates are scrupulously dried.
-
In a glovebox, assemble the liquid cell.
-
Prepare a solution of the tributylaluminum complex in the anhydrous solvent. The concentration should be optimized to give an adequate signal without saturation of the detector.
-
Using a gastight syringe, inject the sample solution into the sealed liquid cell.
-
Seal the ports of the cell.
-
Remove the sealed cell from the glovebox and acquire the IR spectrum.
-
A background spectrum of the solvent in the same cell should be acquired for subtraction.
Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a tributylaluminum-Lewis base complex.
Caption: Workflow for the synthesis and characterization of TBA complexes.
This guide provides a foundational understanding of the spectroscopic techniques applied to tributylaluminum complexes. For more in-depth analysis, it is recommended to consult the primary literature for specific complexes of interest.
A Comparative Guide to the Kinetic Studies of Tributylaluminum-Initiated Polymerization
For researchers, scientists, and drug development professionals venturing into the synthesis of novel polymers, the choice of an initiator is a critical parameter that dictates the kinetics of the polymerization and the final properties of the polymer. This guide provides an objective comparison of tributylaluminum (TBA) as a polymerization initiator, benchmarking its performance against other common initiators. The information presented is supported by experimental data from various studies, offering a comprehensive overview for informed decision-making in polymer design and synthesis.
Performance Comparison of Polymerization Initiators
Tributylaluminum is a versatile organoaluminum compound that can participate in different polymerization mechanisms, primarily as a cocatalyst in coordination polymerization and as an initiator or modifier in anionic polymerization. Its performance is best understood in comparison to conventional radical and anionic initiators.
The following table summarizes key kinetic parameters for the polymerization of various monomers with different initiating systems. It is important to note that direct kinetic data for TBA as a sole initiator for many common vinyl monomers is not extensively reported in the literature. Therefore, data for close analogues like triisobutylaluminum (TIBA) are included to provide insights into the expected behavior of TBA.
Table 1: Comparative Kinetic Data for Various Initiator Systems
| Monomer | Initiator/Cocatalyst System | Temperature (°C) | Propagation Rate Constant (k_p) (L·mol⁻¹·s⁻¹) | Initiator Efficiency (f) | Resulting Polymer Properties | Reference |
| Ethylene | metallocene/TIBA/Borate | 50 | ~1000 | - | High-density polyethylene (HDPE) | [1] |
| Propylene | metallocene/TIBA/Borate | 50 | - | - | Isotactic polypropylene (iPP) | [1] |
| Methyl Methacrylate (MMA) | AIBN | 60 | 276 (at 60% conversion) | Varies with conversion | Atactic poly(methyl methacrylate) (PMMA) | [2] |
| Methyl Methacrylate (MMA) | AIBN | 60 | - | 0.58 | Atactic PMMA | [3] |
| Butadiene/Styrene | n-Butyllithium | - | - | - | Styrene-butadiene rubber (SBR) with controlled microstructure | [4] |
| Butadiene/Styrene | n-Butyllithium/Triisobutylaluminum | 70-120 | Reaction rate is retarded | - | Modified SBR | [5] |
Note: The propagation rate constants and initiator efficiencies are highly dependent on the specific reaction conditions, including solvent, monomer concentration, and cocatalyst type and concentration.
Delving into the Mechanism: The Role of Tributylaluminum
The polymerization of methyl methacrylate (MMA) in the presence of organoboron compounds, which are analogous to organoaluminum compounds like TBA, proceeds via a coordination-radical mechanism. In this mechanism, the monomer coordinates to the boron (or aluminum) atom, which influences the stereochemistry of the resulting polymer. The addition of a radical initiator then starts the polymerization of the coordinated monomer.[6]
In anionic polymerization, such as the polymerization of butadiene and styrene with n-butyllithium, tributylaluminum and its analogues can act as retarding agents. This effect is attributed to the formation of complexes between the propagating polymer-lithium species and the aluminum alkyl, which reduces the reactivity of the active centers. This retardation allows for better control over the polymerization process and can influence the microstructure of the resulting polymer.[5]
Experimental Protocols: A Practical Guide
Detailed and reproducible experimental protocols are paramount for successful polymerization studies. Below are representative procedures for bulk polymerization of styrene using a conventional radical initiator and a general protocol for polymerization in a controlled reactor environment, which is essential for air- and moisture-sensitive initiators like tributylaluminum.
Protocol 1: Bulk Polymerization of Styrene with a Radical Initiator (AIBN)
This protocol is adapted from standard laboratory procedures for free-radical polymerization.
-
Monomer Purification: Styrene is destabilized by distillation under reduced pressure (e.g., 55 °C and 25-30 mbar) to remove the inhibitor. The purified monomer should be stored under an inert atmosphere (e.g., argon) in the dark and at low temperatures.
-
Initiator Solution Preparation: Four different concentrations of 2,2'-azobisisobutyronitrile (AIBN) are prepared by dissolving weighed amounts (e.g., 15.6 mg, 31.2 mg, 155.8 mg, and 311.6 mg) in 20 mL of the purified styrene in separate Erlenmeyer flasks.
-
Reaction Setup: 5 mL of each initiator solution is transferred to a Schlenk tube. The tubes are sealed with a septum and flushed with an inert gas like argon.
-
Polymerization: The Schlenk tubes are placed in a water bath preheated to 60 °C to initiate the polymerization. The reaction is allowed to proceed for a set time, for example, three hours.
-
Termination and Precipitation: The polymerization is terminated by cooling the tubes in an ice bath. The polymer is then precipitated by adding a non-solvent, such as ethanol (approximately 25 mL), to the viscous solution.
-
Polymer Isolation and Drying: The precipitated polystyrene is collected by filtration, washed with the non-solvent, and dried to a constant weight.
Protocol 2: General Procedure for Tributylaluminum-Involved Polymerization in a Reactor
This protocol provides a general workflow for polymerizations requiring strict exclusion of air and moisture, typical for organometallic initiators.[1]
-
Reactor Preparation: A glass reactor (e.g., 100 mL) is thoroughly dried by heating under vacuum (e.g., 95 °C for at least 30 minutes) and then cooled to the desired reaction temperature under an inert atmosphere (e.g., nitrogen).
-
Solvent and Monomer Addition: The desired amount of a dry, degassed solvent (e.g., toluene) is charged into the reactor, followed by saturation with the monomer gas (for gaseous monomers like ethylene or propylene) or addition of the liquid monomer.
-
Initiator/Cocatalyst Addition: A solution of tributylaluminum in a dry solvent is added to the reactor. If a cocatalyst is used, it is typically added at this stage.
-
Initiation: The polymerization is initiated by adding the primary initiator (e.g., a metallocene catalyst solution) to the reactor.
-
Polymerization: The reaction is allowed to proceed for the desired time under constant monomer feed (for gaseous monomers) to maintain a constant pressure.
-
Quenching: The polymerization is terminated by injecting a quenching agent (e.g., a solution of 2-thiophenecarbonyl chloride, followed by ethanol containing a few drops of HCl).
-
Polymer Precipitation and Purification: The polymer is precipitated by adding the reaction mixture to a large volume of a non-solvent (e.g., ethanol), filtered, and purified.
Visualizing the Process: Workflows and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the proposed polymerization mechanism.
References
- 1. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure [mdpi.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. mdpi.com [mdpi.com]
- 4. Copolymerization of butadiene and styrene under the influence of n-butyllithium - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Polymerization of methyl methacrylate in the presence of tributylborane and aerosil | Kuznetsova | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]
A Comparative Guide to Tributylaluminum and Other Alkylaluminum Reducing Agents in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical step that can significantly impact reaction efficiency, selectivity, and overall yield. Among the various available options, organoaluminum compounds are a prominent class of reagents. This guide provides an objective comparison of Tributylaluminum (TBA) against other common alkylaluminum reducing agents, namely Triisobutylaluminum (TIBAL), Diisobutylaluminum hydride (DIBAL-H), and Trimethylaluminum (TMA), with a focus on their performance, supported by experimental data.
Overview of Common Alkylaluminum Reagents
Alkylaluminum compounds are versatile reagents in organic chemistry, acting as reducing agents, Lewis acids, and alkylating agents. Their reactivity is largely dictated by the nature of the alkyl groups and the presence or absence of a hydride ligand.
-
Tributylaluminum (TBA): A trialkylaluminum compound, TBA is a less common reducing agent compared to DIBAL-H. It is often utilized as a cocatalyst in Ziegler-Natta polymerization and for specific reductions where moderate reactivity is required. Its bulky butyl groups can influence stereoselectivity.
-
Triisobutylaluminum (TIBAL): Structurally similar to TBA, TIBAL also finds significant use as a cocatalyst in polymerization. In terms of reducing properties, it can undergo β-hydride elimination to generate a transient Al-H species, enabling it to reduce certain functional groups.
-
Diisobutylaluminum hydride (DIBAL-H): One of the most widely used alkylaluminum reagents, DIBAL-H is a powerful and versatile reducing agent. It is particularly effective for the partial reduction of esters and lactones to aldehydes and for the reduction of nitriles to imines, which can then be hydrolyzed to aldehydes.
-
Trimethylaluminum (TMA): While it is a trialkylaluminum, TMA is not typically used as a reducing agent. It is a potent Lewis acid and an efficient methylating agent. Its high pyrophoricity requires careful handling.
Comparative Performance in Reductions
The choice between these reagents often depends on the specific functional group to be reduced and the desired level of selectivity.
Reduction of Esters
DIBAL-H is the reagent of choice for the partial reduction of esters to aldehydes, a transformation that is often difficult to achieve with other reducing agents. While TBA and TIBAL can also reduce esters, they typically lead to the corresponding alcohols, and the reactions may require higher temperatures.
| Reagent | Substrate | Product | Temperature (°C) | Yield (%) | Reference |
| DIBAL-H | Ethyl benzoate | Benzaldehyde | -78 | 78 | |
| TBA | Ethyl oleate | Oleyl alcohol | High | High |
Reduction of Ketones
The reduction of ketones to secondary alcohols can be achieved with various alkylaluminum reagents. The stereochemical outcome of the reaction can be influenced by the steric bulk of the reagent.
| Reagent | Substrate | Product | Stereoselectivity | Yield (%) |
| DIBAL-H | 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol | 96:4 (cis:trans) | 98 |
| TIBAL | 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol | High cis | High |
| TBA | 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | 76:24 (cis:trans) | 95 |
Lewis Acidity and Catalytic Activity
Beyond their role as reducing agents, alkylaluminums are strong Lewis acids. This property is crucial in their application as cocatalysts in polymerization reactions, such as the Ziegler-Natta polymerization of olefins. The Lewis acidity generally follows the trend TMA > TIBAL ≈ TBA. This high Lewis acidity allows them to activate the transition metal catalyst.
Experimental Protocols
General Procedure for the Reduction of an Ester to an Aldehyde with DIBAL-H
A solution of the ester (1.0 eq) in an anhydrous, aprotic solvent (e.g., toluene or hexanes) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of DIBAL-H (1.0-1.2 eq) in a suitable solvent is added dropwise, maintaining the temperature at -78 °C. The reaction is stirred for a specified time (typically 1-3 hours) and then quenched by the slow addition of methanol, followed by water or a dilute acid solution. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be further purified by chromatography or distillation.
General Procedure for the Reduction of a Ketone with TBA
Under an inert atmosphere, a solution of the ketone (1.0 eq) in an anhydrous solvent like toluene is prepared. Tributylaluminum (1.5-2.0 eq) is added at a controlled temperature (e.g., 0 °C or room temperature). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then carefully quenched by the slow addition of a protic solvent (e.g., isopropanol), followed by water or an aqueous acid solution. The product is extracted into an organic solvent, and the combined organic phases are washed, dried, and concentrated to give the secondary alcohol.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a general mechanism for carbonyl reduction and a typical experimental workflow.
Caption: Generalized mechanism of carbonyl reduction by a dialkylaluminum hydride.
Caption: Typical experimental workflow for a reduction reaction using an alkylaluminum reagent.
Conclusion
A Comparative Guide to Validating Polymer Molecular Weight in Tributylaluminum-Catalyzed Polymerization
For researchers, scientists, and drug development professionals, precise control and validation of polymer molecular weight are critical for ensuring material performance and therapeutic efficacy. This guide provides a comparative analysis of tributylaluminum as a catalyst in controlling polymer molecular weight, benchmarked against other common alternatives. Detailed experimental protocols and visual workflows are presented to support your research and development endeavors.
Introduction to Polymer Molecular Weight Control
The molecular weight of a polymer is a fundamental property that dictates its mechanical, thermal, and solution viscosity characteristics. In drug delivery systems, for instance, the molecular weight of a polymeric carrier influences drug loading, release kinetics, and in vivo circulation time. Catalytic polymerization offers a powerful means to control polymer chain length and, consequently, molecular weight. Tributylaluminum (TBA), often used in the form of triisobutylaluminum (TIBA), is a common co-catalyst in Ziegler-Natta and metallocene-catalyzed olefin polymerization. It plays a crucial role in the activation of the primary catalyst and in chain transfer reactions, which directly impact the final molecular weight of the polymer.
This guide compares the performance of tributylaluminum with other aluminum alkyls, such as triethylaluminum (TEA), and the widely used activator, methylaluminoxane (MAO), in the context of ethylene polymerization. The data presented herein is derived from peer-reviewed studies to ensure objectivity and reliability.
Comparative Performance of Co-catalysts in Ethylene Polymerization
The selection of a co-catalyst significantly influences the molecular weight and polydispersity index (PDI) of the resulting polymer. The PDI (Mw/Mn) is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a perfectly monodisperse polymer. The following table summarizes the performance of different co-catalysts in ethylene polymerization catalyzed by a zirconocene complex.
| Co-catalyst | Primary Catalyst System | Monomer | Resulting Mw ( g/mol ) | Resulting PDI (Mw/Mn) | Reference |
| Triisobutylaluminum (TIBA) | rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 / Borate | Ethylene | 1.8 x 10^5 | 2.1 | [1] |
| Triethylaluminum (TEA) | rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 / Borate | Ethylene | 1.2 x 10^5 | 2.3 | [1] |
| 50/50 TIBA/TEA Mixture | rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2 / Borate | Ethylene | 1.5 x 10^5 | 2.2 | [1] |
| Methylaluminoxane (MAO) | (n-BuCp)2ZrCl2 | Ethylene | Varies (typically high Mw) | Varies (typically broad) | [2] |
Data Interpretation:
As evidenced by the data, for this specific zirconocene catalyst system, TIBA as a co-catalyst yields a higher molecular weight polyethylene compared to TEA.[1] This suggests that chain transfer to the aluminum center is less frequent with the bulkier isobutyl groups of TIBA compared to the ethyl groups of TEA. The PDI values are comparable, indicating a similar level of control over the molecular weight distribution. While direct quantitative comparison with MAO from the same study is unavailable, MAO is generally known to produce high molecular weight polymers, though often with a broader PDI.[2]
Experimental Protocol: Validation of Polymer Molecular Weight by Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
The accurate determination of polymer molecular weight and its distribution is paramount. GPC/SEC is the most widely used technique for this purpose.[3] The following is a detailed protocol for the analysis of polyethylene samples.
1. Sample Preparation:
-
Dissolution: Accurately weigh 2-4 mg of the polyethylene sample into a vial.
-
Add an appropriate volume of a high-boiling point solvent, such as 1,2,4-trichlorobenzene (TCB) or 1,2-dichlorobenzene, to achieve a concentration of 0.5-1.0 mg/mL.[4] An antioxidant, such as butylated hydroxytoluene (BHT), should be added to the solvent to prevent polymer degradation at high temperatures.[5]
-
Heat the sealed vial with agitation at 140-160 °C until the polymer is completely dissolved.[4][5] The dissolution time can vary depending on the molecular weight and crystallinity of the polymer.
-
Filtration: Prior to injection, filter the hot polymer solution through a high-temperature resistant filter (e.g., 0.5 µm stainless steel frit) to remove any particulate matter.[3]
2. GPC/SEC System and Conditions:
-
Instrument: A high-temperature GPC/SEC system equipped with a differential refractive index (DRI) or an infrared (IR) detector is required.[4][6]
-
Columns: A set of columns packed with porous particles suitable for the expected molecular weight range of the polymer should be used. For broad distributions, mixed-bed columns are often employed.[4]
-
Mobile Phase: The same solvent used for sample dissolution (e.g., TCB with BHT) should be used as the mobile phase.[5]
-
Temperature: The columns and detector should be maintained at a constant high temperature (e.g., 145-150 °C) to ensure polymer solubility and reduce solvent viscosity.[4][5]
-
Flow Rate: A constant flow rate, typically 1.0 mL/min, should be maintained.[4]
3. Calibration:
-
Standards: A series of well-characterized, narrow PDI polystyrene or polyethylene standards with known molecular weights are used to generate a calibration curve.
-
Procedure: Inject the standards individually and record their elution volumes.
-
Calibration Curve: Plot the logarithm of the molecular weight (log M) versus the elution volume for the standards. This curve will be used to determine the molecular weight of the unknown samples.
4. Sample Analysis and Data Processing:
-
Injection: Inject a known volume of the filtered polymer solution into the GPC/SEC system.
-
Data Acquisition: Record the chromatogram (detector response versus elution volume).
-
Molecular Weight Calculation: Using the calibration curve, the molecular weight at each point of the chromatogram is determined. Software is then used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Visualizing the Workflow and Catalytic Roles
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Polymer Synthesis and Molecular Weight Validation.
Caption: Conceptual Comparison of Co-catalyst Roles in Chain Transfer.
Conclusion
The validation of polymer molecular weight is a critical step in polymer science and its applications. Tributylaluminum serves as an effective co-catalyst for controlling polymer molecular weight, often yielding higher molecular weight polymers compared to less sterically hindered trialkylaluminums like triethylaluminum. The choice of co-catalyst, in conjunction with the primary catalyst and polymerization conditions, provides a versatile toolkit for tuning polymer properties. Accurate and reproducible characterization of molecular weight and its distribution, primarily through GPC/SEC, is essential for understanding structure-property relationships and ensuring the quality and performance of polymeric materials.
References
- 1. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Application Note: A Higher Standard in GPC/SEC Analysis for Polyolefins - Polymer Char [polymerchar.com]
Supported vs. Unsupported Tributylaluminum Catalysts: A Comparative Analysis
In the realm of catalysis, the choice between a supported (heterogeneous) and an unsupported (homogeneous) catalyst system is a critical decision that influences reaction efficiency, product properties, and process economics. This guide provides a comparative study of tributylaluminum (TBA) catalysts in both supported and unsupported forms, with a focus on their application in polymerization reactions. While unsupported TBA is often used as a co-catalyst or activator in homogeneous systems, supporting the catalyst components can offer significant advantages in terms of stability and reusability.
Performance Comparison: Supported vs. Unsupported TBA Systems
The performance of catalyst systems involving tributylaluminum is significantly impacted by the presence of a support. The following table summarizes the key performance differences based on available experimental data for olefin polymerization.
| Performance Metric | Supported TBA Catalyst System | Unsupported TBA Catalyst System | Supporting Data and Observations |
| Catalytic Activity | Often higher and more stable over time. | Can exhibit high initial activity but may deactivate more rapidly. | Supported Ziegler-Natta catalysts, where TBA is an activator, show that the support morphology and composition significantly influence catalytic activity. For instance, using a spherical MgCl₂ support can lead to higher activity. |
| Catalyst Leaching | Minimized, leading to lower contamination of the final product. | Prone to remain in the final product, requiring extensive purification steps. | The immobilization of the catalyst on a support like MgCl₂ helps in preventing the active components from leaching into the polymer product. |
| Polymer Morphology | The catalyst support can act as a template, allowing for control over polymer particle size and shape (e.g., spherical morphology). | Typically results in less controlled polymer morphology. | The morphology of the support material, such as spherical MgCl₂, is often replicated in the resulting polymer particles. |
| Thermal Stability | Generally enhanced due to the rigid support structure. | Can be lower, with a higher propensity for deactivation at elevated temperatures. | Supported catalysts often exhibit better thermal stability, which is advantageous for industrial polymerization processes that can be exothermic. |
| Reusability | Can be recovered and reused, although activity may decrease with each cycle. | Recovery and reuse are generally not feasible. | The heterogeneous nature of supported catalysts allows for their separation from the reaction mixture and potential reuse, which is a significant advantage in terms of cost and sustainability. |
| Co-catalyst/Activator Requirement | The amount of TBA required as an activator can often be optimized and potentially reduced. | The concentration of TBA can significantly influence catalytic activity and polymer properties like molecular weight. | In some supported systems, the interaction between the support and the active species can reduce the amount of activator needed. In unsupported systems, the TBA concentration is a critical parameter to control the reaction. |
Experimental Protocols
Below are representative methodologies for the preparation of a supported catalyst and its use in a polymerization reaction.
Protocol 1: Preparation of a Supported Ziegler-Natta Catalyst
This protocol describes the synthesis of a supported vanadium-based catalyst where tributylaluminum is used as a co-catalyst.
Materials:
-
Magnesium chloride (MgCl₂) support
-
Vanadium oxytrichloride (VOCl₃)
-
Titanium tetrachloride (TiCl₄)
-
Tributylaluminum (TBA)
-
Solvent (e.g., hexane)
Procedure:
-
Support Preparation: A spherical MgCl₂ support is prepared and dried under a nitrogen atmosphere to remove any moisture.
-
Catalyst Synthesis: The MgCl₂ support is suspended in a solvent. A solution of VOCl₃ is added dropwise to the suspension at a controlled temperature. The mixture is stirred for a specified period to ensure uniform deposition of the vanadium compound onto the support.
-
Treatment: The resulting solid is then treated with TiCl₄ to further enhance its catalytic properties.
-
Washing and Drying: The supported catalyst is thoroughly washed with a solvent to remove any unreacted precursors and then dried under vacuum.
-
Activation: The final supported catalyst is typically activated in the polymerization reactor by introducing tributylaluminum as a co-catalyst.
Protocol 2: Ethylene Polymerization
This protocol outlines a general procedure for ethylene polymerization using a supported catalyst and TBA as a co-catalyst.
Materials:
-
Supported catalyst (from Protocol 1)
-
Tributylaluminum (TBA) solution
-
High-purity ethylene gas
-
Solvent (e.g., hexane)
-
Polymerization reactor
Procedure:
-
Reactor Preparation: The polymerization reactor is thoroughly cleaned and dried to remove any impurities and moisture. It is then purged with nitrogen.
-
Component Addition: A specific amount of solvent is introduced into the reactor, followed by the addition of the TBA solution. The supported catalyst is then injected into the reactor.
-
Polymerization: The reactor is pressurized with ethylene gas to the desired pressure, and the temperature is maintained at the set point. The polymerization reaction is allowed to proceed for a predetermined duration.
-
Termination: The reaction is terminated by venting the ethylene and adding a quenching agent (e.g., acidified ethanol).
-
Product Recovery: The resulting polymer is collected, washed, and dried to determine the yield and for further characterization.
Visualizing the Concepts
The following diagrams illustrate the experimental workflow and the logical relationships in the comparison of supported and unsupported TBA catalysts.
Caption: Experimental workflow for catalyst synthesis and polymerization.
Caption: Logical relationship between catalyst type and its key attributes.
Revolutionizing Reaction Monitoring: A Comparative Guide to NMR Techniques for Tributylaluminum Reactions
For researchers, scientists, and drug development professionals, real-time monitoring of chemical reactions is paramount for understanding kinetics, mechanisms, and ensuring process safety. Tributylaluminum (TBA) and other organoaluminum compounds are highly reactive reagents and catalysts, making the choice of analytical technique crucial. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for monitoring TBA reactions, supported by experimental data and protocols, and compared with alternative in-situ monitoring methods.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-invasive technique for in-situ reaction monitoring, providing detailed structural and quantitative information in real-time. This guide will delve into the nuances of using different NMR nuclei and compare the methodology with other spectroscopic techniques.
Quantitative Comparison of In-Situ Monitoring Techniques
The choice of an analytical technique for monitoring TBA reactions depends on several factors, including the specific reaction, available equipment, and the level of detail required. Below is a comparative summary of common in-situ techniques.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Sensitivity | Temporal Resolution |
| ¹H NMR | Nuclear spin transitions of protons | Quantitative concentration of reactants and products containing protons. | High resolution and sensitivity for proton-containing species. Intrinsically quantitative without calibration. | Complex spectra with potential for peak overlap. Requires deuterated solvents. | ~mM | Seconds to minutes |
| ¹³C NMR | Nuclear spin transitions of carbon-13 | Structural information on the carbon backbone of reactants and products. | Wide chemical shift range reduces peak overlap. | Low natural abundance and long relaxation times result in low sensitivity and long acquisition times. | ~10s of mM | Minutes to hours |
| ²⁷Al NMR | Nuclear spin transitions of aluminum-27 | Direct observation of the aluminum center, providing information on its coordination environment. | High natural abundance (100%). Sensitive to changes in the Lewis acidity and coordination number of the aluminum center. | Quadrupolar nucleus, leading to broad signals which can complicate quantification and interpretation. | ~mM | Seconds to minutes |
| FT-IR Spectroscopy | Vibrational transitions of molecules | Functional group analysis. | High sensitivity to changes in bond vibrations. Fast data acquisition. Can be used with probes for in-situ monitoring. | Difficult to use for quantitative analysis without extensive calibration. Water and other polar solvents can interfere. | ~mM | Milliseconds to seconds |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Complements FT-IR, providing information on non-polar functional groups and symmetric vibrations. | Less interference from polar solvents like water. Can be used with fiber-optic probes. | Weaker signal than FT-IR. Can be affected by fluorescence. | ~10s of mM | Seconds to minutes |
| Gas Chromatography (GC) | Separation of volatile compounds | Quantitative analysis of volatile reactants and products. | High sensitivity and resolution for volatile species. | Not an in-situ technique; requires sampling and quenching of the reaction. Limited to thermally stable and volatile compounds. | ~µM to mM | Minutes (per sample) |
Experimental Protocols: In-Situ NMR Monitoring of a Tributylaluminum Reaction
The following is a generalized protocol for monitoring the reaction of tributylaluminum with a carbonyl compound using in-situ NMR spectroscopy. Safety Note: Tributylaluminum is pyrophoric and reacts violently with water and air. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate air-free techniques.
Materials and Equipment:
-
J. Young NMR tube or a similar sealable NMR tube
-
Glovebox or Schlenk line
-
Gas-tight syringes
-
Anhydrous deuterated solvent (e.g., C₆D₆, toluene-d₈)
-
Tributylaluminum solution in a suitable anhydrous solvent
-
Carbonyl compound
-
Internal standard (e.g., hexamethyldisiloxane)
-
NMR spectrometer
Procedure:
-
Preparation of the NMR Tube:
-
Thoroughly dry the J. Young NMR tube and its cap in an oven and allow it to cool under vacuum or in a desiccator.
-
Transfer the NMR tube into a glovebox.
-
-
Sample Preparation (inside the glovebox):
-
Using a gas-tight syringe, add the desired amount of anhydrous deuterated solvent to the NMR tube.
-
Add the internal standard.
-
Add the carbonyl compound to the NMR tube.
-
Cap the NMR tube and gently mix the contents.
-
-
Initial NMR Spectrum (t=0):
-
Take the sealed NMR tube out of the glovebox and acquire an initial NMR spectrum of the starting materials. This will serve as the reference at time zero.
-
-
Initiation of the Reaction:
-
Return the NMR tube to the glovebox.
-
Using a gas-tight syringe, carefully add the tributylaluminum solution to the NMR tube.
-
Immediately cap the tube, mix the contents thoroughly, and start a timer.
-
-
In-Situ NMR Monitoring:
-
Quickly transfer the NMR tube to the NMR spectrometer.
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
For quantitative analysis, ensure that the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons of interest.
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the signals corresponding to the reactants and products relative to the internal standard.
-
Plot the concentration of reactants and products as a function of time to obtain kinetic profiles.
-
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for in-situ NMR monitoring and the logical relationship between different analytical techniques.
Caption: Workflow for in-situ NMR monitoring of an air-sensitive reaction.
Caption: Classification of common techniques for chemical reaction monitoring.
A Comparative Guide to Assessing the Purity of Commercial Tributylaluminum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for assessing the purity of commercial tributylaluminum (TBA). It includes detailed experimental protocols and supporting data to aid researchers in selecting and implementing the most appropriate techniques for their specific needs.
Introduction to Tributylaluminum and the Importance of Purity
Tributylaluminum (TBA) is a highly reactive organoaluminum compound widely used as a co-catalyst in olefin polymerization, a potent reducing agent, and a precursor in the synthesis of other organometallic compounds.[1][2] The purity of TBA is critical as impurities can significantly impact reaction kinetics, catalyst efficiency, and the properties of the final product. Common impurities may include residual starting materials from synthesis, such as 1-butene or isobutylene, isomers, and degradation products like aluminum oxides or hydroxides formed from exposure to air and moisture.[2] Given that TBA is pyrophoric, catching fire spontaneously in air, and reacts violently with water, stringent handling and analytical protocols are imperative.[1][3][4]
Analytical Methodologies for Purity Assessment
The purity of commercial TBA can be effectively determined using several analytical techniques. This section compares three primary methods: Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Complexometric Titration.
Comparative Overview of Analytical Techniques
| Technique | Principle | Information Provided | Pros | Cons |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Identifies and quantifies volatile impurities. | High sensitivity for volatile organic impurities; well-established technique. | Requires careful sample handling to prevent reaction with air/moisture; may require derivatization for less volatile impurities. |
| Quantitative NMR (¹H qNMR) | The integral of a specific proton signal is directly proportional to the molar concentration of the analyte. | Provides an absolute purity value against a certified internal standard; structural information on impurities. | Highly accurate and precise; non-destructive; provides structural insights. | Requires a high-field NMR spectrometer; potential for signal overlap between analyte and impurities. |
| Complexometric Titration | Reaction of the aluminum center with a complexing agent (e.g., EDTA) to determine the total aluminum content. | Quantifies the total active aluminum species. | Cost-effective and rapid; does not require sophisticated instrumentation. | Does not differentiate between TBA and other aluminum alkyl impurities; less precise than other methods. |
Experimental Protocols
Safety Precaution: Tributylaluminum is pyrophoric and reacts violently with water. All handling must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) by trained personnel wearing appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.[3][4]
Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for identifying and quantifying volatile organic impurities in TBA.
Experimental Workflow:
Caption: Workflow for TBA purity analysis by GC-FID.
Instrumentation and Parameters:
| Parameter | Value |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Injector Temp. | 250°C |
| Detector Temp. | 280°C |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Data Presentation: Hypothetical GC-FID Analysis of Two Commercial TBA Lots
| Compound | Retention Time (min) | Lot A (Area %) | Lot B (Area %) |
| Butene Isomers | 2.1 - 2.5 | 0.45 | 0.85 |
| Hexane (solvent) | 3.8 | - | - |
| Dodecane (IS) | 10.5 | - | - |
| Tributylaluminum | 12.8 | 99.4 | 98.9 |
| Other Impurities | various | 0.15 | 0.25 |
| Total Purity | 99.4% | 98.9% |
Purity Assessment by Quantitative ¹H NMR (qNMR) Spectroscopy
This method provides a highly accurate determination of TBA purity using an internal standard.
Experimental Workflow:
Caption: Workflow for TBA purity analysis by qNMR.
Instrumentation and Parameters:
| Parameter | Value |
| Instrument | ≥400 MHz NMR Spectrometer |
| Solvent | Benzene-d₆ (anhydrous) |
| Internal Standard | 1,3,5-Trimethoxybenzene (certified purity) |
| Pulse Program | Standard quantitative pulse sequence (e.g., zg30) |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton |
| Number of Scans | 16 or higher for good signal-to-noise |
Data Presentation: Hypothetical qNMR Analysis of Two Commercial TBA Lots
| Parameter | Lot A | Lot B |
| Mass of TBA (mg) | 20.15 | 20.52 |
| Mass of Internal Standard (mg) | 10.05 | 10.11 |
| Purity of Internal Standard | 99.9% | 99.9% |
| Integral of TBA (α-CH₂) | 1.00 (normalized) | 1.00 (normalized) |
| Integral of Standard (Ar-H) | 0.452 | 0.468 |
| Calculated Purity (wt%) | 99.6 ± 0.2% | 98.5 ± 0.2% |
Purity Assessment by Complexometric Titration
This method determines the total aluminum content via a back-titration with EDTA.
Experimental Workflow:
References
A Researcher's Guide to Selecting and Qualifying Tributylaluminum Suppliers
For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is a cornerstone of reproducible and successful outcomes. Tributylaluminum (TBA), a potent and versatile organoaluminum reagent, is no exception. Its utility as a catalyst, reducing agent, and alkylating agent in complex syntheses means that variations in purity and impurity profiles can have significant downstream consequences. This guide provides a framework for comparing the performance of tributylaluminum from different suppliers, supported by key experimental protocols for in-house verification.
Key Performance Parameters for Tributylaluminum
The quality of TBA can be assessed by several critical parameters. When comparing suppliers, it is essential to look beyond the listed concentration. The nature and quantity of impurities can dramatically affect reaction kinetics, yield, and stereoselectivity.
Critical Quality Attributes (CQAs) for Tributylaluminum:
-
Assay (% w/w): The concentration of active tributylaluminum in the supplied solution. Deviations can lead to incorrect stoichiometry in reactions.
-
Hydride Content: The presence of species like diisobutylaluminum hydride (DIBAL-H) or other aluminum hydrides can alter the reagent's reactivity, often leading to undesired side reactions.
-
Alkoxide Content: Aluminum alkoxides are byproducts of TBA degradation through reaction with oxygen or protic solvents. Their presence indicates potential mishandling or degradation and can interfere with catalytic processes.
-
Trace Metal Impurities: Residual metals from the manufacturing process (e.g., iron, silicon, magnesium) can poison sensitive catalysts or lead to unpredictable reaction outcomes.
Comparative Analysis of Supplier Specifications
Publicly available, direct head-to-head experimental comparisons of commercial TBA are scarce. Therefore, a thorough comparison of supplier-provided Certificates of Analysis (CofA) is the first step. The following table presents a representative comparison of typical specifications that a researcher might encounter from different suppliers.
Note: The data below is illustrative and should be replaced with actual data from supplier CofAs.
| Parameter | Supplier A (Standard Grade) | Supplier B (High-Purity Grade) | Supplier C (Standard Grade) | Test Method |
| Assay (TBA, % w/w in Heptane) | 15.0 - 16.5% | 15.5 - 16.0% | 15.2 - 16.3% | Titration |
| Active Hydride (% of total Al) | < 1.0% | < 0.2% | < 1.5% | ¹H NMR or Gasometry |
| Alkoxide Content (% of total Al) | < 0.5% | < 0.1% | < 0.8% | Titration / Spectroscopy |
| Iron (Fe, ppm) | < 50 | < 10 | < 50 | ICP-MS |
| Silicon (Si, ppm) | < 25 | < 5 | < 30 | ICP-MS |
| Magnesium (Mg, ppm) | < 20 | < 5 | < 25 | ICP-MS |
Experimental Protocols for Quality Verification
Verifying supplier claims through in-house testing is a critical step in the qualification process. Below are detailed protocols for essential quality control experiments.
Protocol 1: Assay of Tributylaluminum by Titration
This method determines the concentration of active aluminum alkyl in the sample by titrating against a standard solution of a secondary alcohol, which reacts in a 1:1 molar ratio with the Al-C bond.
Materials:
-
Tributylaluminum solution (sample)
-
Anhydrous toluene
-
2,6-Di-tert-butyl-4-methylphenol (BHT, as indicator)
-
sec-Butanol, standardized solution in anhydrous toluene (approx. 1 M)
-
Anhydrous, inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
-
Dry glassware (burette, flasks, syringes)
Procedure:
-
Preparation: All operations must be conducted under a strict inert atmosphere. Glassware should be oven-dried at 120°C for at least 4 hours and cooled under vacuum or in a desiccator before being brought into a glovebox.
-
Sample Preparation: Inside the glovebox, accurately weigh approximately 1.0 - 1.5 g of the tributylaluminum solution into a dry 100 mL Erlenmeyer flask.
-
Add 20 mL of anhydrous toluene to the flask to dilute the sample.
-
Add a small crystal of BHT indicator to the flask. The solution should remain colorless.
-
Titration: Fill a dry 25 mL burette with the standardized sec-butanol solution.
-
Titrate the tributylaluminum sample with the sec-butanol solution dropwise while stirring.
-
Endpoint: The endpoint is reached upon the first appearance of a persistent pale yellow color, indicating that all the aluminum alkyl has reacted and the next drop of alcohol is reacting with the BHT indicator.
-
Calculation: Record the volume of titrant used. The concentration (% w/w) is calculated as follows:
% Assay (w/w) = [(V_titrant × M_titrant × MW_TBA) / (W_sample)] × 100
-
V_titrant = Volume of sec-butanol titrant (L)
-
M_titrant = Molarity of sec-butanol titrant (mol/L)
-
MW_TBA = Molecular weight of tributylaluminum (198.33 g/mol )
-
W_sample = Weight of the TBA solution sample (g)
-
Protocol 2: Determination of Hydride Content by ¹H NMR Spectroscopy
This method provides a quantitative measure of aluminum-hydride species relative to the aluminum-alkyl species.
Materials:
-
Tributylaluminum solution (sample)
-
Anhydrous deuterated benzene (C₆D₆)
-
NMR tubes with J. Young valves or other airtight seals
-
Anhydrous, inert atmosphere glovebox
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation: Inside a glovebox, carefully add approximately 0.1 mL of the tributylaluminum solution to a dry NMR tube.
-
Add approximately 0.5 mL of anhydrous C₆D₆ to the NMR tube.
-
Seal the NMR tube securely to prevent any air or moisture ingress.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (e.g., 5 times the longest T1 value).
-
Analysis:
-
Identify the characteristic signal for aluminum hydrides (Al-H), which typically appears as a broad peak between δ 3.5 and 4.5 ppm.
-
Identify the signals corresponding to the α-protons of the butyl groups attached to aluminum (Al-CH₂-), which typically appear around δ 0.5 ppm.
-
Integrate the hydride peak (Integral_H) and the α-methylene peak (Integral_Al-CH₂).
-
-
Calculation: The molar percentage of hydride relative to total aluminum species can be calculated as follows:
% Hydride = [Integral_H / (Integral_H + (Integral_Al-CH₂ / 2))] × 100
Note: The α-methylene integral is divided by 2 because there are two protons per group.
Visualizing Workflows and Mechanisms
Diagrams are essential for visualizing complex processes. The following sections use the DOT language to create clear, logical diagrams for supplier qualification and a common TBA-mediated reaction.
Supplier Qualification Workflow
A robust qualification process is necessary to ensure that a new supplier's material meets the required standards for research and development.
Characterization of Active Centers in Tributylaluminum Catalyst Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tributylaluminum (TBA) catalyst systems, focusing on the characterization of their active centers. It is designed to assist researchers in understanding the nuances of these catalysts and their alternatives, supported by experimental data and detailed protocols.
Introduction to Tributylaluminum Catalyst Systems
Tributylaluminum (TBA) and other trialkylaluminum compounds are crucial components in Ziegler-Natta and metallocene catalyst systems, primarily used for olefin polymerization. They act as cocatalysts, alkylating the transition metal precursor to generate the catalytically active species. The nature of the alkylaluminum cocatalyst significantly influences the number, nature, and stability of the active centers, thereby affecting the catalyst's activity, the polymer's properties (e.g., molecular weight, molecular weight distribution, and stereoregularity), and the overall reaction kinetics. Understanding the characteristics of these active centers is paramount for designing efficient catalytic processes and tailoring polymer architectures.
This guide compares the performance of TBA with other common alkylaluminum cocatalysts, namely triethylaluminum (TEA) and triisobutylaluminum (TIBA), and details the experimental methods used to characterize the active sites.
Comparative Performance of Alkylaluminum Cocatalysts
The choice of alkylaluminum cocatalyst has a profound impact on the polymerization process. The primary functions of the cocatalyst include the alkylation of the precatalyst, scavenging of impurities, and acting as a chain transfer agent. The steric bulk and reducing power of the alkylaluminum compound are key factors that differentiate their performance.
| Cocatalyst | Catalyst System | Monomer(s) | Activity (kg Polymer / mol Ti·h) | Molecular Weight ( g/mol ) | Molecular Weight Distribution (Mw/Mn) | Reference |
| Tributylaluminum (TBA) | TiCl₄/MgCl₂ | Ethylene | Data not consistently available in comparative studies | - | - | - |
| Triethylaluminum (TEA) | TiCl₄/MgCl₂ | Ethylene/1-hexene | Decreases with increasing TIBA content in TEA/TIBA mixtures[1] | Lower compared to TIBA in some systems | Can be broad | [2] |
| Triisobutylaluminum (TIBA) | TiCl₄/MgCl₂ | Ethylene/1-hexene | Generally lower activity than TEA in copolymerization[1] | Higher compared to TEA in some systems | Can lead to broader MWD in copolymers[1] | [2] |
| TEA | ansa-Zirconocene/Borate | Ethylene | ~3.17 x 10⁶ g/molMt·h (lower than TIBA) | Bimodal MWD with increasing TEA in TEA/TIBA mixtures | Bimodal | [3][4] |
| TIBA | ansa-Zirconocene/Borate | Ethylene | ~5.06 x 10⁶ g/molMt·h (higher than TEA) | Monomodal MWD | Monomodal | [3][4] |
| TEA | ansa-Zirconocene/Borate | Propylene | Lower activity than TIBA | - | - | [3][4] |
| TIBA | ansa-Zirconocene/Borate | Propylene | 11.07 x 10⁶ g/molMt·h (higher than TEA) | - | - | [3][4] |
Note: Direct comparative data for TBA under the same conditions as TEA and TIBA is limited in the reviewed literature. The performance of TBA is expected to be influenced by its larger steric bulk compared to TEA.
Characterization of Active Centers: Experimental Protocols
The characterization of active centers in Ziegler-Natta and related catalyst systems is challenging due to their low concentration and heterogeneity. A combination of kinetic studies and advanced spectroscopic techniques is typically employed.
Quantification of Active Centers
The number of active centers ([C*]) is a critical parameter for determining the intrinsic activity of a catalyst, represented by the chain propagation rate constant (kp).
Protocol: Quenching Methods
This method involves terminating the polymerization with a labeled quenching agent that reacts specifically with the active metal-polymer bonds.
-
Polymerization: Conduct the olefin polymerization under controlled conditions (temperature, pressure, monomer concentration) using the desired catalyst and alkylaluminum cocatalyst.
-
Quenching: Introduce a quenching agent, such as radio-labeled carbon monoxide (¹⁴CO) or tritiated methanol (CH₃OT), into the reactor to terminate the polymerization. The quenching agent inserts into the metal-carbon bond of the active centers.
-
Polymer Isolation and Analysis: Isolate the polymer and remove any unreacted quenching agent.
-
Quantification: Determine the amount of label incorporated into the polymer using techniques like scintillation counting (for tritium) or radiometric analysis (for ¹⁴C).
-
Calculation: The number of active centers is calculated from the amount of incorporated label and the total amount of polymer produced.
A newer, non-radioactive quenching method utilizes 2-thiophenecarbonyl chloride (TPCC). The sulfur content in the resulting polymer, measured by an ultraviolet fluorescence sulfur analyzer, is used to determine the number of active sites.[5]
Spectroscopic Characterization
Spectroscopic techniques provide insights into the structure, oxidation state, and coordination environment of the active species.
Protocol: Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for studying paramagnetic species, such as Ti(III) centers, which are often considered the active species in Ziegler-Natta catalysis.
-
Sample Preparation: Prepare the catalyst sample by activating the TiCl₄/MgCl₂ precatalyst with the alkylaluminum cocatalyst (TBA, TEA, or TIBA) under an inert atmosphere. The sample can be prepared as a slurry or a solid powder.
-
EPR Measurement: Record the EPR spectrum of the activated catalyst at a specific temperature (e.g., 77 K).
-
Spectral Analysis: Analyze the g-values and hyperfine coupling constants of the EPR signals to identify and characterize the different Ti(III) species present. The signal intensity can be used to quantify the concentration of paramagnetic centers.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy can provide detailed information about the structure of the catalyst support and the interaction of the active species with the support and cocatalyst.
-
Isotope Labeling (Optional): To enhance sensitivity and provide more specific information, the catalyst or cocatalyst can be enriched with NMR-active isotopes, such as ¹³C or ²⁷Al.
-
Sample Preparation: The activated catalyst sample is packed into an NMR rotor under an inert atmosphere.
-
NMR Measurement: Acquire solid-state NMR spectra (e.g., ¹³C CP/MAS, ²⁷Al MAS) using appropriate pulse sequences.
-
Spectral Analysis: Analyze the chemical shifts, line widths, and coupling patterns to identify different aluminum species (e.g., tetracoordinated, pentacoordinated, hexacoordinated) and their interactions with the catalyst surface.
Kinetic Studies
Kinetic analysis of the polymerization reaction provides information about the overall catalyst performance and can be used to infer the nature of the active centers.
Protocol: Polymerization Kinetics
-
Reactor Setup: Use a stirred-tank reactor equipped with temperature, pressure, and monomer flow controllers.
-
Polymerization: Introduce the solvent, cocatalyst, and catalyst into the reactor under an inert atmosphere. Start the polymerization by feeding the monomer at a constant pressure.
-
Data Acquisition: Monitor the rate of monomer consumption over time.
-
Analysis: Analyze the polymerization rate profiles (e.g., initial rate, decay rate) to evaluate the catalyst activity and stability. The influence of polymerization parameters (e.g., temperature, monomer concentration, cocatalyst concentration) on the kinetics can provide insights into the reaction mechanism and the nature of the active sites.
Visualizing Reaction Pathways and Experimental Workflows
Conclusion
The characterization of active centers in tributylaluminum and other alkylaluminum-based catalyst systems is a multifaceted endeavor that requires a combination of sophisticated analytical techniques and careful kinetic studies. While direct comparative data for TBA is less prevalent than for TEA and TIBA, the experimental protocols outlined in this guide provide a robust framework for its evaluation. Understanding the influence of the alkylaluminum cocatalyst on the active centers is essential for the rational design of catalysts and the production of polymers with desired properties. Future research should focus on generating more direct comparative data for TBA to fully elucidate its role and potential advantages in olefin polymerization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Computational Modeling of Tributylaluminum Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computationally modeled reaction pathways of tributylaluminum and related trialkylaluminum compounds. Due to the prevalence of computational studies on smaller alkylaluminums, this guide leverages data from trimethylaluminum (TMA) and triethylaluminum (TEA) as model systems to infer the reactivity of tributylaluminum. The influence of the bulkier butyl group is discussed in the context of steric effects.
Computationally Modeled Reaction Pathways
Trialkylaluminum compounds are highly reactive species, and computational modeling, primarily using Density Functional Theory (DFT), has been instrumental in elucidating their reaction mechanisms. The following sections detail key reaction pathways relevant to their application in synthesis and materials science.
Reaction with Hydroxylated Surfaces (e.g., Silica)
Trialkylaluminums readily react with surface hydroxyl (-OH) groups, a fundamental step in surface modification and atomic layer deposition (ALD). The reaction proceeds through the cleavage of an Al-C bond and the formation of a new Al-O bond, releasing an alkane as a byproduct.
-
Mechanism: The aluminum atom acts as a Lewis acid and coordinates to the oxygen of the hydroxyl group. This is followed by the transfer of a proton from the hydroxyl group to one of the alkyl groups on the aluminum, leading to the elimination of an alkane.
Reaction with Water
The reaction of trialkylaluminums with water is highly exothermic and proceeds rapidly. Computational studies on TMA show that water first coordinates to the aluminum atom, forming a stable adduct. This is followed by the elimination of an alkane.
-
Mechanism: Similar to the reaction with hydroxyl groups, the initial step is the formation of a Lewis acid-base adduct. Subsequent intramolecular proton transfer from the water molecule to an alkyl group results in the formation of a hydroxylated aluminum species and an alkane.
Reaction with Ozone (O₃)
The reaction with ozone is a key process in the ALD of aluminum oxide. DFT calculations have shown that TMA reacts readily with ozone to form various oxygenated aluminum species.
-
Mechanism: The reaction is complex and can lead to the formation of methoxy, formate, and hydroxyl species. A plausible initial step involves the insertion of an oxygen atom from ozone into an Al-C bond.
Quantitative Data from Computational Studies
The following table summarizes key energetic data obtained from computational studies of trialkylaluminum reactions. These values are crucial for comparing the feasibility and kinetics of different reaction pathways.
| Reaction | Compound | Computational Method | Activation Energy (Ea) | Reaction Energy (ΔE) | Reference |
| Reaction with Silica Silanol (Al-C bond cleavage) | Ethylaluminum dichloride | Ab initio | 31.1 kJ/mol | - | |
| Reaction with Silica Silanol (Al-Cl bond cleavage) | Ethylaluminum dichloride | Ab initio | 23.1 kJ/mol | - | |
| Adduct formation with Water | Trimethylaluminum (TMA) | Quantum methods | - | -15.7 kcal/mol | |
| CH₃AlO dissociation to CH₃ + AlO | Methylaluminum oxide | Quantum methods | - | 87.4 kcal/mol |
Experimental Protocols for Model Validation
Computational models are validated against experimental data. The following are outlines of common experimental techniques used to study the surface reactions of trialkylaluminums.
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
DRIFTS is a powerful technique for studying the functional groups on the surface of a powder sample, making it ideal for monitoring the reaction of trialkylaluminums with materials like silica.
Experimental Workflow:
A Researcher's Guide to Aluminum Content Analysis in Scientific Samples
This guide provides a comprehensive comparison of common analytical techniques for quantifying aluminum in research, pharmaceutical, and scientific samples. We objectively evaluate Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), and X-ray Fluorescence (XRF) to assist researchers in selecting the optimal method for their specific needs.
Performance Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique is critical and depends on factors such as the required detection limit, sample matrix, throughput needs, and available budget. The table below summarizes the typical performance characteristics of each method for aluminum analysis.
| Feature | ICP-MS | ICP-OES | Atomic Absorption (GFAAS) | X-ray Fluorescence (XRF) |
| Principle | Ionization in plasma, separation by mass-to-charge ratio | Excitation in plasma, detection of emitted light | Absorption of light by free atoms in a graphite furnace | Emission of characteristic X-rays after excitation |
| Typical Detection Limit | Very Low (0.001 - 0.1 µg/L) | Low (1 - 10 µg/L) | Low (0.1 - 1 µg/L) | Moderate to High (0.01 - 0.1%) |
| Precision (%RSD) | < 5% | < 3% | < 5-10% | < 5% |
| Throughput | High (with autosampler) | High (with autosampler) | Low (single element) | Very High |
| Interferences | Isobaric and polyatomic interferences (e.g., ⁴⁰Ar²³Na⁺ on ²⁷Al⁺), manageable with collision cells | Spectral interferences from other elements | Chemical and matrix interferences | Matrix effects (absorption/enhancement), particle size effects |
| Sample Type | Liquids, digested solids | Liquids, digested solids | Liquids, digested solids | Solids, powders, liquids |
| Destructive? | Yes | Yes | Yes | No |
Detailed Experimental Protocols
Accurate and reproducible results are contingent on rigorous experimental protocols. Below are generalized methodologies for aluminum determination using the discussed techniques.
Sample Preparation: Acid Digestion (for ICP-MS, ICP-OES, AAS)
This is a prerequisite for converting solid samples into a liquid form suitable for analysis.
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Weighing: Accurately weigh approximately 0.1-0.5 g of the homogenized research sample into a clean, acid-resistant digestion vessel.
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Digestion: Add a mixture of high-purity acids (e.g., 5-10 mL of nitric acid, HNO₃). For complex matrices, hydrofluoric acid (HF) or hydrochloric acid (HCl) may be required.
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Heating: Place the vessel in a microwave digestion system or on a hot plate. Ramp the temperature to 180-210°C and hold for 20-30 minutes until the sample is completely dissolved, resulting in a clear solution.
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Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a final volume (e.g., 50 mL) using deionized water. The final acid concentration should be suitable for the instrument (typically 1-5%).
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Blank Preparation: Prepare a method blank using the same acid mixture and digestion process without the sample to assess contamination.
ICP-MS/ICP-OES Analysis Protocol
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Instrument Setup: Turn on the plasma (Argon) and allow the instrument to warm up for at least 30 minutes for stabilization.
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Calibration: Prepare a series of calibration standards (e.g., 0, 10, 50, 100, 500 µg/L for ICP-MS; or 0, 0.1, 1, 5, 10 mg/L for ICP-OES) from a certified aluminum stock solution. The standards should be matrix-matched to the samples.
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Analysis: Aspirate the blank, calibration standards, and prepared sample solutions into the plasma. For ICP-MS, monitor the primary isotope for aluminum (²⁷Al). For ICP-OES, use a prominent, interference-free emission line (e.g., 396.152 nm).
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Quality Control: Analyze a quality control (QC) standard after every 10-15 samples to verify instrument stability and accuracy.
Graphite Furnace AAS (GFAAS) Protocol
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Instrument Setup: Install an aluminum hollow cathode lamp and a pyrolytically coated graphite tube. Set the monochromator to the primary resonance line for aluminum (309.3 nm).
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Program Optimization: Optimize the furnace temperature program, which includes drying, ashing (pyrolysis), atomization, and cleaning steps.
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Calibration: Prepare a series of aqueous calibration standards (e.g., 0, 5, 20, 50, 100 µg/L).
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Analysis: Inject a small, precise volume (10-20 µL) of the blank, standards, and samples into the graphite tube. Initiate the temperature program and measure the peak absorbance during the atomization step.
XRF Analysis Protocol
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Sample Preparation: For solid samples, press the finely ground powder into a pellet using a hydraulic press. Liquid samples can be analyzed in a specific sample cup with a thin-film support window.
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Instrument Setup: Place the sample in the analysis chamber. Select the appropriate X-ray source settings (voltage and current) to efficiently excite aluminum atoms.
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Data Acquisition: Irradiate the sample with X-rays and collect the emitted fluorescence spectrum. The energy peak corresponding to aluminum's K-alpha line (approx. 1.48 keV) is used for quantification.
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Calibration: Quantification is typically performed using certified reference materials (CRMs) with a similar matrix or via fundamental parameters (FP) software models.
General Workflow for Elemental Analysis
The following diagram illustrates a typical workflow for the elemental analysis of research samples, from initial receipt to final reporting.
Safety Operating Guide
Safe Disposal of Tributylaluminum: A Procedural Guide for Laboratory Personnel
DISCLAIMER: This document provides guidance for the safe disposal of tributylaluminum (TBA). Tributylaluminum is a pyrophoric material that can ignite spontaneously upon contact with air and reacts violently with water. All procedures must be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before proceeding.
Tributylaluminum is a highly reactive organoaluminum compound frequently used in chemical synthesis. Its pyrophoric nature necessitates meticulous handling and a strictly controlled disposal process. The fundamental principle of disposal is the slow, controlled quenching of the reactive TBA to convert it into less reactive aluminum compounds, which can then be disposed of as hazardous waste.
Essential Safety Precautions
Before beginning any disposal procedure, ensure the following safety measures are implemented:
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber). Ensure a safety shower and eyewash station are immediately accessible.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with the sash at the lowest practical height. The work area must be free of flammable materials. An inert atmosphere (e.g., nitrogen or argon) is required for the initial stages of the procedure.
-
Fire Safety: A Class D fire extinguisher, suitable for combustible metal fires, must be readily available. Do not use water, carbon dioxide, or halogenated extinguishers on an organoaluminum fire. Dry sand or MET-L-X® powder are also effective.
Disposal Workflow and Protocol
The disposal of tributylaluminum involves a multi-step quenching process. The primary goal is to slowly react the TBA with a proton source that is less reactive than water, such as a high-boiling point alcohol, before final hydrolysis.
Caption: Workflow for the safe quenching and disposal of tributylaluminum.
Experimental Protocol for Disposal of Residual Tributylaluminum
This protocol outlines the procedure for quenching small quantities of residual tributylaluminum (e.g., in a reaction flask or syringe).
1. Preparation: a. Assemble a three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas inlet/outlet connected to a bubbler. b. Purge the entire apparatus with a steady flow of an inert gas (nitrogen or argon). c. Place the flask in a secondary container and prepare an ice/water bath to cool the flask.
2. Dilution: a. Add a high-boiling point, anhydrous, non-reactive solvent (e.g., hexane, toluene, or heptane) to the flask to dilute the residual tributylaluminum. The volume should be sufficient to fully immerse the stirrer blade and ensure effective heat dissipation. A general rule is to aim for a concentration of less than 10% TBA.
3. Primary Quenching: a. Cool the flask to 0°C using the ice bath. b. Fill the dropping funnel with a suitable quenching agent, such as isopropanol . Isopropanol is preferred over methanol or ethanol due to its lower reactivity and higher boiling point. c. Add the isopropanol dropwise to the stirred solution of tributylaluminum. This is a highly exothermic reaction. Control the addition rate to maintain the internal temperature below 25°C. Vigorous gas evolution (isobutane) will be observed. d. Continue adding isopropanol until gas evolution ceases.
4. Secondary Quenching and Hydrolysis: a. Once the reaction with isopropanol is complete, slowly and carefully add water dropwise to hydrolyze the resulting aluminum alkoxides. b. This step can also be exothermic. Continue to cool the flask and control the addition rate. c. The formation of a white precipitate (aluminum hydroxide) will be observed.
5. Neutralization and Waste Collection: a. After the hydrolysis is complete, slowly add 1M hydrochloric acid (HCl) to dissolve the aluminum hydroxide solids and neutralize the solution. Check the pH to ensure it is near neutral (pH 6-8). b. The resulting aqueous solution can be transferred to a clearly labeled hazardous waste container. c. The label should include the chemical contents (e.g., "Aqueous waste containing aluminum salts") and the date. d. Arrange for pickup and disposal through your institution's EHS department.
Quantitative Disposal Parameters
The following table summarizes key quantitative data for the disposal process. These values are recommendations and may need to be adjusted based on the specific quantity and concentration of the tributylaluminum waste.
| Parameter | Recommended Value/Agent | Rationale & Key Safety Notes |
| Dilution Solvent | Anhydrous Hexane or Toluene | High boiling point and inert nature help control the reaction and dissipate heat. |
| TBA Concentration | < 10% (w/v) in solvent | Lowering the concentration is a critical step to moderate the reaction rate and prevent thermal runaway. |
| Primary Quenching Agent | Isopropanol | Less reactive than water or methanol, allowing for better control of the exothermic reaction. |
| Quenching Temperature | 0 - 10°C | Maintaining a low temperature is crucial to prevent the reaction from becoming too vigorous. Use an ice bath. |
| Addition Rate | Dropwise, controlled | The rate should be slow enough to keep the temperature stable and prevent excessive gas evolution. |
| Final Neutralization | 1M Hydrochloric Acid (HCl) | Dissolves the aluminum hydroxide precipitate, resulting in a clear solution for easier handling and disposal. |
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
